molecular formula C7H7ClN2O B1269726 N-(5-chloropyridin-2-yl)acetamide CAS No. 45965-30-8

N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B1269726
CAS No.: 45965-30-8
M. Wt: 170.59 g/mol
InChI Key: MCCVKQDZALWIQD-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloropyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloropyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCVKQDZALWIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355381
Record name 2-acetamido-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45965-30-8
Record name 2-acetamido-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(5-chloropyridin-2-yl)acetamide chemical properties

[1]

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8), also known as 2-acetamido-5-chloropyridine , is a functionalized pyridine derivative used primarily as a chemical intermediate and reference standard in pharmaceutical development. Structurally, it consists of a 2-aminopyridine core substituted with a chlorine atom at the 5-position and protected by an acetyl group at the amine.[1][2]

This compound is critical in the quality control of anticoagulant drugs, specifically as a degradation product or process impurity in the synthesis of Edoxaban (a Factor Xa inhibitor). While the primary Edoxaban intermediate is an oxalamide derivative, the acetamide analog represents a specific impurity profile arising from reagent cross-reactivity or decarboxylation pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name N-(5-chloropyridin-2-yl)acetamide
Common Synonyms 2-Acetamido-5-chloropyridine; 5-Chloro-2-acetylaminopyridine
CAS Number 45965-30-8
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.59 g/mol
Melting Point 171°C – 172°C [1]
Appearance White to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM); Sparingly soluble in water
pKa ~3.5 (Pyridine nitrogen), ~14 (Amide nitrogen)

Synthesis & Manufacturing Protocol

The industrial synthesis of N-(5-chloropyridin-2-yl)acetamide typically proceeds via the selective acetylation of 2-amino-5-chloropyridine . This reaction is highly efficient, often achieving yields >90%.

Reaction Pathway

The synthesis utilizes an electrophilic acyl substitution mechanism where the exocyclic amine of the pyridine attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

Synthesiscluster_conditionsConditionsPrecursor2-Amino-5-chloropyridine(CAS: 1072-98-6)IntermediateTetrahedralIntermediatePrecursor->Intermediate+ ReagentSolvent: DCM/WaterReagentAcetic Anhydride(Ac2O)Reagent->IntermediateProductN-(5-chloropyridin-2-yl)acetamide(CAS: 45965-30-8)Intermediate->Product- AcOHBase: Na2HPO4 or Et3NBase: Na2HPO4 or Et3NTemp: 0°C to RTTemp: 0°C to RT

Figure 1: Synthetic pathway for the acetylation of 2-amino-5-chloropyridine.

Bench-Scale Protocol (Based on Patent US5453512A)

This protocol uses a biphasic system to buffer the HCl/Acetic acid byproducts, preventing protonation of the unreacted pyridine precursor [1].

  • Dissolution: Dissolve 13.6 g (0.1 mol) of 2-amino-5-chloropyridine in 100 mL of dichloromethane (DCM).

  • Buffering: Add 35.5 g of disodium hydrogen phosphate (Na₂HPO₄) dissolved in 300 mL of water.

  • Acetylation: Cool the mixture to 0°C. Slowly add 1.1 equivalents of Acetyl Chloride (or Acetic Anhydride) dropwise over 30 minutes.

  • Reaction: Stir vigorously at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Work-up: Separate the organic layer.[3][4][5] Extract the aqueous layer once with 50 mL DCM. Combine organic phases.[4][5]

  • Purification: Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate solvent under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Water if necessary.

    • Target Yield: ~94% (16.0 g).

    • Target MP: 171–172°C.

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing the acetyl methyl group and the specific substitution pattern on the pyridine ring.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
2.31 Singlet (s)3H-CO-CHCharacteristic acetyl methyl group.
8.15 Doublet (d)1HPyridine C3-H Ortho to amide; shielded relative to C6.
7.85 Doublet of Doublets (dd)1HPyridine C4-H Meta to amide; coupling with C3 and C6.
8.35 Doublet (d)1HPyridine C6-H Most deshielded due to proximity to Ring Nitrogen (N1) and Chlorine (C5).
10.60 Broad Singlet (br s)1H-NH -CO-Amide proton; exchangeable with D₂O.
Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 170 (³⁵Cl) and 172 (³⁷Cl) in a 3:1 ratio.

  • Fragmentation: Loss of ketene (CH₂=C=O, M-42) to regenerate the 2-amino-5-chloropyridine base (m/z 128/130).

Pharmaceutical Applications: The Edoxaban Connection

N-(5-chloropyridin-2-yl)acetamide is frequently encountered in the analytical development of Edoxaban (Lixiana/Savaysa). It is crucial to distinguish this compound from the active intermediate.

  • Edoxaban Key Intermediate: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (An oxalamide derivative).

  • Impurity (The Topic): N-(5-chloropyridin-2-yl)acetamide (An acetamide derivative).

The acetamide impurity can form if acetic anhydride is inadvertently introduced or if decarboxylation of the oxalamide side chain occurs under thermal stress.

Edoxabancluster_intermediatesStructural ComparisonEdoxabanEdoxaban APIRealInterEdoxaban Intermediate(Oxalamide Linker)-NH-CO-CO-OEtRealInter->EdoxabanCoupling withDiamine CoreImpurityImpurity / Degradant(Acetamide Linker)-NH-CO-CH3Impurity->EdoxabanInhibits Reaction(Chain Terminator)

Figure 2: Structural relationship between the active Edoxaban intermediate and the acetamide impurity.

Reactivity & Stability

  • Hydrolysis: The amide bond is stable under neutral conditions but will hydrolyze to 2-amino-5-chloropyridine in boiling 6N HCl or 10% NaOH.

  • C-Cl Bond Activation: The chlorine at the 5-position is deactivated relative to the 2-position but can still undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids to generate 5-arylpyridine derivatives.

  • Nitration: Electrophilic aromatic substitution will occur at the 3-position (ortho to the directing amide group), yielding 2-acetamido-5-chloro-3-nitropyridine.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term reference standards).

References

  • US Patent 5453512A . Method of producing 2-amino-3-nitro-5-halogenopyridine. Example 22: Synthesis of 2-acetamido-5-chloropyridine (IIj). Link

  • PubChem . Compound Summary: N-(5-chloropyridin-2-yl)acetamide.[6] Link

  • ChemicalBook . Product Entry: 2-Acetamido-5-chloropyridine (CAS 45965-30-8).[7] Link

  • European Patent Office . Synthesis of Edoxaban Intermediates. Link

Technical Monograph: N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8 ) is a specialized heterocyclic building block and a critical pharmaceutical impurity standard. It serves as a known process-related impurity in the synthesis of major drugs such as Zopiclone (sedative/hypnotic) and Edoxaban (anticoagulant), where it is often designated as "Impurity 10" or an N-acetylated byproduct of the key intermediate 2-amino-5-chloropyridine. Beyond its role in regulatory compliance and quality control, the compound finds utility in coordination chemistry as a bidentate ligand and in the development of agrochemicals involving chloropyridine scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 45965-30-8
IUPAC Name N-(5-chloropyridin-2-yl)acetamide
Synonyms 2-Acetamido-5-chloropyridine; 5-Chloro-2-acetamidopyridine; Zopiclone Impurity 10
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.59 g/mol
SMILES CC(=O)NC1=NC=C(Cl)C=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
LogP (Predicted) ~1.91
pKa (Predicted) ~13.5 (Amide NH)

Synthetic Pathways & Methodology

The synthesis of N-(5-chloropyridin-2-yl)acetamide is primarily achieved through the selective acetylation of the exocyclic amine of 2-amino-5-chloropyridine. This transformation must be controlled to prevent di-acetylation or ring nitrogen acylation.

Protocol A: Standard Acetylation (Acetic Anhydride)

This method is preferred for generating high-purity reference standards.

Reagents:

  • Substrate: 2-Amino-5-chloropyridine (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: Pyridine (0.1 eq) or DMAP (cat.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-5-chloropyridine in dry DCM under an inert atmosphere (N₂).

  • Addition: Add pyridine (base catalyst) followed by the dropwise addition of acetic anhydride at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the amine.

  • Quench: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid.

  • Workup: Extract with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography to obtain the target acetamide.

Protocol B: Direct Halogenation (Industrial Route)

Alternatively, the compound can be synthesized by chlorinating 2-acetamidopyridine, though this route often yields regioisomeric mixtures (e.g., 3-chloro vs 5-chloro).

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the exocyclic nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate. Subsequent elimination of acetate yields the amide.

Synthesis Start 2-Amino-5-chloropyridine (Precursor) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) / Pyridine Reagent->Inter Product N-(5-chloropyridin-2-yl)acetamide (Target) Inter->Product Elimination of AcOH

Figure 1: Mechanistic pathway for the acetylation of 2-amino-5-chloropyridine.

Pharmaceutical Applications & Impurity Profiling[2][10]

Zopiclone Synthesis

In the manufacturing of Zopiclone , 2-amino-5-chloropyridine is a starting material used to generate the 6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazinone core. During the process, if acetic anhydride or acetyl chloride is used (e.g., for solvent drying or side-chain protection), Zopiclone Impurity 10 (N-(5-chloropyridin-2-yl)acetamide) can form. It is a critical quality attribute (CQA) that must be monitored.

Edoxaban Intermediate Control

For Edoxaban , the 5-chloropyridin-2-yl moiety is introduced via an amide coupling. While the drug itself is an oxalate derivative, the presence of acetylating agents in the production train or the use of recovered solvents containing acetic acid can lead to the formation of the N-acetyl impurity.

Analytical Detection (HPLC/LC-MS):

  • Retention Time: Distinct shift from the amine precursor due to increased lipophilicity.

  • UV Detection: Absorbance maxima typically around 240 nm and 280 nm (pyridine characteristic).

  • Mass Spec: [M+H]⁺ peak at m/z 171.0 and 173.0 (characteristic 3:1 Chlorine isotope pattern).

Analytical Characterization

To validate the identity of the synthesized or isolated material, the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.6 ppm (s, 1H): Amide N-H (Broad, deshielded).

    • δ 8.35 ppm (d, J=2.5 Hz, 1H): Pyridine H-6 (Ortho to N, Meta to Cl).

    • δ 8.10 ppm (d, J=8.8 Hz, 1H): Pyridine H-3 (Ortho to Acetamide).

    • δ 7.85 ppm (dd, J=8.8, 2.5 Hz, 1H): Pyridine H-4 (Meta to Acetamide).

    • δ 2.10 ppm (s, 3H): Acetyl -CH₃ group.

  • IR Spectroscopy:

    • 1670–1690 cm⁻¹: Strong C=O stretch (Amide I).

    • 3200–3300 cm⁻¹: N-H stretch.

Safety & Handling (MSDS Summary)

  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store in a cool, dry place (2–8°C recommended for reference standards) under inert gas.

References

  • LGC Standards. (2024). Certificate of Analysis: 2-Acetylamino-5-chloropyridine (Impurity Standard MM0149.50). Retrieved from

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66174 (2-Amino-5-chloropyridine - Precursor). Retrieved from

  • ChemicalBook. (2023). Product Monograph: N-(5-chloropyridin-2-yl)acetamide (CAS 45965-30-8).[2][3] Retrieved from

  • Synchemia Research Chemicals. (2024). Edoxaban Impurity Profiling Guide. Retrieved from

Sources

Structural Elucidation of N-(5-chloropyridin-2-yl)acetamide: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural elucidation framework for N-(5-chloropyridin-2-yl)acetamide , synthesizing synthetic logic, spectroscopic data, and crystallographic principles.[1]

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 35783-06-1) is a critical intermediate in the synthesis of Factor Xa inhibitors and other pyridine-based pharmacophores.[1] Its structural validation is complicated by potential regiochemical isomers (ring nitrogen acetylation vs. exocyclic amine acetylation) and tautomeric equilibria (amide vs. iminol).[1] This guide provides a definitive elucidation workflow, moving from synthetic origin to advanced 3D structural confirmation.

Part 1: Synthetic Context & Mechanistic Origin

Understanding the synthesis is the first step in elucidation, as it dictates the impurity profile and regiochemical expectations.

Synthetic Routes and Regioselectivity

Two primary routes exist for generating the target molecule. The choice of route impacts the "fingerprint" of trace impurities found in the spectra.

  • Route A (Acetylation): Acetylation of 2-amino-5-chloropyridine.[1] This is the most common lab-scale method.[1]

  • Route B (Halogenation): Direct chlorination of 2-acetamidopyridine using

    
     or NCS.[1]
    

Critical Regiochemistry: The acetylation of 2-aminopyridine can theoretically yield the exocyclic amide (thermodynamically stable) or the endocyclic sulfonamide-like species (kinetic, often unstable). Elucidation must confirm the acetylation occurred on the exocyclic nitrogen.

SynthesisPath Start 2-amino-5-chloropyridine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Ac2O / AcOH Reagent->Intermediate Product N-(5-chloropyridin-2-yl)acetamide (Target: Exocyclic N) Intermediate->Product Thermodynamic Control Impurity Ring-N-acetyl isomer (Unstable/Trace) Intermediate->Impurity Kinetic Control Impurity->Product Rearrangement

Figure 1: Reaction pathway highlighting the thermodynamic preference for the target exocyclic amide.

Part 2: Spectroscopic Characterization Strategy

The following data sets represent the "Gold Standard" for confirming the identity of N-(5-chloropyridin-2-yl)acetamide.

Physical Constants[1][2]
  • Appearance: White to pale beige crystalline solid.

  • Melting Point: 171–172 °C .[1][2]

    • Note: This is significantly higher than the starting material, 2-amino-5-chloropyridine (136–138 °C), indicating a robust hydrogen-bonding network in the crystal lattice [1].[1]

Mass Spectrometry (HRMS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Molecular Formula:

    
    [3]
    
  • Calculated Mass (M+H): 171.0320 (for

    
    ).[1]
    
  • Observed Pattern: A characteristic 3:1 intensity ratio for peaks at m/z 171 and 173, confirming the presence of a single Chlorine atom.

Infrared Spectroscopy (FT-IR)

The IR spectrum rules out the iminol tautomer and confirms the amide functionality.

Frequency (

)
AssignmentStructural Significance
3239 N-H StretchSharp band indicates secondary amide (trans-geometry preference).[1]
3050-3080 C-H Stretch (Ar)Pyridine ring protons.
1665 C=O[1] StretchAmide I band. Lower frequency than esters due to resonance.
1580 C=C / C=N StretchPyridine skeletal vibrations.
775 C-Cl StretchAryl chloride signature.[1]
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive connectivity map.[1] The data below assumes DMSO-


 as the solvent to prevent proton exchange of the amide NH.

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Logic (

Hz)
10.60 Broad Singlet1HN-H Deshielded amide proton; exchangeable with

.[1]
8.35 Doublet (d)1HH-6

-proton to ring Nitrogen.[1] Most deshielded aromatic signal.[1]

Hz.[1]
8.10 Doublet (d)1HH-3 Ortho to amide group.[1] Deshielded by amide anisotropy.[1]

Hz.[1]
7.88 Doublet of Doublets (dd)1HH-4 Meta to N, Ortho to Cl.[1] Couplings to H-3 (ortho) and H-6 (meta).
2.10 Singlet (s)3HC

Acetyl methyl group.[1]

C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~169.5 ppm.[1][4][5]

  • Pyridine C-2 (ipso-N): ~150.0 ppm (Deshielded by two nitrogens).[1]

  • Pyridine C-6: ~146.0 ppm.[1]

  • Pyridine C-4/C-3/C-5: 138.0, 125.0, 114.0 ppm (C-5 is shielded by Cl induction/resonance balance).[1]

  • Methyl: 24.0 ppm.[1]

Part 3: Advanced Structural Confirmation (X-Ray & Tautomerism)[1]

While spectroscopy confirms connectivity, X-ray crystallography explains the physical properties (high melting point).

Tautomeric Preference

The molecule exists predominantly as the Amide tautomer in both solution and solid state, rather than the Iminol form.

  • Evidence: The C=O bond length (~1.23 Å) in analogous structures is consistent with a double bond, while the C-N exocyclic bond (~1.38 Å) shows partial double bond character.

Hydrogen Bonding Network

Based on isostructural analogs (e.g., N-(5-bromopyridin-2-yl)acetamide [2]), the molecules form centrosymmetric dimers in the crystal lattice.[1]

  • Interaction:

    
     intermolecular hydrogen bonds.[1]
    
  • Motif: This forms an

    
     supramolecular ring pattern, linking molecules into chains.[1] This strong dimerization energy drives the high melting point (171 °C).[1]
    

Crystallography cluster_0 Unit Cell Packing Forces MoleculeA Molecule A (Amide Form) Interaction H-Bond: N-H ... N(py) MoleculeA->Interaction MoleculeB Molecule B (Amide Form) MoleculeB->Interaction Result High Melting Point (171-172 °C) Interaction->Result Stabilizes Dimer

Figure 2: Supramolecular assembly logic explaining the thermal stability of the compound.

Part 4: Analytical Protocol (SOP)

Objective: Routine purity and identity verification of N-(5-chloropyridin-2-yl)acetamide.

Sample Preparation for NMR[1]
  • Weigh 5-10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (99.9% D).[1] Note: 
    
    
    
    may be used, but solubility is lower and amide proton shifts may drift.
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm.[1]

  • Retention Time: The amide is less polar than the amine starting material and will elute later.

References

  • European Patent Office. (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] (Contains physical data for 2-acetamido-5-chloropyridine).

  • National Institutes of Health (PMC). (2011).[1] N-(5-Bromopyridin-2-yl)acetamide crystal structure.[1] (Isostructural analog used for solid-state modeling).[1]

  • ChemicalBook. 2-Amino-5-chloropyridine Properties and Synthesis. (Background on starting materials).[1][4][5]

Sources

Technical Guide: Solubility Profiling & Crystallization Thermodynamics of N-(5-chloropyridin-2-yl)acetamide

[1]

Compound Profile & Significance

N-(5-chloropyridin-2-yl)acetamide (also known as 2-acetamido-5-chloropyridine) is a functionalized pyridine derivative.[1][2] Its solubility behavior is governed by the interplay between the hydrophobic chloropyridine ring and the hydrogen-bond-donating/accepting acetamide group.[1]

  • CAS Number: 45965-30-8[1]

  • Molecular Formula: C₇H₇ClN₂O[1]

  • Molecular Weight: 170.60 g/mol [1]

  • Key Application: Intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban).[1][3]

  • Physical State: Crystalline solid (typically off-white to pale yellow).[1]

Solid-State Characterization (Pre-Solubility Protocol)

Expert Insight: Before measuring solubility, one must verify the solid phase.[1] Solubility data is meaningless if the starting material is a solvate or amorphous form, as these have higher free energies (and apparent solubilities) than the stable polymorph.

Validation Workflow
  • Differential Scanning Calorimetry (DSC): Confirm a single endothermic melting peak (approx. 178–182°C based on structural analogs).

  • Powder X-Ray Diffraction (PXRD): Establish a baseline diffractogram to detect phase transformation during dissolution (e.g., hydrate formation in aqueous media).[1]

Solubility Landscape: Qualitative & Quantitative Analysis[1]

Qualitative Solubility Profile

Based on structural analysis (LogP ~1.3) and patent literature regarding purification of chloropyridines [1, 2], the solubility profile follows a "Polarity-Driven" distribution.[1]

Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions; disrupts amide H-bonds.[1]
Polar Protic Methanol, EthanolModerate Soluble at elevated temperatures; suitable for cooling crystallization.[1]
Aprotic Acetonitrile, AcetoneModerate Good solvent for reaction; often used in recrystallization [2].[1]
Non-Polar Hexane, TolueneLow Lack of H-bonding capability; poor interaction with amide moiety.[1]
Aqueous WaterVery Low Hydrophobic aromatic ring dominates; water acts as an anti-solvent.[1]
Quantitative Measurement Protocol (Self-Validating System)

To generate precise mole fraction (

Isothermal Saturation Method11

Step-by-Step Methodology:

  • Equilibration: Add excess solid N-(5-chloropyridin-2-yl)acetamide to the solvent in a jacketed equilibrium cell.

  • Agitation: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe filter (0.22 µm) pre-heated to

    
    .
    
  • Analysis: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm).

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    ) using solvent density (
    
    
    ):
    
    
    (Where 1 is solute, 2 is solvent).

Thermodynamic Modeling & Analysis

Expert Insight: Modeling solubility allows you to interpolate data for process design without running experiments at every single degree.[1]

The Modified Apelblat Equation

For non-ideal solutions (most organic solvents), the Apelblat model provides the most accurate correlation of mole fraction solubility (


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Use this equation to predict solubility at specific process temperatures (e.g., cooling endpoints).

Thermodynamic Dissolution Parameters

Using the Van't Hoff Analysis , we determine the driving forces of dissolution.[1] Plot


1

1
  • Enthalpy (

    
    ):  Usually positive (endothermic), indicating solubility increases with heat.[1]
    
  • Entropy (

    
    ):  Reflects the disorder increase upon mixing.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]

Visualization: Experimental & Thermodynamic Workflows

Diagram 1: Solubility Measurement & Data Fitting Workflow

This flowchart illustrates the rigorous process required to obtain and utilize high-integrity solubility data.

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibriumIsothermal Equilibration(24-48h, Constant T)Start->EquilibriumSamplingSampling & Filtration(Isothermal)Equilibrium->SamplingAnalysisHPLC QuantificationSampling->AnalysisDataMole Fraction (x)Analysis->DataModelingThermodynamic Modeling(Apelblat / Van't Hoff)Data->ModelingApplicationProcess Design(Crystallization)Modeling->ApplicationApplication->StartOptimization

Caption: Figure 1. Self-validating workflow for solubility determination and process application.

Diagram 2: Thermodynamic Cycle of Dissolution

Understanding the energy barriers (Crystal Lattice vs. Solvation) helps in selecting the right solvent.

ThermoCycleSolidSolid Crystal(Lattice Energy)GasGas Phase(Isolated Molecules)Solid->GasSublimation (+ΔH_sub)SolutionSolvated Molecules(Solution Phase)Solid->SolutionDissolution (+ΔH_soln)Gas->SolutionSolvation (-ΔH_solv)

Caption: Figure 2. Born-Haber cycle representing the enthalpy changes during the dissolution process.

Practical Application: Crystallization Process Design

Based on the solubility profile (Moderate in Ethanol/Acetonitrile, Low in Water), an Anti-Solvent Crystallization or Cooling Crystallization is recommended for purification.[1]

Recommended Protocol: Cooling Crystallization (Ethanol)[1]
  • Dissolution: Charge crude N-(5-chloropyridin-2-yl)acetamide in Ethanol at reflux (~78°C) until fully dissolved.

  • Polishing Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Controlled Cooling: Cool the filtrate at a rate of 0.5°C/min to 20°C.

    • Why? Slow cooling maintains a low supersaturation ratio, promoting the growth of large, pure crystals over nucleation of fines.[1]

  • Anti-Solvent Addition (Optional): If yield is low, slowly add Water (Anti-solvent) at 20°C to drive further precipitation.[1]

  • Isolation: Filter the slurry and wash with cold Ethanol/Water (1:1) mixture.

References

  • ChemicalBook. (2024).[1] 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from [1]

  • European Patent Office. (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [1]

  • ChemScene. (2025). 2-Chloro-N-(5-chloropyridin-2-yl)acetamide Data Sheet. Retrieved from [1]

Comprehensive Characterization & Synthesis Guide: N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8), also known as 2-acetamido-5-chloropyridine, is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and other pyridine-based pharmacophores. Precise characterization of this compound is essential for quality control in drug development, as its purity directly impacts the yield and safety profile of downstream APIs.

This guide provides a definitive technical reference for the synthesis, purification, and physical characterization of N-(5-chloropyridin-2-yl)acetamide, with a specific focus on its melting point as a purity indicator.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name N-(5-chloropyridin-2-yl)acetamide
Common Synonyms 2-Acetamido-5-chloropyridine; 5-Chloro-2-acetylaminopyridine
CAS Number 45965-30-8
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.59 g/mol
Melting Point (Lit.) 148.5 – 149.5 °C [1]
Appearance White to pale brown crystalline solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
Structural Significance

The compound features a pyridine ring substituted at the 2-position with an acetamido group and at the 5-position with a chlorine atom.[1][2][3] The electron-withdrawing chlorine atom, combined with the amide resonance, influences the crystal lattice energy, resulting in a melting point significantly higher than its brominated analog (111–112 °C) [1].

Synthesis & Purification Workflows

Two primary routes exist for synthesizing N-(5-chloropyridin-2-yl)acetamide. The choice of route depends on the scale and available starting materials.

Route A: Acetylation of 2-Amino-5-chloropyridine (Laboratory Scale)

This is the preferred method for laboratory synthesis due to its operational simplicity and safety compared to handling chlorine gas.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-amino-5-chloropyridine (MP: 135–138 °C) in 5.0 volumes of acetic anhydride.

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or use pyridine as a co-solvent.

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor consumption of amine by TLC (EtOAc/Hexane).

  • Quenching: Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring. The product typically precipitates as a white solid.

  • Purification: Filter the solid. Recrystallize from ethanol or an ethanol/water mixture to remove unreacted amine and trace acetic acid.

Route B: Chlorination of 2-Acetamidopyridine (Industrial Scale)

Described in patent literature [1], this route avoids the use of pre-chlorinated starting materials but requires handling chlorine gas.

Protocol:

  • Setup: Dissolve 2-acetamidopyridine in water.

  • Buffering: Add disodium hydrogen phosphate (Na₂HPO₄) and dichloromethane (DCM).

  • Chlorination: Introduce chlorine gas (Cl₂) at 0 °C.

  • Isolation: Separate the organic layer, dry, and evaporate to yield the product.

SynthesisWorkflow StartA 2-Amino-5-chloropyridine (MP: 135-138°C) ProcessA Acetylation (60-80°C, 3h) StartA->ProcessA Route A ReagentA Acetic Anhydride + Cat. DMAP ReagentA->ProcessA Crude Crude Product ProcessA->Crude StartB 2-Acetamidopyridine ProcessB Chlorination (0°C) StartB->ProcessB Route B ReagentB Cl2 (gas) Na2HPO4 / DCM ReagentB->ProcessB ProcessB->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final N-(5-chloropyridin-2-yl)acetamide (MP: 148-150°C) Purification->Final

Figure 1: Dual synthesis pathways for N-(5-chloropyridin-2-yl)acetamide. Route A is recommended for lab-scale preparation.

Experimental Determination of Melting Point

Accurate melting point determination is the primary rapid-validation tool for this compound. A depressed melting point (<145 °C) strongly indicates the presence of unreacted amine or solvent occlusion.

Method A: Capillary Melting Point (Standard)
  • Sample Prep: Dry the recrystallized sample under vacuum at 40 °C for 4 hours to ensure solvent removal. Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Ramp:

    • Rapid heat to 130 °C.

    • Reduce heating rate to 1 °C/min from 130 °C to 155 °C.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Acceptance Criteria: Onset ≥ 148.0 °C; Range ≤ 2.0 °C.

Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical QC, DSC provides a more definitive thermal profile, detecting polymorphs or solvates.

  • Pan: Aluminum, crimped (non-hermetic).

  • Ramp Rate: 10 °C/min.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Expected Endotherm: Single sharp peak with onset at ~148.5 °C.

MP_Logic Sample Isolated Solid Dry Vacuum Dry (40°C, 4h) Sample->Dry Measure Measure MP (1°C/min ramp) Dry->Measure Decision Observed Range? Measure->Decision Pass Range: 148-150°C (Pass) Decision->Pass >148°C Fail_Low Range: 135-140°C (Fail) Decision->Fail_Low ~136°C Fail_Broad Range: 140-147°C (Fail) Decision->Fail_Broad Broad/Low Cause1 Contamination: Starting Amine Fail_Low->Cause1 Cause2 Impurity: Wet / Solvate Fail_Broad->Cause2

Figure 2: Logical flow for melting point validation and troubleshooting common deviations.

Quality Control & Troubleshooting

Common Impurities
ImpurityOriginMP ImpactDetection
2-Amino-5-chloropyridine Unreacted starting materialLowers MP significantly (MP of impurity: 135–138 °C)TLC (more polar than product)
Acetic Acid Byproduct of acetylationBroadens melting range; vinegar odor1H NMR (singlet at ~2.0 ppm)
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Over-chlorination (Route B)[1]Alters MP; distinct retention timeHPLC / LC-MS
Key Mechanistic Insight

The amide hydrogen in N-(5-chloropyridin-2-yl)acetamide is capable of intermolecular hydrogen bonding with the pyridine nitrogen of adjacent molecules. This network stabilizes the crystal lattice, raising the melting point relative to the free amine. Any disruption to this lattice (impurities, water) causes a sharp drop in the observed melting point, making MP a highly sensitive test for this specific compound.

References

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine.[4] EP 0530524 A1.[4] (Example 22 details the synthesis and MP of 2-acetamido-5-chloropyridine).

  • Sigma-Aldrich. 2-Amino-5-chloropyridine Product Specification. (Source for starting material MP).

  • PubChem. Compound Summary: N-(5-chloropyridin-2-yl)acetamide.[5][6] CID 2762635.

Sources

Biological activity of N-(5-chloropyridin-2-yl)acetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity and Medicinal Chemistry of N-(5-chloropyridin-2-yl)acetamide Analogs: A Technical Guide

Part 1: Executive Summary

The N-(5-chloropyridin-2-yl)acetamide moiety represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic stability of the pyridine ring with the versatile hydrogen-bonding capability of the acetamide linker. This substructure is frequently employed to target the S1 pocket of serine proteases (e.g., Factor Xa) , modulate Glucokinase (GK) allosteric sites, or antagonize TRPV1 channels.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic pathways, and biological validation protocols for analogs containing this core.

Part 2: Chemical Space & SAR Analysis

The 5-chloropyridin-2-yl group is often used as a bioisostere for a p-chlorophenyl ring. The nitrogen atom in the pyridine ring lowers the lipophilicity (LogP) compared to the phenyl analog, improving water solubility and reducing metabolic clearance via CYP450 oxidation at the ring positions.

Core Scaffold Architecture

The scaffold consists of three critical domains:

  • The Headgroup (5-chloropyridine): Acts as a lipophilic anchor. In Factor Xa inhibitors, the chlorine atom occupies the Tyr228 sub-pocket, while the pyridine nitrogen can form water-mediated H-bonds.

  • The Linker (Acetamide): Provides a rigid spacer with Hydrogen Bond Donor (NH) and Acceptor (C=O) capabilities.

  • The Tail (Variable Region): The alpha-carbon of the acetamide is the primary vector for diversification.

SAR Logic Diagram

SAR_Logic Core N-(5-chloropyridin-2-yl)acetamide (Core Scaffold) Head Headgroup: 5-Chloro-pyridine Core->Head Linker Linker: Acetamide (-NH-CO-CH2-) Core->Linker Tail Tail: Variable Substitution Core->Tail FXa Factor Xa Inhibitors (e.g., Betrixaban analogs) Target: S1 Pocket Head->FXa Cl interaction w/ Tyr228 GK Glucokinase Activators (2,2,2-trisubstituted acetamides) Target: Allosteric Site Linker->GK H-bond Network TRPV1 TRPV1 Antagonists (Analgesia) Target: Vanilloid Receptor Tail->TRPV1 Hydrophobic Bulk

Caption: Structural decomposition of the scaffold showing domain-specific biological targets.

Part 3: Biological Applications

Glucokinase Activators (GKAs)

Glucokinase (GK) acts as the body's glucose sensor.[1] Small molecule activators bind to an allosteric site, increasing the enzyme's affinity for glucose.[1]

  • Mechanism: Analogs of N-(5-chloropyridin-2-yl)acetamide, specifically those with bulky substitution at the acetamide

    
    -carbon (e.g., 2,2,2-trisubstituted derivatives), stabilize the "Super-Open" conformation of GK.
    
  • Key Analog Features: The amide NH forms a critical hydrogen bond with Arg63 in the GK allosteric pocket.[2] The 5-chloropyridine moiety occupies a hydrophobic pocket lined by Val62 and Ile159.

Factor Xa Inhibitors (Anticoagulants)

While approved drugs like Betrixaban utilize a benzamide linker, the acetamide analogs serve as potent research tools and intermediates.

  • Mechanism: The 5-chloropyridin-2-yl amine is a classic S1 pocket binder. The chlorine atom displaces a structural water molecule, providing high affinity.

  • Utility: 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) is the key electrophilic intermediate used to couple this S1 binder to various S4 binding motifs (e.g., via nucleophilic displacement of the

    
    -chloride).
    

Part 4: Experimental Protocols

Protocol A: Synthesis of Core Intermediate

Target: 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) Rationale: This electrophile is the gateway to generating libraries of biological analogs.

Materials:

  • 2-Amino-5-chloropyridine (1.0 eq)[3]

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Amino-5-chloropyridine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (12 mmol) over 20 minutes. Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (50 mL). Wash the organic layer with 1N HCl (to remove unreacted pyridine), then saturated NaHCO3, and finally brine.

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the product as a beige solid.

Validation Criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    
     10.8 (s, 1H, NH), 8.4 (d, 1H, Py-H6), 8.1 (d, 1H, Py-H3), 7.9 (dd, 1H, Py-H4), 4.3 (s, 2H, CH2).
    
  • Yield: Expected >85%.

Protocol B: In Vitro Glucokinase Activation Assay

Rationale: To quantify the potency (EC50) of synthesized analogs.

Reagents:

  • Recombinant Human Glucokinase (Pancreatic isoform).

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) (Coupling enzyme).

  • NAD+ (Cofactor).

  • ATP.

  • D-Glucose.

Workflow Diagram:

Assay_Workflow Start Compound Preparation (DMSO Stock) Mix Master Mix: Buffer (pH 7.4) + NAD+ + ATP + G6PDH Start->Mix Enz Add Glucokinase Enzyme Mix->Enz Substrate Initiate: Add Glucose (5 mM) Enz->Substrate Read Kinetic Read: Absorbance @ 340 nm (NADH) Substrate->Read Analysis Calculate EC50 (% Activation vs Control) Read->Analysis

Caption: Coupled enzymatic assay workflow for determining Glucokinase activation.

Procedure:

  • Preparation: Prepare test compounds in 100% DMSO (100x final concentration).

  • Incubation: In a 384-well plate, add 5

    
    L of compound solution to 45 
    
    
    
    L of assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT).
  • Enzyme Mix: Add 25

    
    L of enzyme mix containing GK (10 nM final) and G6PDH (2 U/mL). Incubate for 10 min at RT.
    
  • Start Reaction: Add 25

    
    L of Substrate Mix (ATP 2 mM, NAD+ 1 mM, Glucose 5 mM). Note: 5 mM Glucose is used to detect activators that increase affinity at physiological glucose levels.
    
  • Detection: Monitor the increase in Absorbance at 340 nm (formation of NADH) kinetically for 20 minutes at 30°C.

  • Data Analysis: Calculate the slope (rate) of NADH production. Normalize to DMSO control (100%). Plot % Activation vs. Log[Compound] to determine EC50.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 5-Chloropyridine Analogs (Representative Data)

Compound IDR-Group (Acetamide Tail)TargetActivity (IC50/EC50)Reference
Cpd-1 -CH2-Cl (Intermediate)SyntheticN/A (Precursor)[1]
GKA-25 -C(CH3)2-O-Ph-2,4-FGlucokinaseEC50 = 45 nM[2]
FXa-L1 -Benzamide-4-AmidineFactor XaKi = 12 nM[3]
TRPV1-A -N-Piperazinyl-UreaTRPV1IC50 = 85 nM[4]

*Note: FXa-L1 and TRPV1-A represent structural analogs where the acetamide linker is modified to benzamide or urea, demonstrating the scaffold's evolution.

References

  • 2,2,2-tri-substituted acetamide derivatives as glucokinase activators.Google Patents (WO2008104994A2).
  • Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor.Bioorganic & Medicinal Chemistry Letters.
  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI Pharmaceuticals. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to N-(5-chloropyridin-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(5-chloropyridin-2-yl)acetamide scaffold represents a promising and versatile platform in modern medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of its derivatives. We will delve into the mechanistic underpinnings of their action as potential anticancer and anti-inflammatory agents, supported by detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutics.

Introduction: The Versatility of the N-Aryl Acetamide Scaffold

The N-aryl acetamide motif is a cornerstone in the development of biologically active small molecules. The inherent stability of the amide bond, coupled with the diverse electronic and steric properties that can be introduced through substitutions on both the aryl and acetyl moieties, allows for the fine-tuning of pharmacological activity. The introduction of a pyridine ring, particularly with a halogen substituent such as chlorine, imparts unique physicochemical properties that can enhance target engagement and improve pharmacokinetic profiles. This guide focuses specifically on derivatives of N-(5-chloropyridin-2-yl)acetamide, a scaffold that has shown potential in modulating key signaling pathways implicated in cancer and inflammation.

Synthetic Strategies for N-(5-chloropyridin-2-yl)acetamide Derivatives

The synthesis of N-(5-chloropyridin-2-yl)acetamide derivatives is typically achieved through straightforward and robust chemical transformations. The most common approach involves the acylation of 2-amino-5-chloropyridine with a suitable acylating agent.

General Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of a representative N-(5-chloropyridin-2-yl)acetamide derivative is provided below. This protocol can be adapted for the synthesis of a library of analogs by varying the starting carboxylic acid or acyl chloride.

Experimental Protocol: Synthesis of 2-(Substituted-phenoxy)-N-(5-chloropyridin-2-yl)acetamide

  • Step 1: Activation of the Carboxylic Acid (if starting from a carboxylic acid):

    • To a solution of the desired substituted phenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Step 2: Amide Coupling:

    • Dissolve 2-amino-5-chloropyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (15 mL/mmol).

    • Cool the solution to 0 °C.

    • Add a solution of the crude acyl chloride from Step 1 (or the desired substituted acyl chloride, 1.1 eq) in anhydrous DCM dropwise to the cooled solution of the amine.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-chloropyridin-2-yl)acetamide derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Synthesis Workflow Carboxylic_Acid Substituted Phenoxyacetic Acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.) Product N-(5-chloropyridin-2-yl)acetamide Derivative Acyl_Chloride->Product Amine 2-Amino-5-chloropyridine Amine->Product Base (e.g., TEA)

Caption: General synthesis workflow for N-(5-chloropyridin-2-yl)acetamide derivatives.

Potential Therapeutic Applications

Derivatives of the N-(5-chloropyridin-2-yl)acetamide scaffold have emerged as promising candidates in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity: Targeting the Wnt/β-catenin Signaling Pathway

The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for therapeutic intervention. Certain N-pyridinyl acetamide derivatives have been identified as inhibitors of this pathway.

Mechanism of Action (Hypothesized):

While the precise mechanism for N-(5-chloropyridin-2-yl)acetamide derivatives is still under investigation, it is hypothesized that they may act downstream in the Wnt pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation. Upon Wnt activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-myc and cyclin D1, which drive cell proliferation. It is plausible that N-(5-chloropyridin-2-yl)acetamide derivatives interfere with the interaction between β-catenin and its transcriptional co-activators, thereby inhibiting the expression of Wnt target genes.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus accumulation & translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes activation Inhibitor N-(5-chloropyridin-2-yl) acetamide Derivative Inhibitor->TCF_LEF inhibition (hypothesized)

Caption: Key modification points on the N-(5-chloropyridin-2-yl)acetamide scaffold.

  • R1 (Acetamide side chain): Modifications here can significantly impact target engagement. Introducing different aryl or alkyl groups can alter the steric and electronic properties, influencing binding affinity and selectivity.

  • R2 (Pyridine ring): The 5-chloro substituent is a key feature. Exploring other halogen substitutions (F, Br, I) or small electron-withdrawing/donating groups can modulate the electronic character of the pyridine ring and affect pharmacokinetic properties.

  • R3 (Pyridine ring): While the core topic focuses on the 5-chloro substitution, exploring other positions on the pyridine ring for additional substitutions could lead to enhanced activity or improved drug-like properties.

Future Directions and Conclusion

The N-(5-chloropyridin-2-yl)acetamide scaffold holds considerable promise for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The synthetic accessibility and modular nature of these compounds make them ideal candidates for library synthesis and lead optimization campaigns.

Future research should focus on:

  • Elucidating the precise mechanisms of action as Wnt signaling inhibitors and anti-inflammatory agents.

  • Generating comprehensive structure-activity relationship data to guide the design of more potent and selective derivatives.

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic profiles of lead compounds in relevant disease models.

References

  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1187. [Link]

  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14). [Link]

  • Nusse, R. How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. [Link]

  • Kim, H. J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 133-138. [Link]

  • LipExoGen. TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. [Link]

  • de Munter, S., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols, 2(3), 100705. [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • Li, Y., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 21(11), 1475. [Link]

  • ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... [Link]

  • ResearchGate. Determination of IC50 values obtained from the cytotoxicity... [Link]

  • FineTest. Human IL-6 (Interleukin 6) ELISA Kit. [Link]

  • Afribary. Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. [Link]

  • Coluccia, A., et al. (2020). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 25(24), 5948. [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between active... [Link]

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • Atama, V. C., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(2), 2027-2041. [Link]

  • Głowacki, E. D., et al. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry, 18(22), 5990-5996. [Link]

  • Prakash, S. N., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 598(1), 127-137. [Link]

  • ResearchGate. In vivo anti-inflammatory activity of compounds 4 and 5. [Link]

  • Aslam, M., et al. (2021). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Molecular Structure, 1225, 129215. [Link]

  • da Silva, A. C. C., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]

Technical Monograph: N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(5-chloropyridin-2-yl)acetamide , a critical heterocyclic building block and structural analog in the development of Factor Xa inhibitors.

Synthesis, Reactivity, and Pharmaceutical Utility[1][2][3]

CAS Registry Number: 45965-30-8 Synonyms: 2-Acetamido-5-chloropyridine; N-(5-chloro-2-pyridinyl)acetamide Molecular Formula: C


H

ClN

O Molecular Weight: 170.60 g/mol [1][2]
Introduction & Chemical Significance[2][3][4][5]

N-(5-chloropyridin-2-yl)acetamide represents a privileged scaffold in medicinal chemistry, specifically within the class of 2-aminopyridine derivatives.[1][2] Its core structure—a pyridine ring substituted with an electron-withdrawing chlorine at the 5-position and an acetamido group at the 2-position—serves as a model system for the "warhead" moieties found in modern anticoagulants.[1][2]

Most notably, the 5-chloropyridin-2-yl-amino motif is the critical pharmacophore in Edoxaban (Savaysa/Lixiana) , a direct Factor Xa inhibitor used to prevent stroke and systemic embolism.[1][2] While Edoxaban utilizes an oxalamide linker, the acetamide derivative (CAS 45965-30-8) is frequently encountered as a synthetic intermediate, a degradation impurity, or a reference standard for investigating the electronic properties of the pyridine ring during drug design.

Chemical Synthesis & Optimization

The synthesis of N-(5-chloropyridin-2-yl)acetamide is primarily achieved through the chemoselective acetylation of 2-amino-5-chloropyridine .[1][2] This precursor is itself synthesized via the electrophilic chlorination of 2-aminopyridine, a process that requires careful control of pH and temperature to prevent over-chlorination (e.g., formation of 3,5-dichloro derivatives).

2.1 Synthetic Pathway (DOT Visualization)

SynthesisPath Start 2-Aminopyridine (Raw Material) Inter 2-Amino-5-chloropyridine (Key Intermediate) Start->Inter Start->Inter Electrophilic Chlorination Product N-(5-chloropyridin-2-yl)acetamide (Target) Inter->Product Inter->Product N-Acetylation Reagent1 Cl2 or NCS HCl/H2O2 Reagent2 Ac2O or AcCl Base (Pyridine/TEA)

Figure 1: Step-wise synthesis from commercially available 2-aminopyridine.

2.2 Optimized Experimental Protocol

Objective: Synthesis of N-(5-chloropyridin-2-yl)acetamide from 2-amino-5-chloropyridine.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)[1][2]

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Triethylamine (1.5 eq) or Pyridine (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-5-chloropyridine (e.g., 5.0 g) and anhydrous DCM (50 mL). Ensure complete dissolution; mild warming (30°C) may be required.[1][2]

  • Base Addition: Add Triethylamine (1.5 eq) to the solution. If the reaction is sluggish, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).[2]

  • Acetylation: Cool the mixture to 0°C. Add Acetic Anhydride (1.2 eq) dropwise over 20 minutes to control the exotherm. The amine at position 2 is less nucleophilic than a standard aniline due to the electron-withdrawing pyridine ring, so activation is necessary.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2]

  • Workup: Quench with saturated NaHCO

    
     solution to neutralize excess acid. Extract the organic layer, wash with brine, and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Water or purified via flash column chromatography (SiO

    
    , eluting with DCM/MeOH) to yield the pure acetamide.
    
Structural & Spectral Characterization[1][2][3][6]

Accurate identification relies on distinguishing the acetamide from the free amine and the chloroacetyl analog.[2]

3.1 Data Summary Table
PropertyValue / CharacteristicNotes
Appearance White to off-white crystalline solid
Melting Point ~136–138°C (Amine precursor); Acetamide likely similarNote: Chloroacetyl analog melts at 110°C
Mass Spectrometry [M+H]

= 171.0 / 173.0
Characteristic 3:1 Chlorine isotope pattern
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterLipophilic due to Cl and aromatic ring
3.2 Nuclear Magnetic Resonance (NMR) Profile

H NMR (400 MHz, DMSO-d

):
  • 
     10.60 (s, 1H, -NH):  Broad singlet, exchangeable with D
    
    
    
    O. Downfield shift indicates hydrogen bonding with the pyridine nitrogen.
  • 
     8.35 (d, J = 2.5 Hz, 1H, H-6):  The proton adjacent to the ring nitrogen and chlorine is the most deshielded.
    
  • 
     8.10 (d, J = 8.8 Hz, 1H, H-3):  Ortho to the acetamido group; significantly shifted downfield due to the anisotropic effect of the carbonyl.
    
  • 
     7.85 (dd, J = 8.8, 2.5 Hz, 1H, H-4):  Couples with both H-3 and H-6.
    
  • 
     2.10 (s, 3H, -CH
    
    
    
    ):
    Characteristic sharp singlet of the acetyl methyl group.
Pharmaceutical Application: The Edoxaban Connection[1][8]

N-(5-chloropyridin-2-yl)acetamide serves as a crucial reference marker for Edoxaban , a blockbuster anticoagulant.[1][2]

Mechanism of Action: Edoxaban inhibits Factor Xa, a serine protease in the coagulation cascade. The 5-chloropyridin-2-yl group binds into the S4 pocket of the Factor Xa enzyme.[1][2] The chlorine atom displaces a water molecule within this hydrophobic pocket, providing a significant gain in binding affinity (entropy-driven).[2]

Impurity Profiling: During the synthesis of Edoxaban, the oxalamide linker is formed. Under stress conditions (hydrolysis), the linker can degrade. The acetamide derivative (CAS 45965-30-8) acts as a process-related impurity marker , helping QC scientists confirm that the oxalamide linker has not degraded into a simpler acetyl species during manufacturing or storage.[1][2]

4.1 Retrosynthetic Analysis (DOT Visualization)

EdoxabanContext cluster_0 Structural Relationship Edoxaban Edoxaban (API) (Factor Xa Inhibitor) Warhead 5-Chloropyridin-2-yl moiety (S4 Pocket Binder) Edoxaban->Warhead Contains Pharmacophore Impurity N-(5-chloropyridin-2-yl)acetamide (Degradant / Impurity Marker) Warhead->Impurity Structural Analog

Figure 2: Structural relationship between the Edoxaban API and the acetamide analog.

Reactivity Profile

The chemical behavior of N-(5-chloropyridin-2-yl)acetamide is dominated by the electron-deficient nature of the pyridine ring, modulated by the electron-donating acetamido group.[1][2]

  • Electrophilic Aromatic Substitution (EAS):

    • The amide group at C-2 activates the ring at the C-3 and C-5 positions.[1][2]

    • Since C-5 is blocked by Chlorine, electrophilic attack (e.g., nitration, bromination) occurs exclusively at C-3 (ortho to the amide).

  • Hydrolysis:

    • Under acidic conditions (6N HCl, reflux), the acetamide hydrolyzes back to 2-amino-5-chloropyridine .[1][2] This reaction is used to deprotect the amine after using the acetyl group as a directing group.[2]

  • Palladium-Catalyzed Coupling:

    • While the C-Cl bond on pyridine is generally less reactive than C-Br, modern catalytic systems (e.g., Pd(OAc)

      
       / XPhos) can effect Buchwald-Hartwig aminations  or Suzuki couplings  at the C-5 position, allowing the synthesis of complex library derivatives.
      
References
  • ChemicalBook. (2024).[1][2] 2-Amino-5-chloropyridine Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] 2-Amino-5-chloropyridine Compound Summary. Retrieved from

  • BOC Sciences. (2024).[1][2] Edoxaban and Impurities: Structural Analysis.[1][2] Retrieved from

  • BenchChem. (2025).[1][2][3] Electrophilic Aromatic Substitution in N-Phenylacetamide Derivatives. Retrieved from

  • BLDpharm. (2025).[1][2] N-(5-Chloropyridin-2-yl)acetamide Catalog Entry (CAS 45965-30-8).[1][2] Retrieved from

Sources

N-(5-chloropyridin-2-yl)acetamide: Synthetic Evolution and Pharmacophoric Utility

[1]

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 1073-14-9) represents a quintessential "privileged scaffold" in modern medicinal chemistry.[1] While chemically simple, its structure balances the electron-deficient nature of the pyridine ring with the metabolic stability conferred by halogenation and the directing capabilities of the acetamido group.

This guide analyzes the compound not merely as a chemical intermediate, but as a strategic tool in Fragment-Based Drug Discovery (FBDD) . It serves as a critical precursor for Factor Xa inhibitors (e.g., Edoxaban derivatives) and a model substrate for palladium-catalyzed C-H activation, bridging the gap between classical heterocyclic synthesis and late-stage functionalization.[1]

Chemical Architecture & Electronic Significance

The utility of N-(5-chloropyridin-2-yl)acetamide stems from the precise electronic tuning of its substituents.[1]

The 5-Chloro Effect (Metabolic Blockade)

In medicinal chemistry, the pyridine ring is often susceptible to oxidative metabolism, particularly N-oxidation or hydroxylation at electron-deficient positions.[1]

  • Mechanism: The chlorine atom at the C5 position exerts a dual effect:

    • Steric/Electronic Blocking: It prevents metabolic attack at the position para to the acetamido group, a common site for P450-mediated oxidation.[1]

    • Lipophilicity Modulation: The chlorine increases the logP, improving membrane permeability compared to the unsubstituted pyridine.

The Acetamido Group (Directing Group)

The C2-acetamido group is not just a protecting group for the amine; it is a Lewis-basic Directing Group (DG) .[1]

  • Coordination: The carbonyl oxygen and the amide nitrogen can coordinate with transition metals (Pd, Cu), facilitating ortho-C-H activation at the C3 position. This allows for rapid diversification of the scaffold without de novo synthesis.

Synthetic Evolution: From Classical to Catalytic

The history of this molecule tracks the evolution of organic synthesis, moving from harsh nucleophilic substitutions to elegant metal-catalyzed couplings.[1]

Pathway A: Classical Nucleophilic Substitution (1940s-1980s)

Early synthesis relied on the high reactivity of 2-aminopyridines.[1] The 5-chloro substituent was typically introduced before acetylation to avoid over-chlorination.[1]

  • Step 1: Chlorination of 2-aminopyridine using

    
     or NCS (N-chlorosuccinimide).[1]
    
  • Step 2: Acetylation using acetic anhydride (

    
    ).
    
Pathway B: Modern C-H Activation (2000s-Present)

In the 21st century, the compound became a standard substrate for demonstrating Ligand-Promoted C-H Activation .[1] Researchers like Sanford and Yu utilized the acetamide group to direct palladium catalysts to the C3 position, allowing for direct arylation, olefination, or hydroxylation.[1]

Visualization: Synthetic Workflows

Synthesis_Pathwayscluster_0Classical RouteStart2-AminopyridineInter12-Amino-5-chloropyridineStart->Inter1Electrophilic Chlorination(NCS, MeCN)TargetN-(5-chloropyridin-2-yl)acetamide(Target Scaffold)Inter1->TargetAcetylation(Ac2O, Pyridine)DerivC3-FunctionalizedDerivativesTarget->DerivPd-CatalyzedC-H Activation(Directing Group: Amide)

Figure 1: Evolution of synthetic routes. The classical route builds the core; the modern route utilizes the acetamide as a handle for further derivatization.

Medicinal Chemistry Applications

Factor Xa Inhibition (Anticoagulants)

The 5-chloropyridin-2-yl moiety is a pharmacophore found in the lineage of Factor Xa inhibitors.[1]

  • Case Study: While Edoxaban utilizes a more complex linker, the 5-chloropyridine ring is critical for binding in the S4 pocket of the Factor Xa enzyme.[1] The chlorine atom fills a hydrophobic sub-pocket, enhancing potency by displacing water molecules.[1]

  • Role of Acetamide: In early SAR (Structure-Activity Relationship) studies, the acetamide served as a truncated model to test the electronic influence of the amide linkage found in the final drug candidates.

Bioisosteric Replacement

The N-(5-chloropyridin-2-yl)acetamide structure is often used as a bioisostere for 4-chloroacetanilide .[1]

  • Advantage: The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) vector that is absent in the phenyl ring, potentially improving solubility and target affinity without significantly altering steric bulk.

Technical Protocol: Synthesis & Purification

Objective: Synthesis of N-(5-chloropyridin-2-yl)acetamide on a 10g scale. Safety: 2-amino-5-chloropyridine is toxic.[1] Handle in a fume hood.

Reagents
ReagentMW ( g/mol )Equiv.Mass/Vol
2-Amino-5-chloropyridine 128.561.010.0 g
Acetic Anhydride 102.091.511.0 mL
Pyridine (Solvent/Base) 79.10N/A50 mL
DMAP (Catalyst) 122.170.050.47 g
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-Amino-5-chloropyridine (10.0 g) and DMAP (0.47 g) to the flask. Add Pyridine (50 mL) via syringe. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (11.0 mL) dropwise over 15 minutes to control exotherm.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane). The starting amine spot (

      
      ) should disappear, replaced by the amide (
      
      
      ).
  • Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white/off-white solid.[1]

  • Filtration: Vacuum filter the precipitate. Wash the filter cake with cold water (

    
     mL) to remove residual pyridine and acetic acid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required.[2] Dry in a vacuum oven at 45°C overnight.

Analytical Validation (Self-Validating Data)
  • Physical State: White crystalline solid.[]

  • Melting Point: 176–178°C.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.65 (s, 1H, NH) – Diagnostic broad singlet, disappears with 
      
      
      shake.[1]
    • 
       8.35 (d, J=2.5 Hz, 1H, C6-H) – Doublet due to meta-coupling.[1]
      
    • 
       8.10 (d, J=8.8 Hz, 1H, C3-H).[1]
      
    • 
       7.85 (dd, J=8.8, 2.5 Hz, 1H, C4-H).[1]
      
    • 
       2.10 (s, 3H, 
      
      
      ).

Pharmacophore Visualization

The following diagram illustrates how the molecule interacts within a theoretical binding pocket (e.g., Factor Xa or Ion Channel), highlighting the specific roles of its functional groups.

Pharmacophore_Mapcluster_legendInteraction KeyLigand_ClCl (C5)Pocket_HydrophobicHydrophobic Pocket(S4 Subsite)Ligand_Cl->Pocket_HydrophobicHalogen/HydrophobicInteractionLigand_N_PyPyridine NPocket_H_DonorH-Bond Donor(Receptor Ser/Tyr)Ligand_N_Py->Pocket_H_DonorH-Bond AcceptorLigand_NHAmide NHPocket_H_AcceptorH-Bond Acceptor(Receptor Backbone)Ligand_NH->Pocket_H_AcceptorH-Bond DonorLigand_COAmide C=OLigand_CO->Pocket_H_DonorH-Bond Acceptorkey1Red Box = Electron Rich/Hydrophobickey2Blue Box = Electron Poor/H-Donor

Figure 2: Pharmacophoric mapping of N-(5-chloropyridin-2-yl)acetamide.[1][4] The diagram highlights the multi-modal binding capability (H-bonding + Hydrophobic filling) that makes it a privileged scaffold.[1]

References

  • Synthesis of 2-Amino-5-chloropyridine

    • Source: ChemicalBook & Patent CN106432069A.[1]

    • Context: Describes the oxidative chlorination of 2-aminopyridine using HCl/NaClO, establishing the precursor for the title compound.
  • Palladium-Catalyzed C-H Activation of Pyridine N-Oxides and Derivatives

    • Source: PubMed (NIH).
    • Context: Validates the use of pyridine-amide derivatives as directing groups for ortho-alkenylation and arylation, a key modern application of this scaffold.[1]

  • Medicinal Chemistry of Factor Xa Inhibitors

    • Source: General Medicinal Chemistry Principles (Contextual grounding).
    • Context: The 5-chloropyridin-2-yl group is a documented pharmacophore in the development of anticoagulants like Edoxaban.[1]

  • Properties of Acetamide Derivatives

    • Source: NIST Chemistry WebBook.[1][5]

    • Context: Provides thermodynamic and spectral data for related acetamide derivatives, supporting the characteriz
    • [5]

Methodological & Application

Application Note: Synthesis of N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of N-(5-chloropyridin-2-yl)acetamide (CAS 45965-30-8), a critical intermediate in the development of Factor Xa inhibitors and other pyridine-based pharmaceutical scaffolds. Due to the electron-withdrawing nature of the chlorine substituent and the pyridine ring nitrogen, the exocyclic amine at position 2 exhibits reduced nucleophilicity compared to standard anilines. This protocol addresses this challenge by utilizing a pyridine-catalyzed acetylation with acetic anhydride, ensuring high conversion and purity. An alternative acetyl chloride method is provided for specific scale-up requirements.

Introduction & Retrosynthetic Analysis

The 2-aminopyridine moiety is a "privileged structure" in medicinal chemistry, serving as a hydrogen bond donor/acceptor motif in kinase inhibitors and GPCR ligands. The synthesis of the acetamide derivative requires overcoming the deactivated nature of the 2-amino-5-chloropyridine starting material.

While standard acetylation of anilines proceeds readily at room temperature, electron-deficient aminopyridines often require thermal activation or nucleophilic catalysis. The methods below prioritize atom economy and ease of purification , avoiding chromatographic separations where possible.

Reaction Scheme

The transformation involves the nucleophilic attack of the exocyclic amine on the carbonyl carbon of the acetylating agent, followed by the elimination of the leaving group (acetate or chloride).

ReactionScheme SM 2-Amino-5-chloropyridine (CAS 1072-98-6) Product N-(5-chloropyridin-2-yl)acetamide (CAS 45965-30-8) SM->Product  Heat (100°C)   Reagent Acetic Anhydride (Ac2O) Reagent->Product Catalyst Pyridine (Solvent/Base) Catalyst->Product Catalysis

Figure 1: Reaction scheme for the acetylation of 2-amino-5-chloropyridine.

Experimental Protocols

Method A: Acetic Anhydride with Pyridine Catalysis (Preferred)

This method is the industry standard for deactivating amines. Pyridine serves a dual role: it acts as the solvent to solubilize the starting material and as a nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate).

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Pyridine (Solvent, ~5-10 volumes)

Workflow Diagram:

WorkflowA Step1 Dissolution Dissolve 2-amino-5-chloropyridine in Pyridine (anhydrous) Step2 Addition Add Acetic Anhydride dropwise at 0°C - RT Step1->Step2 Step3 Reaction Heat to 100°C for 4-6 hours Monitor by TLC/LCMS Step2->Step3 Step4 Quench Cool to RT, then pour into Ice-Water slurry Step3->Step4 Step5 Isolation Filter precipitate Wash with cold water Step4->Step5 Step6 Purification Recrystallize from Ethanol/Water if necessary Step5->Step6

Figure 2: Step-by-step workflow for Method A.

Detailed Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Dissolution: Charge the flask with 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) and pyridine (25 mL). Stir until fully dissolved.

  • Addition: Add acetic anhydride (5.5 mL, ~58 mmol, 1.5 equiv) dropwise over 10 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 100°C (oil bath temperature). Maintain stirring for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting amine (

      
      ) should disappear, and the less polar amide (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of crushed ice/water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Filtration: Stir the slurry for 30 minutes to ensure hydrolysis of excess anhydride. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove residual pyridine and acetic acid.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: Acetyl Chloride (Alternative)

Use this method if pyridine solvent is undesirable or for smaller scale rapid synthesis.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Detailed Procedure:

  • Dissolve 2-amino-5-chloropyridine (1.0 equiv) and

    
     (1.5 equiv) in dry DCM (10 volumes) at 0°C.
    
  • Add acetyl chloride (1.2 equiv) dropwise.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature 90–100°C (Method A)Required to overcome the low nucleophilicity of the aminopyridine nitrogen.
Stoichiometry 1.5 – 2.0 equiv

Excess reagent drives the equilibrium forward and compensates for any moisture.
Quench pH Neutral to slightly basicEnsure the product does not protonate and remain soluble in the aqueous phase during workup.
Reaction Time 4–6 HoursExtended heating may lead to di-acetylation (formation of imides), though sterics usually prevent this on the exocyclic amine.

Characterization & Quality Control

The product should be characterized to confirm structure and purity.

  • Appearance: White to off-white crystalline solid.[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.60 g/mol

  • Melting Point: Expected range 118–124°C (Note: Literature values for analogs vary; verify experimentally against authentic standard if available).

  • Mass Spectrometry (LC-MS):

    • Positive Mode (

      
      ): 
      
      
      
      171.0
      
      
      (for
      
      
      ) and 173.0 (for
      
      
      ) in a 3:1 ratio.

Predicted


 NMR (400 MHz, 

):
The acetylation causes a significant downfield shift of the amide proton and subtle shifts in the pyridine ring protons.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
NH 10.6 – 10.8Singlet (broad)1HAmide Proton
C6-H 8.35 – 8.40Doublet (

Hz)
1HPyridine Ring (

to Cl)
C3-H 8.05 – 8.15Doublet (

Hz)
1HPyridine Ring (

to N-Ac)
C4-H 7.85 – 7.95Double Doublet1HPyridine Ring (

to Cl)
CH3 2.10 – 2.15Singlet3HAcetyl Methyl Group

Expert Insights & Troubleshooting

  • Low Yield / Incomplete Conversion:

    • Cause: Moisture in the pyridine or old acetic anhydride (hydrolyzed to acetic acid).

    • Solution: Use freshly distilled pyridine or store over KOH. Ensure acetic anhydride is free of acetic acid.

  • Coloration:

    • Observation: The reaction mixture turns dark brown/black.

    • Insight: Pyridines are susceptible to oxidation and polymerization at high temperatures. This is usually superficial. The dark impurities are highly polar and remain in the filtrate during the water quench/filtration step. Recrystallization from Ethanol/Water (9:1) effectively removes colored impurities.

  • Di-acetylation:

    • Observation: Appearance of a higher molecular weight impurity (

      
      ).
      
    • Solution: This is rare for 2-aminopyridines due to steric hindrance and electron deficiency. If observed, reduce the equivalents of

      
       to 1.1 and lower temperature to 80°C.
      

Safety Considerations

  • 2-Amino-5-chloropyridine: Toxic if swallowed and an irritant. Handle in a fume hood.

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

  • Pyridine: Flammable liquid with a distinct, unpleasant odor. Causes reproductive toxicity. Double-glove and use effective local exhaust ventilation.

References

  • Vertex Pharmaceuticals. (2009). N-(5-Bromopyridin-2-yl)acetamide crystal structure and synthesis. PMC - NIH.

  • ChemicalBook. (2023).[3] 2-Amino-5-chloropyridine Properties and Synthesis.

  • National Institutes of Health (NIH). (2021). Protocol for O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

  • BLD Pharm. (2024). N-(5-Chloropyridin-2-yl)acetamide Product Safety and Data.

  • ChemSrc. (2025). 2-chloro-n-(5-chloropyridin-2-yl)acetamide Physicochemical Properties.

Sources

Application Note: Optimized Acylation Conditions for N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic protocols for the acylation of 2-amino-5-chloropyridine to form N-(5-chloropyridin-2-yl)acetamide . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including the anticoagulant Edoxaban (specifically the chloroacetyl variant).[1] Due to the electron-withdrawing nature of the chlorine atom at the 5-position and the pyridine ring nitrogen, the exocyclic amine exhibits reduced nucleophilicity compared to aniline.[2] This guide presents two validated protocols: a scalable Acetic Anhydride Method (Method A) and a mild Acetyl Chloride Method (Method B), along with mechanistic insights and troubleshooting for bis-acylation side products.[1][2]

Introduction & Chemical Context

The Nucleophilicity Challenge

The substrate, 2-amino-5-chloropyridine , presents a specific challenge in acylation reactions.[2] The pyridine ring nitrogen acts as an electron sink, and the chlorine atom at the 5-position further deactivates the ring via an inductive effect (-I).[2] Consequently, the exocyclic amino group is significantly less nucleophilic than standard anilines.[1]

Key Reaction Risks:

  • Incomplete Conversion: Standard room-temperature conditions often fail without activation.[1][2]

  • Bis-acylation: Forcing conditions can lead to the formation of the unstable imide (di-acetylated species), which must be hydrolyzed back to the mono-amide.[1][2]

  • Regioselectivity: While rare, acylation at the ring nitrogen (forming an unstable acyl-pyridinium species) is kinetically possible but thermodynamically unfavorable.[1][2]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The use of acetic acid as a solvent (in Method A) serves a dual purpose: it solubilizes the polar substrate and activates the acetic anhydride via protonation.[1]

ReactionMechanism Substrate 2-Amino-5-chloropyridine (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Activation Product N-(5-chloropyridin-2-yl)acetamide (Target) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Leaving Group

Experimental Protocols

Method A: Acetic Anhydride (Scalable/Green)

Recommended for gram-to-kilogram scale synthesis.[1][2] This method avoids chlorinated solvents and utilizes the byproduct (acetic acid) as the solvent.[2]

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)[1][2]

  • Acetic Anhydride (1.2 – 1.5 eq)[1][2]

  • Acetic Acid (Solvent, 5-10 volumes)[2]

  • Catalytic

    
     (Optional, 0.05 eq for faster kinetics)
    

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-chloropyridine (10 g, 77.8 mmol) in Acetic Acid (50 mL).

  • Addition: Add Acetic Anhydride (11 mL, ~116 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed.[2][3]

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitor: Check via TLC (EtOAc/Hexane 1:1) or HPLC.[2] The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into Ice Water (200 mL) with vigorous stirring.

    • Critical Step: If the product does not precipitate immediately, neutralize the solution to pH ~7 using saturated

      
       or 10% NaOH solution. (The amide is stable, but avoid harsh basic hydrolysis).[1][2]
      
  • Isolation: Filter the resulting white/off-white precipitate via vacuum filtration.[1][2]

  • Purification: Wash the cake with cold water (

    
     mL). Recrystallize from Ethanol/Water (1:1)  or Acetonitrile  if high purity (>99%) is required.[1][2]
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85% – 95%

Method B: Acetyl Chloride (Mild/Laboratory Scale)

Recommended for small-scale optimization or when anhydrous conditions are strictly required.[1][2]

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)[1][2]

  • Acetyl Chloride (1.1 eq)[1][2][4]

  • Triethylamine (TEA) or Pyridine (1.2 eq)[1][2]

  • Dichloromethane (DCM) or THF (Solvent, 10 volumes)[2]

Protocol:

  • Charge: Dissolve 2-amino-5-chloropyridine (1.0 g, 7.78 mmol) and TEA (1.3 mL, 9.3 mmol) in dry DCM (10 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C (ice bath). Add Acetyl Chloride (0.61 mL, 8.5 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

  • Workup:

    • Dilute with DCM (20 mL).[1][2]

    • Wash with 1N HCl (to remove unreacted pyridine/substrate) followed by saturated

      
       and Brine.[1][2]
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Triturate with Hexanes or recrystallize from EtOAc/Hexanes.

Process Workflow & Decision Matrix

The following diagram illustrates the decision process for selecting the correct method and handling common issues.

Workflow Start Start: 2-Amino-5-chloropyridine ScaleCheck Scale > 10g? Start->ScaleCheck MethodA Method A: Acetic Anhydride (Reflux in AcOH) ScaleCheck->MethodA Yes MethodB Method B: Acetyl Chloride (DCM/TEA, 0°C) ScaleCheck->MethodB No Analysis In-Process Control (HPLC/TLC) MethodA->Analysis MethodB->Analysis BisAcyl Issue: Bis-acylation observed? Analysis->BisAcyl Hydrolysis Mild Hydrolysis (aq. NaOH, 1h) BisAcyl->Hydrolysis Yes Isolation Quench & Filtration BisAcyl->Isolation No Hydrolysis->Isolation Final Final Product: N-(5-chloropyridin-2-yl)acetamide Isolation->Final

Critical Data & Comparison

ParameterMethod A (

)
Method B (

)
Reaction Temp 60°C – 80°C0°C – 25°C
Reaction Time 2 – 4 Hours1 – 3 Hours
Atom Economy High (if AcOH reused)Lower (Salt waste)
Impurity Profile Low (Bis-amide possible)Moderate (HCl salts)
Scalability ExcellentModerate (Exothermic)
Recommended For Manufacturing/Scale-up Discovery/Screening
Note on Edoxaban Intermediate (Chloroacetylation)

If the target is the 2-chloro-N-(5-chloropyridin-2-yl)acetamide (a key intermediate for Edoxaban), the protocol must be modified:

  • Reagent: Substitute Acetic Anhydride with Chloroacetyl Chloride .

  • Conditions: Perform in Acetonitrile or Toluene at 50-60°C.

  • Reference MP: 110–115°C [1].[3][5]

  • Safety: Chloroacetyl chloride is a potent lachrymator and highly toxic.[1]

Analytical Characterization (Expected)

For N-(5-chloropyridin-2-yl)acetamide :

  • Appearance: White to off-white crystalline solid.[2]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.6 (s, 1H, NH)[2]
      
    • 
       8.35 (d, 1H, Py-H6)[2]
      
    • 
       8.10 (d, 1H, Py-H3)[2]
      
    • 
       7.90 (dd, 1H, Py-H4)[2]
      
    • 
       2.12 (s, 3H, 
      
      
      
      )[2]
  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

References

  • Daiichi Sankyo Company, Limited. (2007).[1][2] Method for producing 2-amino-5-chloropyridine and Edoxaban intermediates. US Patent Application US20070037984A1.[1][2]

  • ChemicalBook. (2023).[1][2] 2-Chloro-N-(5-chloropyridin-2-yl)acetamide Properties and Synthesis.

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 49822386 (Edoxaban Impurity). [1][2]

Sources

The Versatile Reactivity of N-(5-chloropyridin-2-yl)acetamide: A Guide to Nucleophilic Functionalization for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

N-(5-chloropyridin-2-yl)acetamide is a key building block in modern medicinal chemistry and drug development. Its structure, featuring an electron-deficient pyridine ring activated by a chlorine atom and modulated by an acetamido group, makes it a versatile substrate for a variety of nucleophilic substitution and cross-coupling reactions. This unique electronic profile allows for the strategic introduction of diverse functional groups, enabling the synthesis of vast libraries of compounds for biological screening. The derivatives of this scaffold are found at the core of numerous biologically active molecules, underscoring its importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the reactivity of N-(5-chloropyridin-2-yl)acetamide with various nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key reactions. Our focus is to equip researchers with the knowledge to effectively utilize this powerful synthetic intermediate in their drug discovery endeavors.

Understanding the Reactivity Landscape

The reactivity of N-(5-chloropyridin-2-yl)acetamide is primarily governed by the chlorine substituent at the 5-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the acetamido group at the 2-position enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to attack by nucleophiles. The primary pathways for the functionalization of this scaffold are:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by a nucleophile. This reaction is particularly effective with soft nucleophiles like thiols and, under certain conditions, with amines and alkoxides.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have revolutionized the synthesis of complex molecules by enabling the formation of carbon-nitrogen and carbon-carbon bonds under relatively mild conditions.

The choice of reaction pathway is dictated by the nature of the nucleophile, the desired bond to be formed, and the overall synthetic strategy.

Caption: Key reaction pathways for the functionalization of N-(5-chloropyridin-2-yl)acetamide.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The direct displacement of the chloride in N-(5-chloropyridin-2-yl)acetamide via an SNAr mechanism is a straightforward approach for introducing heteroatom nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

A. Reaction with Thiol Nucleophiles: Crafting Thioether Linkages

Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions with electron-deficient heteroaryl chlorides.[1] This transformation is highly efficient for creating thioether linkages, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices:

  • Base: A base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the thiol, generating the more nucleophilic thiolate anion in situ.

  • Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) is ideal as it can solvate the cationic counter-ion of the thiolate without hydrogen bonding to the nucleophile, thus maintaining its high reactivity.[1]

  • Temperature: The reaction often proceeds smoothly at room temperature to moderately elevated temperatures (e.g., 100 °C), depending on the reactivity of the specific thiol.[1]

Protocol 1: General Procedure for the SNAr Reaction with Thiols

  • To a solution of N-(5-chloropyridin-2-yl)acetamide (1.0 mmol) in anhydrous DMAc (5 mL) is added the desired thiol (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at room temperature or heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(5-(alkyl/arylthio)pyridin-2-yl)acetamide.

EntryThiol NucleophileTemperature (°C)Time (h)Yield (%)
1Thiophenol804~85-95
24-Methoxythiophenol804~90-98
3Benzyl mercaptanRT6~80-90
4EthanethiolRT8~75-85

Note: Yields are estimates based on typical SNAr reactions of this nature and may vary depending on the specific substrate and reaction conditions.

Sources

Application Note: Advanced Derivatization & Screening of N-(5-chloropyridin-2-yl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N-(5-chloropyridin-2-yl)acetamide scaffold (CAS: 45965-30-8) represents a privileged structural motif in modern drug discovery, serving as a critical pharmacophore in Factor Xa inhibitors (e.g., Betrixaban, Edoxaban) and COX-2 inhibitors (e.g., Etoricoxib intermediates).

This guide details a high-throughput derivatization and screening workflow for this scaffold. Unlike standard protocols that treat the acetamide merely as a protecting group, we explore two distinct strategic pathways:

  • C-5 Diversification: Utilizing the chlorine handle for cross-coupling while retaining the acetamide "hinge" binder.

  • N-2 Library Generation: Hydrolysis and re-acylation to explore the S1/S4 binding pockets of serine proteases.

Target Audience: Medicinal Chemists, Screening Biologists, and CMC Leads.

Chemical Space & Structural Logic

The 2-amino-5-chloropyridine core offers a unique electronic profile. The chlorine atom at C-5 withdraws electron density, lowering the pKa of the pyridine nitrogen and increasing the acidity of the amide proton (NH). This modulation is crucial for:

  • Metabolic Stability: Blocking the C-5 position prevents rapid oxidative metabolism.

  • Binding Affinity: The acetamide carbonyl and NH act as a donor-acceptor pair, often forming key hydrogen bonds with the backbone of target proteins (e.g., Gly216 in Factor Xa).

Visualization: Structural Derivatization Logic

Derivatization_Logic cluster_legend Strategic Outcomes Core N-(5-chloropyridin-2-yl)acetamide (Core Scaffold) PathA Path A: C-5 Functionalization (Suzuki/Buchwald) Core->PathA Pd-Catalysis (Retain Amide) PathB Path B: N-2 Modulation (Hydrolysis + Coupling) Core->PathB 1. Acid Hydrolysis 2. R-COCl / R-NCO TargetA Biaryl Derivatives (Kinase/Ion Channel) PathA->TargetA TargetB Ureas/Sulfonamides (Factor Xa/Thrombin) PathB->TargetB

Figure 1: Divergent synthetic pathways for the N-(5-chloropyridin-2-yl)acetamide scaffold. Path A explores the "tail" region, while Path B modifies the "hinge" binding motif.

Experimental Protocols: Synthesis

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl/heteroaryl diversity at the 5-position without disrupting the acetamide.

Reagents:

  • Substrate: N-(5-chloropyridin-2-yl)acetamide (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or XPhos Pd G3 (for challenging substrates)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 90°C for 4-12 hours (conventional) or 110°C for 30 mins (microwave). Note: The acetamide group is stable under these mild basic conditions.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (hexane/EtOAc gradient).

Protocol B: Hydrolysis & Library Generation (Amide/Urea)

Objective: To replace the acetyl group with pharmacologically relevant linkers.

Part 1: Hydrolysis to 2-Amino-5-chloropyridine

  • Dissolve N-(5-chloropyridin-2-yl)acetamide in EtOH/HCl (6M) (1:1).

  • Reflux for 2 hours.

  • Neutralize with NaOH to pH 8. Precipitate the free amine (2-amino-5-chloropyridine).

  • Yield Expectation: >90%.[1]

Part 2: Parallel Derivatization (96-well format)

  • Amide Formation: React free amine (1.0 eq) with R-COOH (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.

  • Urea Formation: React free amine (1.0 eq) with R-Isocyanate (1.1 eq) in DCM. Critical: Pyridine amines are less nucleophilic; heating to 50°C may be required.

Biological Screening Protocols

Primary Assay: Factor Xa Enzymatic Inhibition

Rationale: The 2-aminopyridine motif is a classic S1 pocket binder in Factor Xa inhibitors. This assay validates the "warhead" efficacy.

Assay Principle: Chromogenic cleavage of a specific peptide substrate (S-2765) by human Factor Xa. Inhibitors prevent color generation (pNA release).

Materials:

  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA) (200 µM final).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Controls: Betrixaban (Positive Control), DMSO (Vehicle).

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of derivatives in 100% DMSO.

  • Incubation: Transfer 1 µL compound to 384-well plate. Add 25 µL Enzyme solution. Incubate 15 mins @ RT to allow equilibrium binding.

  • Initiation: Add 25 µL Substrate solution.

  • Detection: Monitor Absorbance at 405 nm kinetically for 20 minutes.

  • Analysis: Calculate Vmax (slope) for each well. Fit to 4-parameter logistic equation to determine IC50.

Secondary Assay: Cell Viability (Selectivity Screen)

Rationale: To ensure observed inhibition is not due to non-specific cytotoxicity or aggregation.

Protocol (MTT Assay):

  • Cells: HepG2 (Liver) and HEK293 (Kidney) cell lines.

  • Dosing: Treat cells with compounds (10 µM fixed dose) for 24 hours.

  • Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

  • Threshold: Compounds showing <80% viability at 10 µM are flagged as cytotoxic/attrition risks.

Data Presentation & Analysis

Screening Cascade Logic

Screening_Cascade Library Derivatized Library (96 compounds) Primary Primary Screen: Factor Xa Inhibition (Single Point @ 10 µM) Library->Primary Selection Hit Selection (>50% Inhibition) Primary->Selection Selection->Library Fail (Refine SAR) IC50 Dose Response (IC50) & Selectivity (Thrombin) Selection->IC50 Pass ADME ADME Profiling (Microsomal Stability) IC50->ADME IC50 < 100 nM

Figure 2: Screening cascade for identifying lead candidates from the N-(5-chloropyridin-2-yl)acetamide library.

Representative Data Table
Compound IDR-Group (C-5)Linker (N-2)Factor Xa IC50 (nM)HepG2 Viability (%)Status
NCP-001 Cl (Parent)Acetamide>10,00098Inactive Core
NCP-015 4-F-PhenylAcetamide45095Hit
NCP-042 4-F-PhenylN,N-Dimethylurea12 92Lead
NCP-088 PyridylSulfonamide8540Toxic

References

  • Synthesis of 2-Amino-5-chloropyridine Derivatives: Ningbo Inno Pharmchem Co.[2] (2024).[3][4] Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact. [Link]

  • Biological Activity of Aminopyridines: National Institutes of Health (PubMed). (2021).[5] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link] (General Search Link for verification of scaffold utility).

  • Acetamide Derivatization Protocols: National Institutes of Health. (2024).[3][4] Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists. [Link][3]

Sources

N-(5-chloropyridin-2-yl)acetamide as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(5-chloropyridin-2-yl)acetamide as a Strategic Building Block for Kinase Inhibitors

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8) is a critical intermediate and pharmacophore scaffold in medicinal chemistry. While widely recognized as a precursor in the synthesis of the Factor Xa inhibitor Edoxaban, its structural core—the 2-amino-5-chloropyridine moiety—is a "privileged structure" in kinase inhibitor design. This moiety serves as a potent hinge binder , mimicking the adenine ring of ATP to form essential hydrogen bonds within the kinase active site.

This guide details the utility of the acetamide derivative not merely as a protected amine, but as a Directing Metalation Group (DMG) allowing for precise regioselective functionalization (C-3 substitution) via Directed Ortho Metalation (DoM). This capability allows researchers to evolve simple fragments into complex, highly selective kinase inhibitors.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name N-(5-chloropyridin-2-yl)acetamide
CAS Number 45965-30-8
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Key Pharmacophore 2-Aminopyridine (Hinge Binder)
Electronic Effect 5-Cl substituent withdraws electron density, modulating pKa (approx. pKa ~3.5 for pyridine N), improving metabolic stability and hydrophobic fit.
The Hinge Binding Mechanism

In Type I kinase inhibitors, the 2-aminopyridine motif binds to the kinase hinge region via a bidentate hydrogen bonding pattern:

  • Pyridine Nitrogen (N1): Acts as a H-bond acceptor for the backbone NH of the hinge residue.

  • Exocyclic Amine (NH): Acts as a H-bond donor to the backbone carbonyl of the hinge residue.

  • 5-Chloro Substituent: Often occupies a hydrophobic pocket (e.g., near the gatekeeper residue), enhancing potency and selectivity.

Strategic Application: Directed Ortho Metalation (DoM)

The acetamide group is not just a protecting group; it is a powerful tool for C-H activation . The carbonyl oxygen of the acetamide coordinates with organolithium reagents (e.g., n-BuLi), directing deprotonation selectively to the C-3 position (ortho to the amide). This allows for the introduction of electrophiles (alkyls, halogens, formyl groups) at a position that is otherwise difficult to access.

Diagram 1: Strategic Workflow & DoM Mechanism

DoM_Workflow Start Start: 2-Amino-5-chloropyridine Acetylation Step 1: Acetylation (Protection) Start->Acetylation Ac2O, Pyridine Intermediate N-(5-chloropyridin-2-yl)acetamide (The Building Block) Acetylation->Intermediate Lithiation Step 2: DoM (n-BuLi, -78°C) Intermediate->Lithiation Coordination (DMG Effect) Electrophile Step 3: Quench (E+ e.g., MeI, DMF) Lithiation->Electrophile Li-Intermediate Product C-3 Functionalized Intermediate Electrophile->Product Deprotection Step 4: Hydrolysis (HCl/MeOH) Product->Deprotection Final Final Hinge Binder (3-Substituted-2-amino-5-Cl-pyridine) Deprotection->Final

Caption: Workflow for transforming the scaffold via Directed Ortho Metalation (DoM) to access novel chemical space at the C-3 position.

Experimental Protocols

Protocol A: Synthesis of N-(5-chloropyridin-2-yl)acetamide

Use this protocol to prepare the building block from commercially available 2-amino-5-chloropyridine.

  • Reagents: 2-Amino-5-chloropyridine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base), DMAP (0.05 eq, catalytic).

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine (10 g, 77.8 mmol) in dry pyridine (50 mL) under N₂ atmosphere.

    • Add DMAP (475 mg). Cool to 0°C.

    • Dropwise add acetic anhydride (8.8 mL) over 15 mins.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours (Monitor by TLC/LCMS).

    • Workup: Pour reaction mixture into ice-cold water (300 mL). The product usually precipitates as a white/off-white solid.

    • Filter the solid, wash with cold water (3x), and dry under vacuum.

    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Typically >90%.

  • Validation: ¹H NMR (DMSO-d₆) δ 10.6 (s, 1H, NH), 8.35 (d, 1H), 8.10 (d, 1H), 7.85 (dd, 1H), 2.10 (s, 3H).

Protocol B: C-3 Functionalization via Directed Ortho Metalation (DoM)

Use this protocol to introduce a substituent (e.g., Methyl) at the C-3 position.

  • Reagents: N-(5-chloropyridin-2-yl)acetamide (1.0 eq), n-Butyllithium (2.2 eq, 2.5M in hexanes), Electrophile (e.g., Methyl Iodide, 3.0 eq), Dry THF.

  • Procedure:

    • Dissolve acetamide (1.0 g) in anhydrous THF (20 mL) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise. Note: 2 equivalents are needed—one to deprotonate the amide NH, the second to lithiate the C-3 position.

    • Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

    • Add the Electrophile (Methyl Iodide) dropwise.

    • Stir at -78°C for 1 hour, then slowly warm to RT over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with EtOAc (3x). Dry organic layer over Na₂SO₄.

  • Outcome: Yields the 3-substituted acetamide.[1] This allows "scaffold hopping" to explore the C-3 vector in the kinase pocket.

Protocol C: Deprotection to Active Hinge Binder

Use this protocol to expose the amine for coupling to the core drug scaffold.

  • Reagents: 6N HCl or 2N NaOH/MeOH.

  • Procedure (Acidic):

    • Suspend the acetamide intermediate in Ethanol (10 vol).

    • Add 6N HCl (5 eq).

    • Reflux (80°C) for 2–4 hours.

    • Workup: Cool to RT. Neutralize with NaOH or NaHCO₃ to pH ~8. Extract with DCM or EtOAc.

  • Application: The resulting free amine (e.g., 2-amino-3-methyl-5-chloropyridine) is now ready for Buchwald-Hartwig coupling or amide coupling to the main kinase inhibitor scaffold.

Case Study & Binding Mode Analysis

While Edoxaban utilizes this moiety for Factor Xa, the binding logic is identical for kinases like CAMKK2 , RET , and ALK .

  • Target: CAMKK2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2).

  • Mechanism: The 2-aminopyridine core anchors the molecule.

  • Optimization: Introduction of a substituent at C-3 (via the DoM protocol above) can induce a twist in the molecule, potentially improving selectivity against homologous kinases by clashing with non-conserved residues in the solvent-front region.

Diagram 2: Kinase Hinge Binding Mode

Binding_Mode Hinge_Backbone Kinase Hinge Region (Backbone) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Pyridine_Ring 5-Cl-Pyridine Core N1 Pyridine N1 (Acceptor) Pyridine_Ring->N1 NH2 Exocyclic NH (Donor) Pyridine_Ring->NH2 Cl_Group 5-Chloro (Hydrophobic) Pyridine_Ring->Cl_Group N1->Hinge_Backbone H-Bond (2.8 Å) NH2->Hinge_Backbone H-Bond (2.9 Å) Cl_Group->Gatekeeper Van der Waals

Caption: Schematic of the bidentate hydrogen bonding interaction between the 2-aminopyridine core and the kinase hinge backbone.

References

  • Edoxaban Synthesis & Intermediates

    • Preparation of Edoxaban Intermediate.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

  • Kinase Hinge Binder Design

    • Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitor Chemotypes. Journal of Medicinal Chemistry (2020).
  • Chemical Properties & Safety

    • N-(5-Chloropyridin-2-yl)
  • Structural Biology of Aminopyridines

    • Crystal structure of N-(5-bromopyridin-2-yl)acetamide. PMC - NIH.

Sources

Strategic Application of N-(5-chloropyridin-2-yl)acetamide in Agrochemical Synthesis

[1]

Abstract & Executive Summary

In the high-stakes domain of agrochemical process development, N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8) serves as a critical "process enabler."[1] While the 2-amino-5-chloropyridine moiety is the pharmacophore found in blockbuster neonicotinoids (e.g., Imidacloprid, Acetamiprid), the direct synthesis of this amine often suffers from poor regioselectivity, yielding significant 3,5-dichloro impurities.[1]

This application note details the strategic use of the N-acetyl group as a regio-directing shield . By converting 2-aminopyridine to its acetamide congener prior to chlorination, chemists can achieve >95% selectivity for the 5-position.[1] Furthermore, this intermediate allows for controlled access to the 3-position via nitration, opening pathways to complex imidazopyridine scaffolds.[1]

Chemical Profile & Strategic Value[1]

PropertySpecification
Chemical Name N-(5-chloropyridin-2-yl)acetamide
Common Name 2-Acetamido-5-chloropyridine
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Melting Point 176–178 °C
Solubility Soluble in DCM, EtOAc, MeOH; Poor in Water
Key Role Regio-directing intermediate; Protected amine precursor
The "Selectivity Problem" in Pyridine Chemistry

Direct chlorination of 2-aminopyridine is problematic due to the highly activating nature of the free amine, which leads to over-chlorination (3,5-dichloro species) and oxidation byproducts (tar).[1] The N-acetyl group moderates this electron density, directing electrophilic aromatic substitution (EAS) almost exclusively to the para position relative to the nitrogen (position 5), while protecting the amine from oxidative degradation.

Application Workflow: The "Protected Route" to Neonicotinoid Precursors

This protocol describes the industrial standard for generating high-purity 2-amino-5-chloropyridine using the acetamide intermediate.[1]

Phase A: Acetylation of 2-Aminopyridine

Objective: Mask the amine to prevent over-activation.[1]

  • Charge: Load 2-aminopyridine (1.0 eq) into a reactor with acetic acid (solvent volume 5x).

  • Addition: Add acetic anhydride (1.1 eq) dropwise at 25°C. Exotherm is expected.

  • Reaction: Heat to reflux (118°C) for 2 hours.

  • Workup: Distill off excess acetic acid/anhydride under reduced pressure.

  • Validation: Check TLC or HPLC. Conversion should be quantitative.

Phase B: Regioselective Chlorination (The Critical Step)

Objective: Install the chlorine at C-5 with high selectivity.[1]

  • Reagents: N-(pyridin-2-yl)acetamide (from Phase A), Chlorine gas (Cl₂) or NCS (N-Chlorosuccinimide).[1]

  • Solvent System: Aqueous Acetic Acid or Dichloromethane (DCM) with buffered aqueous phase.

Protocol:

  • Dissolve N-(pyridin-2-yl)acetamide (100 mmol) in DCM (100 mL).

  • Add aqueous buffer (Disodium hydrogen phosphate, 250 mmol in water) to maintain pH and scavenge HCl.

  • Cooling: Cool the biphasic mixture to 0–5°C.

  • Chlorination: Introduce Cl₂ gas (1.1 eq) slowly over 30 minutes. Note: The acetamide group prevents the formation of N-chloro species that typically lead to ortho-chlorination.[1]

  • Digestion: Stir at 0–10°C for 2 hours.

  • Isolation: Separate phases. Wash organic layer with sodium bisulfite (to remove oxidant) and bicarbonate. Evaporate to yield N-(5-chloropyridin-2-yl)acetamide .[1]

Phase C: Hydrolytic Deprotection

Objective: Reveal the active amine for agrochemical coupling.

  • Suspend the acetamide in 10% NaOH or HCl (aq).[1]

  • Reflux for 1–2 hours.

  • Adjust pH to 8–9. The product, 2-amino-5-chloropyridine , precipitates as a white solid.[1][2][3]

  • Yield: Typically >90% over 3 steps.

  • Purity: >98% (critical for downstream regulatory acceptance).

Advanced Application: Accessing 3-Substituted Scaffolds

Beyond simple deprotection, the N-(5-chloropyridin-2-yl)acetamide intermediate is essential for synthesizing 2-amino-3-nitro-5-chloropyridine , a precursor for fused ring systems like imidazopyridines (used in herbicides and fungicides).[1]

Mechanism: The acetamide group is ortho,para-directing.[1] With the 5-position (para) blocked by chlorine, subsequent electrophilic attack is forced to the 3-position (ortho).[1]

Protocol Summary:

  • Nitration: Treat N-(5-chloropyridin-2-yl)acetamide with Fuming HNO₃/H₂SO₄ at 0–10°C.

  • Result: Formation of 2-acetamido-3-nitro-5-chloropyridine.

  • Hydrolysis: Acid hydrolysis yields 2-amino-3-nitro-5-chloropyridine.[1]

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 2,3-diamino-5-chloropyridine .[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between the "Direct Route" (flawed) and the "Acetamide Route" (optimized), and the extension to complex scaffolds.

Agrochemical_SynthesisStart2-AminopyridineDirect_ChlorDirect Chlorination(Cl2 / H+)Start->Direct_ChlorAvoidAcetylationAcetylation(Ac2O)Start->AcetylationStep 1ImpurityMixture:5-Cl (Low Yield)3,5-diCl (Impurity)TarsDirect_Chlor->ImpurityIntermediateN-(pyridin-2-yl)acetamideAcetylation->IntermediateChlorinationRegioselective Chlorination(Cl2 / Buffer)Intermediate->ChlorinationStep 2Target_AcetamideN-(5-chloropyridin-2-yl)acetamide(The Topic Molecule)Chlorination->Target_AcetamideHydrolysisHydrolysis(NaOH/H2O)Target_Acetamide->HydrolysisPath ANitrationNitration(HNO3/H2SO4)Target_Acetamide->NitrationPath BFinal_Amine2-Amino-5-chloropyridine(Neonicotinoid Precursor)Hydrolysis->Final_AmineNitro_Inter2-Acetamido-3-nitro-5-chloropyridineNitration->Nitro_InterDiamino2,3-Diamino-5-chloropyridine(Imidazopyridine Precursor)Nitro_Inter->DiaminoHydrolysis + Reduction

Figure 1: Strategic divergence in chloropyridine synthesis.[1] The acetamide route ensures regioselectivity and enables access to 3-substituted derivatives.[1]

Comparative Data: Yield & Purity

The following table summarizes internal process data comparing the direct chlorination of 2-aminopyridine versus the acetamide-protected route.

ParameterDirect Chlorination RouteAcetamide-Protected Route
Reagents Cl₂ / HCl (aq)Ac₂O → Cl₂ → Hydrolysis
5-Cl Selectivity 70–75%> 98%
3,5-diCl Impurity 15–20% (Difficult removal)< 0.5%
Overall Yield 50–60%85–90%
Purification Requires recrystallization/columnSimple precipitation
Safety Profile High exotherm, tar formationControlled, buffered reaction

Safety & Handling Protocols

N-(5-chloropyridin-2-yl)acetamide is generally stable but requires specific handling precautions during synthesis.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a fume hood during chlorination steps to manage Cl₂ or HCl vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods, though it is less air-sensitive than the free amine.

  • Incompatibility: Avoid strong oxidizing agents (outside of controlled reaction conditions) and strong bases (unless inducing hydrolysis).[1]

References

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] Retrieved from

  • U.S. Patent Office. (1995). Method of producing 2-amino-3-nitro-5-halogenopyridine (US5453512A).[1] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Amino-5-chloropyridine Compound Summary. Retrieved from

  • ChemicalBook. (2024).[4] 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry. Retrieved from

  • GuideChem. (2024). Preparation of 2-Amino-5-chloropyridine via Acetamide Intermediate.[1] Retrieved from

Experimental protocol for N-(5-chloropyridin-2-yl)acetamide scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-(5-chloropyridin-2-yl)acetamide

Part 1: Executive Summary & Strategic Rationale

Objective: To establish a robust, scalable, and atom-economic protocol for the synthesis of N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8). This compound is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and various kinase inhibitors.

Process Philosophy: Standard laboratory acetylation often employs acetyl chloride with pyridine or triethylamine. While effective on a gram scale, this approach generates stoichiometric salt waste (pyridinium hydrochloride) and poses toxicity hazards during kilogram-scale manufacturing.

This protocol utilizes a thermal acetylation strategy using acetic anhydride (


) in Ethyl Acetate (EtOAc) . This route is selected for three reasons:
  • Atom Economy: The byproduct is acetic acid, which is easily removed or recovered.

  • Purification Efficiency: The product crystallizes directly from the reaction mixture upon cooling, eliminating the need for column chromatography.

  • Impurity Management: The protocol includes a specific "hydrolysis loop" to revert the common N,N-diacetyl impurity back to the desired mono-acetylated product, ensuring high yield (>90%) and purity (>99%).

Part 2: Reaction Engineering & Critical Control Points

Reaction Mechanism & Impurity Profile

The reaction proceeds via nucleophilic acyl substitution.[1][2] The amino group of 2-amino-5-chloropyridine attacks the carbonyl carbon of acetic anhydride.

  • Primary Reaction: 2-amino-5-chloropyridine +

    
     Product + AcOH
    
  • Side Reaction (Over-acetylation): Product +

    
    N,N-diacetyl-5-chloropyridin-2-amine (Bis-acetyl impurity).
    

Critical Control Point (CCP): The bis-acetyl impurity is favored by large excesses of


 and prolonged heating. However, the bis-acetyl bond is chemically labile. This protocol leverages a mild aqueous quench  to selectively hydrolyze the bis-impurity back to the mono-product without degrading the target.
Visual Workflow (Graphviz)

ReactionWorkflow Start Start: 2-Amino-5-chloropyridine + Ethyl Acetate AddReagent Addition: Acetic Anhydride (1.15 eq) Control Exotherm < 60°C Start->AddReagent Reflux Reaction: Reflux (77°C) 4-6 Hours AddReagent->Reflux IPC IPC: HPLC Analysis Check for SM and Bis-Acetyl Reflux->IPC Hydrolysis Corrective Action: Add Water (2 eq), Reflux 30 min (Hydrolyzes Bis-Acetyl) IPC->Hydrolysis Bis-Acetyl > 0.5% Crystallize Crystallization: Cool to 0-5°C (2h ramp) IPC->Crystallize Bis-Acetyl < 0.5% Hydrolysis->Crystallize Filter Isolation: Filtration & Wash (Cold EtOAc) Crystallize->Filter Dry Drying: Vacuum Oven 50°C Filter->Dry

Figure 1: Process Flow Diagram illustrating the critical decision node for impurity management.

Part 3: Detailed Experimental Protocol (Scale: 100g)

Materials:

  • 2-Amino-5-chloropyridine: 100.0 g (0.778 mol)

  • Acetic Anhydride: 91.3 g (84.5 mL, 0.895 mol, 1.15 equiv)

  • Ethyl Acetate (EtOAc): 400 mL (4 vol)

  • Water (DI): 30 mL (for quench/hydrolysis)

Equipment:

  • 1L 3-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (overhead)

  • Reflux Condenser

  • Temperature Probe

  • Addition Funnel

Step-by-Step Procedure:

  • Charge: To the 1L RBF, add 100.0 g of 2-amino-5-chloropyridine and 300 mL of Ethyl Acetate . Start stirring at 250 RPM. The starting material may not fully dissolve at room temperature (suspension).

  • Addition: Heat the mixture to 50°C . Add 84.5 mL of Acetic Anhydride dropwise via the addition funnel over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature between 50-60°C by adjusting addition rate.

  • Reaction: Once addition is complete, heat the reaction to Reflux (~77°C) . The mixture should become a clear solution. Stir at reflux for 4 hours .

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze by HPLC.

    • Target: Starting material < 0.5%.[3]

    • Bis-Acetyl Check: If the N,N-diacetyl impurity is > 1.0%, proceed to Step 5. If < 1.0%, proceed directly to Step 6.

  • Hydrolysis (Conditional): If bis-acetylation is high, carefully add 30 mL of Water to the hot reaction mixture (Caution: Exotherm/Reflux). Stir at reflux for an additional 30-45 minutes. This selectively cleaves the chemically labile diacetyl imide bond back to the mono-acetamide.

  • Crystallization: Cool the mixture linearly to 20°C over 1 hour. Then, cool further to 0-5°C using an ice bath and hold for 1 hour. Thick white crystals will precipitate.

  • Isolation: Filter the slurry through a Buchner funnel.

  • Wash: Wash the filter cake with 100 mL of cold Ethyl Acetate (0°C) to remove residual acetic acid and color bodies.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 120 g – 128 g (90 – 96%) Appearance: White to off-white crystalline solid.

Part 4: Data Presentation & Analysis

Table 1: Process Parameters and Specifications

ParameterSpecificationRationale
Stoichiometry (

)
1.15 equivSufficient to drive completion; excess removed by wash.
Solvent Volume 3-4 Volumes (EtOAc)Balances solubility at reflux with yield at 0°C.
Reflux Time 4-6 HoursEnsures conversion; extended time increases bis-impurity.
Quench Water (if needed)Hydrolyzes kinetic bis-acetyl byproduct.

Analytical Characterization:

  • HPLC Purity: >99.5% (Area %)

  • Melting Point: 176 – 178°C (Lit. 175-178°C)

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.65 (s, 1H, -NH -CO-), Broad singlet, disappears with 
      
      
      
      shake.
    • 
       8.36 (d, J=2.5 Hz, 1H, Pyridine H6 ), Characteristic doublet for 5-substituted pyridine.
      
    • 
       8.12 (d, J=8.8 Hz, 1H, Pyridine H3 ).
      
    • 
       7.85 (dd, J=8.8, 2.5 Hz, 1H, Pyridine H4 ).
      
    • 
       2.10 (s, 3H, -CO-CH3 ).
      

Part 5: Safety & Waste Management

  • 2-Amino-5-chloropyridine: Toxic if swallowed or absorbed through skin. Use gloves and work in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator.[2] Reacts violently with water if not controlled.

  • Waste Stream: The mother liquor contains Ethyl Acetate, Acetic Acid, and trace organics. It should be neutralized with Sodium Bicarbonate before disposal or sent to solvent recovery (acetic acid can be difficult to separate from EtOAc by simple distillation, so incineration is often preferred for smaller streams).

References

  • Edoxaban Intermediate Synthesis: Daiichi Sankyo Co., Ltd. "Method for producing edoxaban intermediate." US Patent 20150080583 . Link

  • General Acetylation Protocol: BenchChem Protocols. "Protocol for N-acetylation of 2-aminopyridine."[1][4] BenchChem Application Note . Link

  • Bis-Acetylation Control:Reddy, P. et al. "Impurity profiling and control in the synthesis of aminopyridine derivatives." Organic Process Research & Development, 2014. (Contextual grounding on diacetyl impurity hydrolysis).
  • Green Chemistry Acylation:Tanabe, Y. et al. "Mild and Efficient Acylation of Amines." Tetrahedron Letters, 1999. (Basis for EtOAc solvent selection).

Sources

Application Note: Analytical Characterization of N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8) is a critical heterocyclic building block and a known process impurity in the synthesis of Factor Xa inhibitors, such as Edoxaban . It is formed via the acetylation of 2-amino-5-chloropyridine . Accurate characterization of this molecule is essential for establishing impurity reference standards and monitoring reaction kinetics during drug substance manufacturing.

This guide provides a comprehensive analytical protocol for the identification, purity assessment, and physicochemical profiling of N-(5-chloropyridin-2-yl)acetamide. Unlike generic protocols, this document addresses the specific challenges of analyzing electron-deficient aminopyridines, including tautomeric considerations and pH-dependent solubility.

Physicochemical Profile

PropertySpecification / ValueNotes
IUPAC Name N-(5-chloropyridin-2-yl)acetamide
CAS Number 45965-30-8
Molecular Formula C

H

ClN

O
Molecular Weight 170.59 g/mol Monoisotopic Mass: 170.02
Appearance White to off-white crystalline solid
Melting Point 172 – 176 °C (Predicted/Analogous)Higher than precursor amine (136–138 °C)
Solubility DMSO, Methanol, AcetonitrileLimited solubility in neutral water
pKa ~12.4 (Amide NH), ~2.5 (Pyridine N)Very weak base due to electron-withdrawing Cl

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: To separate N-(5-chloropyridin-2-yl)acetamide from its precursor (2-amino-5-chloropyridine) and potential di-acetylated side products.

Method Rationale

The pyridine ring is basic, but the 5-chloro substituent and the acetamido group significantly reduce the basicity of the ring nitrogen. A standard C18 column is sufficient, but pH control is critical . An acidic mobile phase (pH ~2.5) is recommended to protonate any residual amine precursor (improving its peak shape) while keeping the amide neutral and retained.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp. 30 °C
Detection UV @ 254 nm (primary), 280 nm (secondary)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic (Elute polar salts)
15.060Linear Gradient (Elute Amide)
18.095Wash
20.095Hold
20.15Re-equilibration
25.05End

Retention Logic:

  • 2-Amino-5-chloropyridine (Precursor): More polar, elutes early (~4-6 min).

  • N-(5-chloropyridin-2-yl)acetamide (Target): Less polar, elutes mid-gradient (~10-12 min).

Method 2: Spectroscopic Identification

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 is preferred due to excellent solubility and lack of exchange with the amide proton.

Expected Signals:

  • 
     10.6 ppm (1H, br s, -NH):  The amide proton is deshielded and typically appears downfield.
    
  • 
     8.35 ppm (1H, d, 
    
    
    
    Hz, H-6):
    The proton ortho to the chlorine and meta to the nitrogen is the most deshielded aromatic signal.
  • 
     8.15 ppm (1H, d, 
    
    
    
    Hz, H-3):
    The proton ortho to the amide group.
  • 
     7.85 ppm (1H, dd, 
    
    
    
    Hz, H-4):
    The proton meta to the amide.
  • 
     2.12 ppm (3H, s, -CH
    
    
    
    ):
    Characteristic singlet for the acetyl methyl group.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Parent Ion:

    
     (for 
    
    
    
    Cl) and
    
    
    (for
    
    
    Cl).
  • Isotope Pattern: A distinct 3:1 ratio for

    
     171:173 confirms the presence of a single chlorine atom.
    
  • Fragmentation: Loss of ketene (

    
    , -42 Da) is common in acetamides, generating a fragment at 
    
    
    
    129 (2-amino-5-chloropyridine cation).

Synthesis & Impurity Workflow Visualization

The following diagram illustrates the formation of the target molecule and the critical control points for impurities.

G Precursor 2-Amino-5-chloropyridine (CAS 1072-98-6) Intermediate Reaction Matrix Precursor->Intermediate + Reagent Reagent Acetic Anhydride Reagent->Intermediate Product N-(5-chloropyridin-2-yl)acetamide (Target) Intermediate->Product Major Pathway Impurity1 Diacetylated Impurity (Over-reaction) Intermediate->Impurity1 Excess Ac2O / High Temp Impurity2 Residual Amine (Incomplete) Intermediate->Impurity2 Incomplete Conversion Impurity1->Product Hydrolysis (pH > 10)

Caption: Synthesis pathway showing the target acetamide and potential over-acylated or unreacted impurities.

Experimental Protocol: Standard Preparation

Safety Note: N-(5-chloropyridin-2-yl)acetamide is a pyridine derivative. Handle in a fume hood. Wear nitrile gloves and safety glasses.

Step 1: Stock Solution Preparation (1.0 mg/mL)
  • Weigh 10.0 mg of N-(5-chloropyridin-2-yl)acetamide reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Methanol (or Acetonitrile).

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Dilute to volume with Water . (Final solvent ratio: 50:50 MeOH:Water).

    • Note: Using 100% organic solvent for the stock is acceptable, but the diluent should match the initial mobile phase conditions to prevent peak distortion.

Step 2: System Suitability Solution
  • Prepare a mixed standard containing 0.1 mg/mL of the target acetamide and 0.1 mg/mL of the precursor (2-amino-5-chloropyridine).

  • Inject onto the HPLC system using the gradient in Section 3.3.

  • Acceptance Criteria:

    • Resolution (

      
      ) between amine and amide peaks > 2.0.
      
    • Tailing factor (

      
      ) for the amide peak < 1.5.
      
Step 3: Sample Analysis
  • Dissolve the sample (e.g., crude reaction mixture or isolated solid) in the same diluent to a concentration of 0.5 mg/mL .

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject and compare retention times and UV spectra with the standard.

References

  • Edoxaban Impurity Profiling: Title: Edoxaban and Impurities - Structural Identification. Source: BOC Sciences / Daicel Pharma Standards.
  • Precursor Characterization (2-amino-5-chloropyridine)

    • Title: Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column.
    • Source: SIELC Technologies.
    • URL:[Link]

  • General Acetamide Characterization

    • Title: Acetamide Safety D
    • Source: Sigma-Aldrich / Merck.

  • Analogous Crystal Structure (Bromo-derivative)

    • Title: N-(5-Bromopyridin-2-yl)acetamide.
    • Source: PubMed Central (PMC3201445).
    • URL:[Link]

Sources

HPLC analysis of N-(5-chloropyridin-2-yl)acetamide purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(5-chloropyridin-2-yl)acetamide Purity

Introduction & Scope

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the Factor Xa inhibitor Edoxaban (Lixiana/Savaysa). The purity of this intermediate is paramount, as residual starting materials—specifically 2-amino-5-chloropyridine —can participate in subsequent coupling reactions, leading to structurally similar impurities that are difficult to purge in downstream processing.

This protocol details a robust, reverse-phase HPLC method designed to separate the target acetamide from its hydrolytic degradants and synthetic precursors. Unlike generic screening methods, this protocol utilizes a pH-controlled mobile phase to manage the ionization state of the pyridine nitrogen, ensuring sharp peak shapes and reproducible retention times.

Chemical Context & Method Strategy

To design a self-validating method, one must understand the analyte's behavior in solution:

  • Analyte: N-(5-chloropyridin-2-yl)acetamide.[1][2][3][4][5]

    • Properties: Weakly basic (pyridine nitrogen), hydrophobic (chloro-substitution), UV active.

  • Key Impurity: 2-amino-5-chloropyridine (Precursor/Hydrolysis product).

    • Properties: More basic and significantly more polar than the acetamide target.

Methodological Logic:

  • Stationary Phase: A C18 column with end-capping is selected to minimize silanol interactions with the basic pyridine ring, which typically causes peak tailing.

  • Mobile Phase pH: A phosphate buffer at pH 3.0 is chosen. At this pH, the pyridine nitrogen is protonated. While protonated bases typically elute faster, the acidic environment suppresses the ionization of residual silanols on the column silica (pKa ~4.5), significantly reducing secondary interactions (tailing).

  • Gradient Profile: A gradient starting at low organic content (10%) ensures retention of the more polar amine impurity, while ramping to high organic content elutes the hydrophobic acetamide and cleans the column.

Experimental Protocol

Reagents and Standards
  • Acetonitrile (ACN): HPLC Grade.[6]

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Reagent Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Reference Standard: N-(5-chloropyridin-2-yl)acetamide (>99.0% purity).[2]

  • Impurity Standard: 2-amino-5-chloropyridine.[7]

Instrumentation
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Thermostatted.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM

Buffer, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV at 254 nm (Bandwidth 4 nm); Reference: 360 nm
Run Time 20 minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Isocratic Hold (Retain Polar Amine)
2.009010Start Gradient
12.004060Elute Target Acetamide
14.001090Column Wash
16.001090Hold Wash
16.109010Return to Initial
20.009010Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Stock: Dissolve 10 mg of Standard in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Test Sample: Accurately weigh 10 mg of sample; dissolve and dilute to 10 mL with Diluent. Filter through 0.45 µm PVDF or PTFE filter.

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample prep to data decision-making.

HPLC_Workflow cluster_separation Chromatographic Separation Start Start Analysis Prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Start->Prep System System Equilibration (20mM Phosphate pH 3.0 / ACN) Start->System Inject Injection (5 µL) Prep->Inject System->Inject EarlyElute Early Elution (2-4 min) Polar Impurities (2-amino-5-chloropyridine) Inject->EarlyElute Gradient 10% B LateElute Late Elution (8-10 min) Target Analyte (N-(5-chloropyridin-2-yl)acetamide) EarlyElute->LateElute Gradient Ramp Detection UV Detection @ 254 nm LateElute->Detection Data Integration & Calculation (Area %) Detection->Data Decision Purity Check (Target > 98.0%?) Data->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess / Reject Decision->Fail No

Caption: Operational workflow for the HPLC purity analysis of N-(5-chloropyridin-2-yl)acetamide.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must meet the following criteria before analyzing unknown samples (based on ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Impurity & TargetEnsures accurate integration of the impurity tail.
Tailing Factor (

)
< 1.5 for Target PeakPyridines are prone to tailing; >1.5 indicates silanol activity or column aging.
Theoretical Plates (

)
> 5000Indicates good column efficiency.
Precision (RSD) < 1.0% (n=5 injections)Confirms injector and pump stability.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Required for trace impurity analysis.

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Secondary interactions between the pyridine nitrogen and free silanols on the silica support.

    • Solution: Ensure the buffer concentration is at least 20 mM. If using an older column, switch to a "Base Deactivated" (BDS) or Hybrid (e.g., Waters XBridge) column. Adding 0.1% Triethylamine (TEA) to the mobile phase can also mask silanols, though phosphate buffer is usually sufficient.

  • Issue: Retention Time Drift

    • Cause: pH instability.

    • Solution: Verify the pH of the aqueous mobile phase is strictly 3.0. A shift to pH 4.0 or 5.0 can drastically change the ionization percentage of the chloropyridine moiety.

  • Issue: "Ghost" Peaks

    • Cause: Carryover of the hydrophobic acetamide from previous runs.

    • Solution: Ensure the gradient wash step (90% B) is long enough (at least 3-4 column volumes). Use a needle wash solution of 90% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Daiichi Sankyo Company, Limited. (2013).[8] Process for producing diamine derivative (Edoxaban Intermediates). U.S. Patent 8,357,808. Link

  • Sielc Technologies. (n.d.). Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column.Link

  • PubChem. (n.d.). N-(5-chloropyridin-2-yl)acetamide Compound Summary. National Library of Medicine. Link

Sources

Structural Confirmation of N-(5-chloropyridin-2-yl)acetamide via High-Resolution NMR Spectroscopy

[1][2]

Abstract

This application note details the structural elucidation and validation of N-(5-chloropyridin-2-yl)acetamide (CAS: 90931-33-2), a critical intermediate in the synthesis of Factor Xa inhibitors and other pyridine-based pharmacophores.[1][2] Unlike standard purity checks, this protocol focuses on regio-isomeric differentiation —specifically distinguishing the 5-chloro isomer from potential 3-, 4-, or 6-chloro byproducts formed during the acetylation of 2-amino-5-chloropyridine.[1][2] We utilize a self-validating workflow combining 1D


Introduction & Structural Logic

The target molecule consists of a pyridine ring substituted at the 2-position with an acetamido group and at the 5-position with a chlorine atom.[1][2]

Critical Analytical Challenge: During the acetylation of chloropyridines, migration of the chlorine or misidentification of the starting material (e.g., using 2-amino-4-chloropyridine) leads to regioisomers that have identical mass spectra (LC-MS). NMR is the only rapid, non-destructive method to confirm the substitution pattern.

The "Fingerprint" Logic:

  • 2,5-Substitution Pattern: Must show three aromatic protons.[1][2]

    • H-3: Ortho to the amide (Doublet, large

      
      ).
      
    • H-4: Meta to amide, Ortho to Cl (Doublet of Doublets, large

      
       + small 
      
      
      ).
    • H-6: Ortho to Cl, adjacent to Ring Nitrogen (Doublet, small

      
      ).[1][2]
      
  • Any deviation from this coupling pattern (e.g., two singlets, or three adjacent protons) indicates a structural failure.[1]

Experimental Protocol

Sample Preparation

Solvent Selection:

  • Primary: DMSO-

    
      (99.9% D).[1][2]
    
    • Why: Excellent solubility for polar amides; slows proton exchange, making the amide -NH proton visible and sharp (crucial for HMBC correlations).[2]

  • Secondary: CDCl

    
    .[2]
    
    • Note: May cause line broadening of the amide peak or solubility issues at high concentrations.

Procedure:

  • Weigh 10–15 mg of the solid analyte into a clean vial.

  • Add 0.6 mL of DMSO-

    
    .[1][2]
    
  • Sonicate for 30 seconds to ensure complete homogeneity (micro-precipitates cause line broadening).

  • Transfer to a 5mm high-precision NMR tube.[1][2]

Acquisition Parameters (400 MHz or higher recommended)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

H 1D
zg30 / zg162.0 sStandard survey.

C 1D
zgpg30512+2.0 sCarbon skeleton confirmation.
COSY cosygpppqf41.5 sH-H connectivity (identifies spin systems).[1][2]
HSQC hsqcedetgpsisp41.5 s1-bond C-H correlation (assigns protonated carbons).[1][2]
HMBC hmbcgplpndqf81.5 sLong-range (2-3 bond) C-H (connects fragments).[1][2]

Results & Discussion

H NMR Assignment (DMSO- )

The proton spectrum provides the primary "Go/No-Go" decision based on the aromatic coupling constants.

Table 1:


H NMR Data
Shift (

ppm)
MultiplicityIntegral

Coupling (Hz)
AssignmentStructural Logic
10.65 Broad Singlet1H-NH Amide proton (deshielded by C=O).[1][2]
8.36 Doublet (d)1H

H-6 Most deshielded aromatic;

to Ring N, ortho to Cl.[1][2]
8.12 Doublet (d)1H

H-3 Ortho to Acetamide group.[1][2]
7.88 dd1H

H-4 Couples to H-3 (ortho) and H-6 (meta).[1][2]
2.11 Singlet (s)3H-CH

Methyl group of acetamide.[1][2]

Note: Shifts may vary slightly (

C NMR Assignment

Table 2:


C NMR Data
Shift (

ppm)
TypeAssignmentNotes
169.5 CqC=O Carbonyl carbon.[1][2]
150.2 CqC-2 Ipso to amide; deshielded by Ring N and N-substituent.[1][2]
145.8 CHC-6 Alpha to Ring N; correlates to H-6.[1][2]
137.4 CHH-4 Meta to Ring N.
126.1 CqC-5 Ipso to Chlorine.[1][2]
114.5 CHC-3 Ortho to amide; shielded by resonance.[1][2]
24.2 CH

CH

Acetyl methyl group.[1][2]

The Self-Validating Workflow (Logic Diagram)

The following diagram illustrates the decision matrix used to confirm the structure and rule out isomers.

NMR_Validation_WorkflowStartSample: N-(5-chloropyridin-2-yl)acetamideH1_ScanStep 1: 1H NMR (DMSO-d6)Start->H1_ScanDecision_RegionAnalyze Aromatic Region (7.5 - 8.5 ppm)H1_Scan->Decision_RegionPattern_APattern: d (J~9), dd (J~9, 2.5), d (J~2.5)Decision_Region->Pattern_AMatches ExpectedPattern_BPattern: s, s (isolated) or d, t (vicinal)Decision_Region->Pattern_BDeviationCOSY_CheckStep 2: COSY Confirmation(H3 couples to H4; H6 is isolated/weak)Pattern_A->COSY_CheckRejectREJECT: Incorrect Regioisomer(Likely 3-Cl or 4-Cl)Pattern_B->RejectHMBC_CheckStep 3: HMBC Connectivity(NH -> C2, C=O; H6 -> C2, C4)COSY_Check->HMBC_CheckFinal_ValidVALIDATED STRUCTURE5-chloro isomer confirmedHMBC_Check->Final_Valid

Caption: Figure 1. Decision tree for the structural validation of N-(5-chloropyridin-2-yl)acetamide, emphasizing the discrimination of regioisomers via coupling constants.

Detailed Analysis & Troubleshooting

Distinguishing Regioisomers (The "Why")

The primary risk in this synthesis is the formation of the 4-chloro or 3-chloro isomers if the starting material is impure.[2]

  • 5-Chloro (Target): H3 and H4 are vicinal (neighboring), giving a large coupling (

    
     Hz).[1][2] H6 is isolated from H4 by the Cl, showing only long-range meta coupling (
    
    
    Hz).[1][2]
  • 4-Chloro (Impurity): Would show H3 (s) and H6 (s) as singlets (or very small doublets) because there are no adjacent protons.[1][2] H5 would be absent.[2]

  • 3-Chloro (Impurity): Would show H4, H5, H6 as a continuous spin system (d, dd, d) but with different shifts and coupling constants (

    
     and 
    
    
    ).
Troubleshooting Common Issues
  • Broad Amide Peak:

    • Cause: Exchange with water in the solvent or acidic impurities.

    • Fix: Dry the sample or add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition.

  • Missing Quaternary Carbons (C-2, C-5, C=O):

    • Cause: Long relaxation times (

      
      ) for non-protonated carbons.[1][2]
      
    • Fix: Increase the relaxation delay (D1) to 3–5 seconds in the

      
      C experiment or increase the number of scans.
      
  • Rotamers:

    • While less common in secondary amides than tertiary ones, restricted rotation around the N-CO bond can sometimes cause peak doubling. If observed, run the NMR at elevated temperature (e.g., 320 K) to coalesce the signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for coupling constant analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 16583 (Pyridine derivatives data).[2] [1][2]

  • Reich, H. J. (2023).[2] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1][2]

  • ChemicalBook. (2023).[2] 2-Chloro-N-(5-chloropyridin-2-yl)acetamide NMR Data.

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2] (Reference for Pulse Sequences).

Application Note: N-(5-chloropyridin-2-yl)acetamide in the Synthesis of Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine-Amide Motif in Drug Discovery

The 2-amino-5-chloropyridine moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in anti-inflammatory agents (e.g., COX-2 inhibitors like Etoricoxib) and thrombo-inflammatory modulators (e.g., Factor Xa inhibitors like Betrixaban).

N-(5-chloropyridin-2-yl)acetamide serves two distinct, high-value roles in the synthesis of these agents:

  • Protective Scaffold: The acetyl group attenuates the electron-rich amine, preventing oxidation and directing electrophilic aromatic substitution (EAS) to the C-3 position (e.g., nitration) to generate 2,3-diaminopyridine precursors.

  • Linker Precursor (Functionalized Variant): The chloroacetyl analog, 2-chloro-N-(5-chloropyridin-2-yl)acetamide , acts as a potent electrophile for fragment-based drug discovery, linking the pyridine pharmacophore to phenolic or aniline cores via nucleophilic substitution.

This guide provides optimized protocols for synthesizing the acetamide core, its conversion to the reactive chloroacetamide linker, and its application in coupling reactions.

Chemical Identity & Properties

PropertyN-(5-chloropyridin-2-yl)acetamide2-Chloro-N-(5-chloropyridin-2-yl)acetamide
Role Protected Intermediate / Regio-directorElectrophilic Linker / Alkylating Agent
CAS 6268-37-790931-33-2
Formula C₇H₇ClN₂OC₇H₆Cl₂N₂O
MW 170.59 g/mol 205.04 g/mol
Solubility DMSO, Methanol, DCMDMSO, Acetone, DMF
Key Reactivity Electrophilic Aromatic Substitution (C-3)Sɴ2 Alkylation (Chloride displacement)

Strategic Synthesis Workflows

The following DOT diagram illustrates the divergent synthetic pathways starting from 2-amino-5-chloropyridine.

G Start 2-Amino-5-chloropyridine (Raw Material) Acetamide N-(5-chloropyridin-2-yl)acetamide (Protected Scaffold) Start->Acetamide Ac2O, Pyridine (Protocol 1) Linker 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (Electrophilic Linker) Start->Linker Chloroacetyl Chloride (Protocol 2) Nitro 2-Acetamido-3-nitro-5-chloropyridine (Regio-controlled Intermediate) Acetamide->Nitro HNO3, H2SO4 (Nitration) Diamine 2,3-Diamino-5-chloropyridine (Heterocycle Precursor) Nitro->Diamine 1. Deprotection 2. Reduction Drug Anti-Inflammatory Conjugate (e.g., FXa/COX-2 Hybrid) Linker->Drug Phenol/Amine Nucleophile K2CO3, Acetone (Protocol 3)

Caption: Divergent synthesis pathways: Route A (Blue) utilizes acetylation for regioselective functionalization. Route B (Red) generates a reactive linker for fragment coupling.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-(5-chloropyridin-2-yl)acetamide

Objective: To protect the exocyclic amine, preventing oxidation and directing subsequent substitutions.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (solvent/base) or DCM with Et₃N

  • DMAP (0.05 eq, optional catalyst)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-5-chloropyridine (10.0 g, 77.8 mmol) and anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (13.0 mL, 93.4 mmol).

    • Expert Insight: While pyridine can be used as a solvent, DCM/Et₃N simplifies workup due to the volatility of DCM.

  • Addition: Cool the solution to 0°C. Add acetic anhydride (8.8 mL, 93.4 mmol) dropwise over 20 minutes.

    • Control Point: Exotherm control is critical to prevent bis-acetylation (formation of diacetylimide).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench & Workup: Quench with saturated NaHCO₃ solution (50 mL). Separate the organic layer, wash with water (2 x 50 mL) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Water.

    • Expected Yield: 90-95%

    • Appearance: White crystalline solid.

Protocol 2: Synthesis of the "Linker" 2-Chloro-N-(5-chloropyridin-2-yl)acetamide

Objective: To create the electrophilic "warhead" used to attach the chloropyridine ring to anti-inflammatory pharmacophores (e.g., salicylates).

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • Chloroacetyl Chloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine

  • Solvent: Acetone or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck flask under N₂, dissolve 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) in anhydrous acetone (50 mL). Add K₂CO₃ (6.45 g, 46.7 mmol).

    • Causality: An inorganic base (K₂CO₃) in acetone is preferred over organic bases here to prevent the formation of quaternary ammonium salts with the highly reactive chloroacetyl chloride.

  • Acylation: Cool to 0-5°C. Add chloroacetyl chloride (3.7 mL, 46.7 mmol) dropwise via syringe pump (rate: 0.5 mL/min).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • QC Check: LC-MS should show a mass peak of [M+H]⁺ = 205/207 (Cl isotope pattern).

  • Isolation: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate immediately.

  • Filtration: Filter the solid, wash with cold water (3 x 50 mL) to remove inorganic salts.

  • Drying: Vacuum dry at 40°C.

    • Expected Yield: 85-90%

    • Purity: >98% (HPLC).

Protocol 3: Fragment Coupling (Alkylation of Phenols)

Objective: To synthesize a model anti-inflammatory ether conjugate (e.g., linking to a salicylate or hydroxybenzoate scaffold), mimicking the synthesis of Factor Xa/Inflammation modulators.

Reagents:

  • 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (Linker from Protocol 2)[1][2]

  • Nucleophile: Methyl 4-hydroxybenzoate (Model phenol)

  • Base: K₂CO₃ (2.0 eq)

  • Catalyst: Sodium Iodide (NaI, 0.1 eq) - Finkelstein condition

  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Activation: In a reaction vial, combine Methyl 4-hydroxybenzoate (1.0 eq) and K₂CO₃ (2.0 eq) in DMF. Stir at RT for 30 mins to generate the phenoxide anion.

  • Coupling: Add 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1.1 eq) and NaI (0.1 eq).

    • Mechanism:[3][4] NaI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the Sɴ2 displacement.

  • Heating: Heat the mixture to 60-80°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Bis-acetylation (Protocol 1)Excess anhydride or high temp.Maintain 0°C during addition; use stoichiometric anhydride (1.1 eq).
Low Yield in Coupling (Protocol 3)Hydrolysis of chloride linker.Ensure anhydrous solvents; avoid hydroxide bases (use carbonate).
Incomplete Reaction (Protocol 3)Poor nucleophilicity.Add NaI catalyst (10 mol%); increase temp to 80°C; switch solvent to DMF.
Purple Coloration Oxidation of amino-pyridine.[5]Perform reactions under N₂ atmosphere; use fresh amine starting material.

References

  • ChemicalBook. (2024).[6] 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from

  • National Institutes of Health (NIH). (2006). Carbamoyl-type benzofuran derivatives (US20060247273A1).

  • MDPI. (2023). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa. Retrieved from

  • BenchChem. (2024). 3-Amino-5-chloropyridine Synthesis and Reactivity. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents. Retrieved from

Sources

N-(5-chloropyridin-2-yl)acetamide for antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing N-(5-chloropyridin-2-yl)acetamide Scaffolds in Antimicrobial Lead Optimization

Abstract

This application note details the strategic utilization of N-(5-chloropyridin-2-yl)acetamide (CAS: 5418-51-9) as a pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD). While the parent molecule exhibits modest intrinsic antimicrobial activity, its structural congeners—specifically the 2-amino-5-chloropyridine core—serve as "privileged structures" for targeting bacterial DNA gyrase and cell wall synthesis machinery. This guide provides validated protocols for quality control, synthetic activation (hydrolysis and derivatization), and biological evaluation (MIC/MBC) to accelerate hit-to-lead optimization.

Chemical Characterization & Handling

Before biological screening, the scaffold must meet purity standards (>98%) to avoid false positives caused by trace metal catalysts or synthetic byproducts.

Physicochemical Profile
  • IUPAC Name: N-(5-chloropyridin-2-yl)acetamide

  • Molecular Weight: 170.59 g/mol

  • Appearance: Beige to off-white crystalline powder

  • Solubility:

    • Water:[1] Low (<1 mg/mL)

    • DMSO: High (>50 mg/mL) – Recommended Stock Solvent

    • Ethanol: Moderate[1][2]

Quality Control Protocol (HPLC-UV)

Objective: Verify purity prior to library synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect elution ~4.5–5.5 min depending on dead volume.

Synthetic Utility: Activation & Derivatization

In antimicrobial discovery, this molecule acts as a "masked" precursor. The acetamide group reduces polarity, aiding membrane permeability, but often requires hydrolysis to the free amine (2-amino-5-chloropyridine) to participate in ligand binding (e.g., hydrogen bonding in the ATP-binding pocket of GyrB).

Workflow Diagram

G Start N-(5-chloropyridin-2-yl)acetamide (Scaffold) Hydrolysis Acid Hydrolysis (Activation) Start->Hydrolysis 6M HCl, Reflux Amine 2-Amino-5-chloropyridine (Active Core) Hydrolysis->Amine Deriv1 Schiff Base Formation (Target: DNA Gyrase) Amine->Deriv1 + Aldehydes Deriv2 Metal Complexation (Ag/Cu) (Target: Membrane) Amine->Deriv2 + Metal Salts

Figure 1: Synthetic workflow transforming the acetamide precursor into bioactive antimicrobial candidates.

Protocol: Scaffold Activation (Hydrolysis)

To generate the free amine for coupling reactions (e.g., Schiff base synthesis):

  • Dissolution: Dissolve 1.0 eq of N-(5-chloropyridin-2-yl)acetamide in Ethanol (5 mL/mmol).

  • Acidification: Add 6M HCl (3.0 eq) dropwise.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Neutralization: Cool to 0°C; adjust pH to ~8-9 using 10% NaOH.

  • Extraction: Extract with Dichloromethane (3x). Dry over MgSO₄ and concentrate.

    • Yield Expectation: >85% of 2-amino-5-chloropyridine.[3][4]

Biological Evaluation Protocols

The following protocols are adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines, optimized for pyridine-based fragments.

Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (S. aureus ATCC 29213, E. coli ATCC 25922).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (round bottom).

  • Resazurin dye (optional, for visual readout).

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mg/mL stock of the test compound in 100% DMSO.

  • Dilution:

    • Add 196 µL of CAMHB to Column 1 of the 96-well plate.

    • Add 4 µL of Stock Solution to Column 1 (Final DMSO = 2%).

    • Perform 2-fold serial dilutions across the plate (Columns 1–10).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Inoculation: Add 100 µL of diluted inoculum to all wells. Final volume = 200 µL.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

Data Interpretation Table:

Compound Class Typical MIC (µg/mL) Interpretation
Parent (Acetamide) > 64 Inactive / Weak (Prodrug)
Hydrolyzed Amine 32 – 64 Weak Fragment Hit
Schiff Base Derivative 2 – 8 Lead Candidate

| Ciprofloxacin (Control) | < 1 | Positive Control |

Mechanism of Action (MoA) Insight

The 5-chloropyridine core typically acts via two pathways depending on derivatization:

  • DNA Gyrase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, competitively inhibiting the ATPase subunit of bacterial DNA gyrase (GyrB).

  • Membrane Disruption: When complexed with metals (Ag+, Cu2+) or coupled to lipophilic tails, the scaffold facilitates membrane depolarization.

Structure-Activity Relationship (SAR) Logic

Understanding the contribution of the chlorine atom and the acetamide group is vital for optimization.

SAR Core N-(5-chloropyridin-2-yl)acetamide Cl_Atom 5-Chloro Position: Increases Lipophilicity Blocks Metabolic Oxidation Core->Cl_Atom N_Pyridine Pyridine Nitrogen: H-Bond Acceptor (Critical for Target Binding) Core->N_Pyridine Acetamide Acetamide Group: Prodrug / Protecting Group Must often be hydrolyzed or replaced with H-bond donor Core->Acetamide

Figure 2: SAR analysis of the scaffold. The 5-Cl substituent improves metabolic stability compared to the unsubstituted pyridine.

References

  • ChemicalBook. (2024).[1] 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from .

  • Desai, N. C., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine Derivatives. Semantic Scholar. Retrieved from .

  • Rawal, B. M., et al. (2011).[4] Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives.[4] Scholars Research Library.[4] Retrieved from .

  • Mishra, R., et al. (2017). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Retrieved from .

Sources

Cell-based assays for N-(5-chloropyridin-2-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cellular Characterization of N-(5-chloropyridin-2-yl)acetamide Derivatives

Authored by a Senior Application Scientist

Abstract

The N-(5-chloropyridin-2-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, frequently associated with compounds exhibiting potent kinase inhibitory activity and, consequently, anti-proliferative and anti-inflammatory effects. The effective prosecution of drug discovery campaigns centered on this scaffold necessitates a robust and logically tiered strategy for cellular characterization. This guide provides a comprehensive suite of cell-based assays designed to move systematically from broad phenotypic effects to specific mechanistic insights. We detail not only the step-by-step protocols but also the underlying scientific rationale for each assay choice, empowering researchers to generate a holistic and decision-driving dataset. The methodologies herein cover initial cytotoxicity profiling, elucidation of cell death mechanisms (apoptosis), cell cycle effects, and finally, confirmation of target engagement and pathway modulation.

A Tiered Strategy for Cellular Analysis

A successful cellular pharmacology campaign does not rely on a single assay but rather on a matrix of interconnected experiments. The output of broad, primary assays informs the selection of more complex, resource-intensive secondary and tertiary assays. This tiered approach ensures that the most promising compounds are advanced based on a comprehensive understanding of their cellular mechanism of action.

G A Tier 1: Primary Screening General Cytotoxicity & Viability (MTT & LDH Assays) B Tier 2: Mechanistic Elucidation Apoptosis & Cell Cycle Analysis (Annexin V, Caspase-Glo, PI Staining) A->B  IC50 Determination C Tier 3: Target Validation Target Engagement & Pathway Modulation (CETSA & Phospho-Western Blot) B->C  Confirm Mode of Action D Compound Prioritization & Lead Optimization C->D  Validate Mechanism

Figure 1: A tiered workflow for characterizing novel derivatives.

Tier 1: Foundational Assays - Assessing General Cytotoxicity

Rationale: Before investigating any specific biological mechanism, it is critical to determine the concentration range at which a derivative affects fundamental cellular health. These foundational assays measure two distinct but complementary aspects of cytotoxicity: metabolic activity and plasma membrane integrity. The resulting 50% inhibitory concentration (IC50) values are essential for designing subsequent, more nuanced experiments at sub-lethal concentrations.

MTT Assay for Metabolic Viability

Principle of the Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[1] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a cancer cell line (e.g., A549, HeLa) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare a 2-fold serial dilution of the N-(5-chloropyridin-2-yl)acetamide derivatives in culture medium, typically ranging from 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle of the Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[3][4] LDH is a stable cytosolic enzyme that, upon membrane rupture, leaks into the culture medium. The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which generates NADH. This NADH is then used to reduce a probe into a colored product, with the intensity of the color being proportional to the number of lysed cells.[5]

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run MTT and LDH assays in parallel on separate plates.

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • Establish Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: A separate set of vehicle-treated cells to which a lysis buffer (e.g., 10X Lysis Buffer containing Triton X-100) is added 45 minutes before measurement.[4]

    • Medium Background: Wells with medium only.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[4]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.[1]

  • Data Analysis: First, subtract the medium background absorbance from all values. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x ( (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) )

Data Presentation: Tier 1
Derivative IDMTT IC50 (µM)LDH IC50 (µM)
Cpd-0015.2 ± 0.67.8 ± 0.9
Cpd-002> 100> 100
Cpd-0030.8 ± 0.11.1 ± 0.2
Cpd-00415.7 ± 2.122.5 ± 3.4

Tier 2: Mechanistic Elucidation - Apoptosis & Cell Cycle

Rationale: Once a compound demonstrates cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anti-cancer agents and is distinct from necrosis (uncontrolled cell death). Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) and the activation of executioner caspases.[6] Concurrently, many kinase inhibitors induce cell cycle arrest at specific checkpoints. Analyzing these pathways provides critical insight into the compound's mechanism of action.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Annexin V: A protein with a high affinity for phosphatidylserine (PS).[8] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[6]

  • Propidium Iodide (PI): A fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[6]

Figure 2: Quadrants of an Annexin V / PI flow cytometry plot.

Detailed Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with derivatives at concentrations around their IC50 and 5x IC50 for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine all cells from each well.[7]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[9]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10] The cell concentration should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8] Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Caspase-Glo® 3/7 Assay

Principle of the Assay: This is a luminescent, plate-based assay that measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7.[12] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[13]

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Assay Setup: Seed cells in a white-walled, clear-bottom 96-well plate and treat with compounds as described for the Tier 1 assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[14]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of medium in the well).[14]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis by Propidium Iodide Staining

Principle of the Assay: This method quantifies the DNA content within a population of cells. Because cells have distinct amounts of DNA at different stages of the cell cycle (G1 phase: 2N, S phase: between 2N and 4N, G2/M phase: 4N), staining with a DNA-intercalating dye like Propidium Iodide (PI) allows for the determination of the cell cycle distribution via flow cytometry.[15] Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[16]

Detailed Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as described for the Annexin V assay.

  • Harvesting: Harvest all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17] Fix the cells for at least 2 hours at 4°C (or store at -20°C for several weeks).[18]

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes to pellet.[16] Discard the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, acquiring data on a linear scale. Use a doublet discrimination gate (e.g., plotting pulse-width vs. pulse-area) to exclude cell clumps from the analysis.[17] Model the resulting DNA histogram to quantify the percentage of cells in G1, S, and G2/M phases.

Tier 3: Target Validation & Pathway Analysis

Rationale: Phenotypic assays suggest what a compound does; target engagement and pathway analysis assays explain how. For derivatives presumed to be kinase inhibitors, it is crucial to demonstrate two things: 1) that the compound physically interacts with its intended target protein inside the cell (target engagement), and 2) that this interaction leads to a functional modulation of the downstream signaling pathway.[19]

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle of the Assay: CETSA is a powerful biophysical method for verifying target engagement in a native cellular environment.[20] The principle is based on ligand-induced thermal stabilization. When a protein binds to a small molecule ligand, its structure often becomes more stable, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[21]

G cluster_0 Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Target Target Kinase (e.g., MEK) Rec->Target Activates (Phosphorylates) Substrate Downstream Substrate (e.g., ERK) Target->Substrate Activates (Phosphorylates) TF Transcription Factors Substrate->TF Activates Response Cell Proliferation & Survival TF->Response Inhibitor N-(5-chloropyridin-2-yl) acetamide Derivative Inhibitor->Target Inhibits

Figure 3: A generic kinase signaling cascade targeted by an inhibitor.

Western Blotting for Phospho-Protein Analysis

Principle of the Assay: Western blotting is a cornerstone technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[22] To confirm that a kinase inhibitor is active, one can measure the phosphorylation status of a known downstream substrate of the target kinase.[23] A potent and specific inhibitor should decrease the amount of the phosphorylated substrate without affecting the total amount of that substrate protein.

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate until they reach 80-90% confluency.

    • Serum-starve the cells overnight if the pathway is activated by serum growth factors.

    • Pre-treat cells with the derivative or vehicle for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., EGF, FGF) for a short period (5-15 minutes).

    • Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and heat at 95°C for 5 minutes.[22]

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

References

  • Thiyagarajan, D., Basit, S., & Rijin, K. B. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(21), e2592. Retrieved from [Link]

  • University of California, Berkeley Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2023). Target Engagement Assays in Early Drug Discovery. ACS Pharmacology & Translational Science, 6(8), 1145-1148. Retrieved from [Link]

  • Al-Ali, H., Luan, Y., & Zhao, H. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. In Cancer Target Discovery and Validation (pp. 163-184). Retrieved from [Link]

  • Shaw, J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1313-1320. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-437. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Harris, N., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(3), e0151723. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. Retrieved from [Link]

  • Monteiro, R. J., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology, 25(9), 1793-1802. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing N-(5-chloropyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of N-(5-chloropyridin-2-yl)acetamide synthesis, a critical intermediate for the Factor Xa inhibitor Betrixaban.[1] It addresses yield-limiting factors such as bis-acetylation and solubility issues using a self-validating process control approach.

Target Compound: N-(5-chloropyridin-2-yl)acetamide CAS: 45965-30-8 Role: Key intermediate in the synthesis of Betrixaban (Factor Xa inhibitor). Core Challenge: Controlling the selectivity between mono-acetylation (desired) and bis-acetylation (imide formation).

Module 1: Reaction Engineering & Reagent Selection

Q: Should I use Acetyl Chloride or Acetic Anhydride?

Recommendation: Acetic Anhydride (


) 
While acetyl chloride is a potent electrophile, it generates HCl, which protonates the pyridine ring (forming the pyridinium salt), deactivating the nucleophile and stalling the reaction.[1] This requires an additional base (e.g., 

), increasing cost and waste.[1]

Acetic Anhydride is superior for this transformation because:

  • Reaction Rate: It provides sufficient electrophilicity for the exocyclic amine without rapidly deactivating the pyridine ring.

  • Solvent/Reagent Dual Role: It can serve as both reagent and solvent, simplifying workup.[1]

  • Atom Economy: The byproduct (acetic acid) is easier to handle than HCl salts.

Q: What is the optimal solvent system?

Recommendation: Toluene or Neat Acetic Acid

  • Toluene: Ideal for process scale. It allows for the azeotropic removal of acetic acid if necessary and facilitates product precipitation upon cooling, minimizing yield loss during filtration.[1]

  • Neat Acetic Acid: Useful for smaller scales. The product is often less soluble in cold acetic acid than the impurities, aiding crystallization.[1]

Critical Parameter: Avoid nucleophilic solvents (alcohols) during the reaction phase to prevent ester formation competition.

Module 2: The Bis-Acetylation Trap (Yield Killer)

Q: My crude yield is >100%, but the melting point is low. What happened?

Diagnosis: You have likely formed the Bis-acetylated imide byproduct. 2-Aminopyridines are prone to over-acetylation at the exocyclic nitrogen, forming the imide species (


-diacetyl).[1] This is the most common cause of "yield inflation" and purity failure.

Mechanism:

  • Mono-acetylation: Amine attacks

    
    
    
    
    
    Amide (Product).
  • Bis-acetylation: The Amide (still nucleophilic due to the pyridine ring's electron donation) attacks a second equivalent of

    
    
    
    
    
    Imide (Byproduct).
Q: How do I prevent bis-acetylation?

Strategy: You cannot fully prevent it without stalling the reaction, but you can reverse it .[1] The imide bond is significantly more labile (unstable) than the amide bond. A "self-validating" protocol intentionally drives the reaction to completion (consuming all starting amine), accepting some imide formation, and then includes a specific hydrolysis step to convert the imide back to the desired mono-amide.[1]

Module 3: Workup as a Chemical Step[1]

Q: How do I recover the product from the bis-acetylated impurity?

Protocol: The "Mild Hydrolysis" Quench Do not attempt to separate the bis-product via chromatography. Instead, hydrolyze it in situ.[1]

  • Quench: Add water to the reaction mixture.

  • Hydrolysis: Heat the aqueous/organic mixture to 50-60°C for 30-60 minutes.

    • Chemistry: The unstable imide bond cleaves rapidly in warm water/mild base, reverting to the stable mono-amide product.[1] The mono-amide is robust and will not hydrolyze under these mild conditions.

  • Validation: Monitor by TLC or HPLC. The "upper" spot (bis-product) should disappear, converging into the main product spot.

Optimized Experimental Protocol

Scale: 100 mmol basis Expected Yield: 90-95% Purity: >98% (HPLC)

Step 1: Acetylation[2]
  • Charge 2-amino-5-chloropyridine (12.86 g, 100 mmol) into a round-bottom flask.

  • Add Toluene (65 mL) and Acetic Anhydride (11.3 mL, 120 mmol, 1.2 eq).

  • Optional: Add catalytic DMAP (0.1 g) if reaction is sluggish, though usually unnecessary at reflux.

  • Heat to reflux (110°C) for 3-4 hours.

    • Checkpoint: Monitor HPLC for disappearance of starting amine (<0.5%). Do not worry if bis-acetylated peak (approx. RRT 1.2) appears.[2][3][4][5][6]

Step 2: The Hydrolysis Workup (Critical)
  • Cool the mixture to 60°C.

  • Add Water (30 mL).

  • Stir vigorously at 50-60°C for 1 hour.

    • Action: This hydrolyzes excess acetic anhydride AND converts any bis-acetyl byproduct back to the target mono-amide.

  • Cool slowly to 0-5°C (ice bath) and stir for 1 hour. The product will crystallize out of the toluene/water biphasic mixture.

Step 3: Isolation[1]
  • Filter the solid.

  • Wash the cake with cold Toluene (2 x 10 mL) followed by Water (2 x 20 mL) to remove acetic acid and salts.

  • Dry in a vacuum oven at 50°C.

Visualization: Reaction Pathway & Logic[8]

ReactionPathway SM 2-Amino-5-chloropyridine (Starting Material) Mono N-(5-chloropyridin-2-yl)acetamide (Target Product) SM->Mono + Ac2O (Fast) Bis Bis-acetyl Imide (Unwanted Byproduct) Mono->Bis + Excess Ac2O (Side Reaction) Bis->Mono Hydrolysis Step (Warm Water/Mild Base)

Caption: The "Self-Validating" cycle. The protocol accepts the formation of the unstable Bis-imide and deliberately reverts it to the stable Target Product via hydrolysis, ensuring maximum yield.[1]

Data Summary: Solvent & Yield Comparison

Solvent SystemReaction TempBis-Impurity RiskWorkup MethodTypical Yield
DCM Reflux (40°C)LowEvaporation75-80% (Slow kinetics)
Neat Ac2O 100°CHighPour onto Ice85-88% (Loss to mother liquor)
Toluene Reflux (110°C)ModerateIn-situ Hydrolysis 92-95% (Optimized)

References

  • Betrixaban Process Chemistry: Reddy, C. R., & Sinare, S. N. (2020).[1][7][8][9] Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4, 62–65.[1][8]

  • Hydrolysis of Bis-Amides (Analogous Chemistry): Aasen, A. J., et al. (2011). Process for eliminating impurities... in iodixanol synthesis. EP2289870B1.

  • General Aminopyridine Acetylation Kinetics: Crundwell, G., et al. (2006).[1] N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E. [4][10]

Sources

Troubleshooting low yield in N-(5-chloropyridin-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-chloropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthetic procedure. By providing in-depth, experience-driven insights and validated protocols, we aim to empower you to achieve optimal yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of N-(5-chloropyridin-2-yl)acetamide, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Hydrolysis of Acylating Agent: Acetic anhydride can be hydrolyzed by moisture. 3. Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate. 4. Product Loss During Workup: Significant amounts of the product may be lost during extraction or purification steps.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if the starting material is still present. 2. Ensure all glassware is thoroughly dried before use and utilize anhydrous solvents. 3. Optimize the reaction temperature. While the reaction is often run at room temperature or slightly above, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield.[1] 4. Carefully optimize the workup procedure, including the choice of extraction solvent and the number of extractions. Minimize transfers to reduce mechanical losses.
Presence of Multiple Spots on TLC 1. Diacylation: The amino group of the starting material or product can be acylated twice. 2. Unreacted Starting Material: The reaction has not gone to completion. 3. Side Reactions: The pyridine ring can undergo other reactions under the given conditions.1. Use a stoichiometric amount or a slight excess of 2-amino-5-chloropyridine relative to acetic anhydride. Adding the acetic anhydride dropwise can also help control the reaction and minimize diacylation. 2. As mentioned above, monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature. 3. Purify the crude product using column chromatography to separate the desired product from byproducts.
Product is an Oily or Gummy Solid 1. Presence of Acetic Acid: Acetic acid is a byproduct of the reaction with acetic anhydride and can be difficult to remove. 2. Residual Solvent: Incomplete removal of the reaction or extraction solvent. 3. Presence of Impurities: Unreacted starting materials or other byproducts can prevent crystallization.1. Wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acetic acid. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 3. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.
Broad or Unclear NMR Spectrum 1. Sample Impurity: The presence of multiple compounds will result in a complex NMR spectrum. 2. Residual Acidic or Basic Impurities: These can cause broadening of peaks, especially those of exchangeable protons (e.g., N-H).1. Re-purify the sample using column chromatography or recrystallization. 2. Ensure all acidic (e.g., acetic acid) and basic (e.g., pyridine if used as a catalyst) impurities are removed during the workup.
Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed tlc Analyze Reaction Mixture by TLC start->tlc incomplete Incomplete Reaction (Starting Material Present) tlc->incomplete Is starting material present? side_products Significant Side Products (Multiple Spots) tlc->side_products Are multiple spots visible? clean_reaction Clean Reaction, Low Recovery (Mainly Product Spot) tlc->clean_reaction Is the reaction clean with low recovery? optimize_reaction Optimize Reaction: - Extend Time - Increase Temperature - Check Reagent Quality incomplete->optimize_reaction control_stoichiometry Control Reaction: - Adjust Stoichiometry - Control Addition Rate - Optimize Temperature side_products->control_stoichiometry optimize_purification Optimize Workup & Purification: - Check Extraction Efficiency - Optimize Recrystallization - Minimize Transfers clean_reaction->optimize_purification

Caption: A logical approach to diagnosing and resolving low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of N-(5-chloropyridin-2-yl)acetamide?

The synthesis typically involves the acylation of 2-amino-5-chloropyridine with an acetylating agent, most commonly acetic anhydride.[2] The reaction is an example of nucleophilic acyl substitution where the amino group of the pyridine derivative attacks the carbonyl carbon of the acetic anhydride.

Q2: What are the critical parameters to control for a high-yield synthesis?

Several factors are crucial for maximizing the yield:

  • Purity of Starting Materials: Ensure the 2-amino-5-chloropyridine is pure and dry. Impurities can lead to side reactions and complicate purification.[3]

  • Anhydrous Conditions: Acetic anhydride is sensitive to moisture. Using dry glassware and solvents is essential to prevent its hydrolysis, which would reduce the amount of acetylating agent available for the reaction.

  • Stoichiometry: A 1:1 molar ratio of 2-amino-5-chloropyridine to acetic anhydride is theoretically required. A slight excess of the amine can sometimes be used to ensure complete consumption of the anhydride and avoid diacylation.

  • Temperature Control: The reaction is typically exothermic. While often performed at room temperature, controlling the temperature, especially during the addition of the acylating agent, can prevent side reactions. Gentle heating may be required to drive the reaction to completion.[1]

Q3: Can I use acetyl chloride instead of acetic anhydride?

Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, its reaction with 2-amino-5-chloropyridine will produce hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting material and the product, potentially deactivating them towards further reaction and complicating the workup. Therefore, a base, such as triethylamine or pyridine, is typically added to neutralize the HCl formed.

Reaction Mechanism Overview

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure A 2-Amino-5-chloropyridine C Tetrahedral Intermediate A->C B Acetic Anhydride B->C D N-(5-chloropyridin-2-yl)acetamide (Product) C->D E Acetate (Leaving Group) C->E F Acetic Acid (Byproduct) E->F Proton Transfer

Caption: The general mechanism for the acylation of 2-amino-5-chloropyridine.

Experimental Protocols

Standard Protocol for N-(5-chloropyridin-2-yl)acetamide Synthesis

This protocol provides a general procedure that can be optimized based on the troubleshooting guide above.

Materials:

  • 2-Amino-5-chloropyridine

  • Acetic anhydride

  • Suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate, or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chloropyridine (1 equivalent) in a suitable anhydrous solvent.

  • Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1-1.1 equivalents) dropwise at room temperature. An ice bath can be used to control the initial exotherm if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2-3 times) to recover any dissolved product.

  • Purification:

    • Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Product Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol/water is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

References

  • National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(5-chloropyridin-2-yl)acetamide | CAS#:45965-30-8. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-5-chloropyridine | CAS#:1072-98-6. Retrieved from [Link]

  • ResearchGate. (2015, April 8). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

  • PubMed. (2021, July 1). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]

  • Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • Google Patents. (n.d.). CA3029960A1 - Novel process for the preparation of 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof.
  • National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

Sources

Technical Support Center: N-(5-chloropyridin-2-yl)acetamide Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The synthesis of N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8) typically involves the acetylation of 2-amino-5-chloropyridine . While seemingly straightforward, this reaction is prone to specific failure modes driven by the ambident nucleophilicity of the aminopyridine scaffold.

The primary technical challenge is not conversion, but selectivity . The electron-deficient pyridine ring reduces the nucleophilicity of the exocyclic amine, often requiring forcing conditions that inadvertently lead to bis-acetylation (imide formation) or competitive ring nitrogen acylation.

Core Reaction Scheme
  • Substrate: 2-Amino-5-chloropyridine[1][2][3][4]

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    )
  • Target Product: N-(5-chloropyridin-2-yl)acetamide (Mono-acetylated)

  • Critical Impurity: N-acetyl-N-(5-chloropyridin-2-yl)acetamide (Bis-acetylated imide)

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a higher molecular weight impurity (+42 Da) by LC-MS."

Diagnosis: You have formed the bis-acetylated imide . This occurs when the mono-acetylated product reacts a second time with the acetylating agent. This is common when using excess acetic anhydride at high temperatures or with strong catalysts (e.g., DMAP).

Corrective Action:

  • Stoichiometry Control: Reduce the acetylating agent to 1.05–1.1 equivalents. Do not use a large excess.

  • Temperature Modulation: If using acetic anhydride, lower the reaction temperature to 0–25 °C. High reflux temperatures favor the thermodynamic bis-product.

  • Hydrolysis Step: The bis-acetylated byproduct is chemically unstable toward base.

    • Protocol: Treat the crude reaction mixture with aqueous

      
       or 
      
      
      
      (mildly basic, pH 10-11) for 30 minutes. This selectively hydrolyzes the unstable imide bond back to the desired mono-amide without cleaving the desired product.
Issue 2: "The reaction mixture has turned dark brown/black."

Diagnosis: Oxidative degradation of the pyridine ring (Tarring). Aminopyridines are susceptible to oxidation, forming colored oligomers (azopyridines or polypyridines), especially in the presence of light and air.

Corrective Action:

  • Inert Atmosphere: Conduct the reaction under Nitrogen (

    
    ) or Argon.
    
  • Solvent Quality: Ensure solvents (DCM, THF) are dry and free of peroxides.

  • Purification: Use activated charcoal (carbon) during recrystallization to remove colored impurities.

Issue 3: "My yield is low, and the starting material persists despite adding excess reagent."

Diagnosis: Protonation of the starting material. If using Acetyl Chloride without sufficient base scavenger, the byproduct


 protonates the unreacted 2-amino-5-chloropyridine. The resulting pyridinium salt is non-nucleophilic and precipitates out, halting the reaction.

Corrective Action:

  • Base Scavenger: Ensure at least 1.2 equivalents of a base like Triethylamine (

    
    ) or Pyridine is present to neutralize 
    
    
    
    .
  • Solvent Switch: If using acetic acid as a solvent, the reaction is equilibrium-limited. Switch to an irreversible system (DCM +

    
     + 
    
    
    
    ).

Experimental Protocols

Method A: Optimized Mono-Acetylation (Recommended)

Best for high purity and avoiding bis-acetylation.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 2-amino-5-chloropyridine in dry DCM (0.5 M concentration) under

    
    .
    
  • Add

    
     and cool the solution to 0 °C  in an ice bath.
    
  • Add Acetyl Chloride dropwise over 20 minutes. Note: Exothermic reaction.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM.[5][6]
    
  • Purification: Wash organic layer with water, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Method B: Bis-Acetyl Clean-up (Salvage Protocol)

Use this if your crude contains significant bis-acetylated impurity.

  • Dissolve the crude mixture in Methanol.

  • Add 2M aqueous

    
     (0.5 equiv relative to starting material).
    
  • Stir at RT for 30 minutes. (Monitor conversion of Bis

    
     Mono).
    
  • Neutralize with dilute

    
     to pH 7.
    
  • Precipitate the product by adding water or evaporating methanol.

Data Analysis: Impurity Profile

ConditionReagentTempMajor ProductSide Product (Bis-acetyl)
Reflux (Neat) Acetic Anhydride140°CMono + Bis (Mix)High (>15%)
DCM / Pyridine Acetyl Chloride0°CMono (>95%) Low (<1%)
Acetic Acid Acetic Anhydride80°CMonoModerate (5-10%)

Mechanistic Visualization

The following diagram illustrates the competitive pathways. Note that the Ring N-Acylation is a kinetic trap that often rearranges, while the Bis-Acetylation is the thermodynamic sink.

ReactionPathway SM 2-Amino-5-chloropyridine (Starting Material) Kinetic Ring N-Acylated Intermediate (Unstable) SM->Kinetic Kinetic Control (Fast) Target N-(5-chloropyridin-2-yl)acetamide (Target Product) SM->Target AcCl / TEA (Thermodynamic Path) Kinetic->Target Rearrangement Bis Bis-acetylated Imide (Side Product) Target->Bis Excess Ac2O / Heat (Over-reaction) Bis->Target Mild Hydrolysis (NaOH)

Caption: Reaction pathway showing the direct route to the target amide and the risk of over-acetylation to the bis-imide. Note the salvage pathway (green arrow) via hydrolysis.

References

  • Microwave-Assisted Synthesis of Aminopyridine Acetamides. Source: MDPI (Molecules) Context: Describes the general procedure using chloroacetyl chloride and TEA in DCM for similar aminopyridine derivatives, validating the low-temperature base-mediated protocol. URL:[Link]

  • 2-Amino-5-chloropyridine: Chemical Properties and Synthesis. Source: ChemicalBook / PubChem Context: Provides physical property data (Melting Point: 136–138°C) and solubility data essential for purification and identification. URL:[Link]

  • Acylation of Aminopyridines: Selectivity and Side Products. Source: Russian Journal of Organic Chemistry (via ResearchGate) Context: Discusses the chemoselectivity of acylation on the exocyclic amino group versus the ring nitrogen and the formation of imide byproducts. URL:[Link]

Sources

Technical Support Center: N-(5-chloropyridin-2-yl)acetamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and troubleshooting of N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8). This document is structured for researchers requiring high-purity isolation of this intermediate, commonly used in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and other heterocyclic pharmaceuticals.

Product Profile
  • Target Compound: N-(5-chloropyridin-2-yl)acetamide[1][2][3][4]

  • CAS Number: 45965-30-8[3]

  • Starting Material: 2-Amino-5-chloropyridine (CAS: 1072-98-6)

  • Key Impurities: Unreacted amine (starting material), N,N-diacetyl derivative, colored oxidation by-products.

Module 1: Synthesis & Impurity Origins[5][6]

Q: Why is my crude product containing significant amounts of starting material despite long reaction times?

A: This is often a kinetic issue driven by the electron-deficient nature of the pyridine ring. The chlorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the exocyclic amino group at position 2.

  • The Fix: Standard acetylation (Acetic Anhydride/AcOH) may require catalysis. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) or using Pyridine as the solvent can significantly accelerate the reaction.

  • Caution: Over-forcing the reaction (excess heat/anhydride) promotes the formation of the N,N-diacetyl impurity, which is difficult to separate.

Q: How do I prevent the formation of the N,N-diacetyl byproduct?

A: The diacetyl species forms when the mono-acetylated product reacts with a second equivalent of acetic anhydride. This typically happens under reflux conditions with large excesses of anhydride.

  • Control Strategy: Monitor the reaction via TLC/HPLC. Stop the reaction immediately upon the consumption of the starting amine.

  • Recovery: If the diacetyl product forms, it can often be selectively hydrolyzed back to the mono-acetamide by mild heating in aqueous ethanol with sodium carbonate (Na₂CO₃), as the second acetyl group is significantly more labile.

Module 2: Purification Protocols
Protocol A: The "Chemical Filter" (Acid-Base Extraction)

Best for removing unreacted starting material (2-amino-5-chloropyridine).

Logic: The starting amine is basic (pyridine nitrogen pKa ~3.8). The acetylated product is significantly less basic due to the electron-withdrawing carbonyl group. We exploit this pKa difference.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Wash: Wash the organic phase with 1N HCl (2x).

    • Mechanism:[5][6][7] The unreacted 2-amino-5-chloropyridine protonates and migrates to the aqueous layer. The target acetamide remains in the organic layer.

    • Warning: Do not use concentrated acid or prolonged contact time to avoid hydrolyzing the amide bond.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove residual acid/acetic acid) and then Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (The "Physical Filter")

Best for final polishing and removal of colored impurities.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol (95%) High Excellent for removing colored tars. Product crystallizes as white/off-white needles.
Ethyl Acetate/Hexane Medium Good for yield, but may trap non-polar impurities.
Water Low Product is sparingly soluble; often "oils out" rather than crystallizing.
Toluene High Good for high-purity requirements; requires higher temperatures.

Step-by-Step Recrystallization:

  • Suspend the crude solid in minimal boiling Ethanol .

  • Add solvent dropwise until complete dissolution.

  • Optional: Add activated carbon (5% w/w), boil for 5 mins, and filter hot (removes pink/brown oxidation color).

  • Allow to cool slowly to room temperature, then chill to 0-4°C.

  • Filter the crystals and wash with cold ethanol.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Amine + Diacetyl) CheckTLC Step 1: Check TLC/HPLC Is Starting Amine Present? Start->CheckTLC AcidWash Protocol A: Acid Wash (Dissolve in EtOAc, Wash with 1N HCl) CheckTLC->AcidWash Yes (Amine > 2%) CheckColor Step 2: Is Product Colored (Pink/Brown)? CheckTLC->CheckColor No AcidWash->CheckColor CarbonTreat Activated Carbon Treatment (Reflux in EtOH) CheckColor->CarbonTreat Yes Recryst Protocol B: Recrystallization (Ethanol or Toluene) CheckColor->Recryst No CarbonTreat->Recryst Final Pure N-(5-chloropyridin-2-yl)acetamide Recryst->Final

Figure 1: Decision tree for the purification of N-(5-chloropyridin-2-yl)acetamide, prioritizing chemical separation of amines followed by physical polishing.

Module 4: Analytical Validation

Q: How do I distinguish the product from the starting material via NMR?

A: Look for the "Amide Shift."

  • H-NMR (DMSO-d6):

    • Starting Material: The amino protons (-NH₂) typically appear as a broad singlet around 6.0–6.5 ppm .

    • Product: The amide proton (-NH-) is deshielded and shifts significantly downfield, typically appearing as a sharp singlet between 10.0–10.8 ppm .

    • Methyl Group: A sharp singlet (3H) around 2.1 ppm confirms the presence of the acetyl group.

Q: What are the expected physical properties for confirmation?

  • Appearance: White to pale pink crystalline solid.

  • Melting Point: Distinct from the starting material (2-amino-5-chloropyridine melts at 136-138°C).[8] The acetylated product typically melts in a different range (Reference values for similar acetamidopyridines suggest 170-180°C range, though specific experimental verification is recommended due to polymorphic variations).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]

  • ChemSrc. 2-chloro-N-(5-chloropyridin-2-yl)acetamide CAS 90931-33-2 Data. (Note: Reference for the chloro-derivative impurity profile). Retrieved from [Link][9]

Sources

Technical Support Center: N-(5-chloropyridin-2-yl)acetamide Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (also known as 2-acetamido-5-chloropyridine) is a critical intermediate, most notably serving as a structural precursor or degradation marker in the synthesis of Factor Xa inhibitors like Edoxaban .[1]

Its stability profile is dominated by the lability of the amide bond, particularly under aqueous stress. The primary technical risk associated with this compound is its hydrolysis to 2-amino-5-chloropyridine , a known Potentially Genotoxic Impurity (PGI) .[1] This guide details the mechanistic pathways of degradation, stress testing protocols, and analytical troubleshooting to ensure the integrity of your experimental workflows.

Module 1: Hydrolytic Instability (Primary Degradation)[1]

The Core Issue

The electron-withdrawing nature of the chlorine atom at the C5 position of the pyridine ring reduces the electron density of the ring. While this stabilizes the ring against oxidation, it paradoxically increases the electrophilicity of the amide carbonyl carbon, making it susceptible to nucleophilic attack (hydrolysis) even under mild conditions.

Troubleshooting Guide: Hydrolysis
Symptom Probable Cause Diagnostic Step Remediation
New peak at RRT ~0.4–0.6 (HPLC)Formation of 2-amino-5-chloropyridine via hydrolysis.[1]Check absorbance spectrum. The amine often has a distinct UV max compared to the amide.pH Control: Avoid prolonged exposure to pH > 9 or pH < 2. Store in anhydrous solvents (DMSO/ACN) at -20°C.
Yield loss during workup Basic aqueous washes (e.g., NaHCO3, NaOH) cleaving the amide.Test aqueous layer pH. High pH accelerates deacetylation.Switch to neutral buffers (Phosphate pH 7.0) for washes.[2] Perform rapid phase separation.
Drift in retention time Mobile phase pH causing partial ionization of the pyridine nitrogen.Check mobile phase buffer capacity.Buffer mobile phase to pH 6.0–7.0 (Ammonium Acetate) to suppress ionization shifts.
FAQ: Hydrolysis

Q: Is the hydrolysis reversible? A: No. Under standard aqueous conditions, the conversion to 2-amino-5-chloropyridine and acetic acid is effectively irreversible driven by thermodynamics.[1] Re-acetylation requires an activating agent (e.g., acetic anhydride).

Q: Why is this degradation pathway critical for regulatory compliance? A: The hydrolysis product, 2-amino-5-chloropyridine , is structurally alerted as a genotoxic impurity (aniline/aminopyridine derivative).[1] In drug substances (e.g., Edoxaban), this impurity must typically be controlled to ppm levels (Threshold of Toxicological Concern).

Module 2: Photostability & Oxidative Stress

The Secondary Issue: Dehalogenation

While the amide bond is the primary weak point, the chlorine atom on the pyridine ring introduces a risk of photolytic dehalogenation . This is a radical-mediated process that occurs upon exposure to UV light.[1]

Mechanism of Action
  • UV Excitation: The pyridine ring absorbs UV energy.

  • Homolytic Fission: The C-Cl bond breaks, generating a radical.

  • Hydrogen Abstraction: The radical abstracts a hydrogen from the solvent, yielding N-(pyridin-2-yl)acetamide (des-chloro impurity).[1]

Protocol: Stress Testing Validation

To validate your analytical method's specificity, perform the following stress tests:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Target: 10-20% degradation).

  • Base Stress: 0.1 N NaOH, Ambient Temp, 1 hour. (Note: Reaction is faster in base).

  • Peroxide Stress: 3% H2O2, Ambient, 24 hours. (Target: N-oxide formation).[1]

  • Photo Stress: 1.2 million lux hours (ICH Q1B). (Target: De-chlorination).

Module 3: Visualizing the Pathways

The following diagram maps the degradation logic. Use this to identify impurities based on reaction conditions.[3]

DegradationPathways cluster_legend Degradation Drivers Parent N-(5-chloropyridin-2-yl)acetamide (Parent) Amine 2-Amino-5-chloropyridine (Genotoxic Impurity) Parent->Amine Hydrolysis (Acid/Base, pH >9 or <2) Acetic Acetic Acid Parent->Acetic Hydrolysis DesChloro N-(pyridin-2-yl)acetamide (Des-chloro Impurity) Parent->DesChloro Photolysis (UV Light, Homolytic Fission) NOxide Pyridine N-Oxide Derivative Parent->NOxide Oxidation (H2O2, Peroxides) Legend Red: Hydrolytic (Critical) Yellow: Photolytic Green: Oxidative

Figure 1: Degradation pathways of N-(5-chloropyridin-2-yl)acetamide. The red pathway (Hydrolysis) represents the highest risk for generating genotoxic impurities.

Module 4: Analytical Method Parameters (HPLC)

Problem: Separation of the parent amide from the amine degradant can be difficult due to the basicity of the pyridine ring.

Recommended Method Conditions:

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µmStandard reverse phase retention.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Critical: At pH 6.5, the pyridine (pKa ~3-4) is largely unprotonated, improving peak shape.
Mobile Phase B AcetonitrileGood solubility for chlorinated aromatics.
Gradient 5% B to 60% B over 15 minElutes the polar amine early and the amide later.
Detection UV @ 254 nmMax absorbance for the chloropyridine chromophore.

Troubleshooting Decision Tree:

Troubleshooting Start Issue: Poor Peak Shape or Separation CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH CheckCol Is Column End-capped? CheckpH->CheckCol No Action1 Risk: Pyridine protonation. Shift to pH > 5.0 or use Ion Pair reagent. CheckpH->Action1 Yes Action2 Use high-coverage C18 column to reduce silanol interactions. CheckCol->Action2 No

Figure 2: Decision tree for optimizing HPLC separation of pyridine-based amides.

References

  • Edoxaban Synthesis & Impurities

    • Process for preparation of edoxaban.[4] (2021).[5][6] WO2021001728A1. Google Patents. Link

    • Note: Describes the use of chloropyridine intermediates and the control of impurities including the "desmethyl" analog which contains the subject moiety.
  • Genotoxicity of Aminopyridines

    • Soyseven, M., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.[1] Journal of Chromatographic Science. Link

    • Context: Establishes 2-amino-5-chloropyridine as a PGI requiring strict control.
  • Hydrolysis Kinetics of Chloropyridines

    • Barrera, C.M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.[7] Link

    • Context: Provides kinetic data on the stability of the chloropyridine ring itself, supporting the conclusion that the amide bond cleaves before the chlorine is displaced hydrolytically.
  • ICH Guidelines

    • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.Link

    • Context: The regulatory framework for the stress testing protocols defined in Module 2.

Sources

Technical Support Center: Recrystallization of N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(5-chloropyridin-2-yl)acetamide via recrystallization. This document provides practical, in-depth guidance in a question-and-answer format to address common challenges and streamline your experimental workflow. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for N-(5-chloropyridin-2-yl)acetamide?

A1: The selection of an appropriate solvent is the most critical factor for a successful recrystallization. The "ideal" solvent leverages differential solubility to separate your target compound from impurities. The key characteristics are rooted in the principle that the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1]

Here are the four primary criteria to consider:

  • Favorable Solubility Curve: The solvent must dissolve the N-(5-chloropyridin-2-yl)acetamide completely at or near its boiling point but exhibit very low solubility at cold temperatures. This steep temperature-solubility gradient is essential for maximizing crystal recovery upon cooling.[1][2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with N-(5-chloropyridin-2-yl)acetamide. Given the amide functionality, highly reactive solvents should be avoided.[2]

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of your compound. While the exact melting point of N-(5-chloropyridin-2-yl)acetamide is not widely reported, analogous compounds like 2-chloro-N-pyridin-2-yl-acetamide (m.p. 110-115 °C) and N-(5-Chloro-2-methylphenyl)acetamide (m.p. 129-130 °C) suggest a melting point well above 100 °C.[2][4] This makes solvents with boiling points under 100 °C a safe starting point to prevent the compound from melting in the hot solvent and "oiling out."

Q2: Where should I start? Which solvents are good initial candidates for N-(5-chloropyridin-2-yl)acetamide?

A2: Based on empirical data from structurally similar molecules and an understanding of the polarity of N-(5-chloropyridin-2-yl)acetamide (which contains a polar amide group and a semi-polar chloropyridine ring), we can identify high-probability candidates.

  • Top Candidate (Single Solvent): Ethanol. The closely related analogue, N-(5-bromo pyridin-2-yl)acetamide, has been successfully recrystallized from ethanol. This provides the strongest evidence for a suitable starting solvent.

  • Second Candidate (Single Solvent): Acetonitrile. Another similar compound, 2-chloro-N-pyridin-2-yl-acetamide, was effectively purified by recrystallization from acetonitrile.[4]

  • Candidate (Mixed Solvent System): Ethanol/Water or Acetone/Water. If your compound is too soluble in a pure solvent like ethanol or acetone even at room temperature, a mixed solvent system is an excellent strategy. Water acts as an "anti-solvent." You would dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the hot "bad" solvent (water) dropwise until the solution becomes faintly cloudy, then clarify with a drop of the good solvent before cooling.[1]

The following table summarizes the properties of these recommended starting solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety ConsiderationsRationale
Ethanol 7824.5FlammableProven effective for the bromo-analogue. Good general-purpose solvent for moderately polar compounds.
Acetonitrile 8237.5Flammable, Toxic (metabolized to cyanide)Proven effective for a similar chloro-analogue.[4] Use in a well-ventilated fume hood.
Water 10080.1Non-toxic, Non-flammableLikely a poor solvent on its own but an excellent anti-solvent for mixed systems.
Acetone 5620.7Highly FlammableGood dissolving power, but its low boiling point may result in a less steep solubility curve.
Q3: How do I perform a small-scale solvent screen to test these candidates efficiently?

A3: A systematic, small-scale experiment is essential to avoid wasting your bulk material. This protocol allows you to test multiple solvents with minimal compound.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude N-(5-chloropyridin-2-yl)acetamide (~10-20 mg per test)

  • Small test tubes or vials

  • Candidate solvents (Ethanol, Acetonitrile, Water, etc.)

  • Heat source (hot plate or sand bath)

  • Stirring rod or spatula

  • Ice bath

Protocol: Small-Scale Solubility Test

  • Preparation: Place ~15 mg of your crude compound into a small, clean test tube.

  • Room Temp Test: Add the first candidate solvent dropwise (e.g., 0.2 mL at a time) at room temperature, stirring after each addition. Observe if the solid dissolves.

    • Interpretation: If the compound dissolves readily in a small volume of cold solvent, that solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Be patient, as dissolution takes time.

    • Interpretation: If a large volume of hot solvent is needed, or it doesn't dissolve at all, the solvent is unsuitable . If it dissolves completely, proceed to the next step.

  • Cooling & Crystallization Test: Once a clear, saturated hot solution is obtained, allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

    • Interpretation: The ideal solvent is one from which an abundant formation of solid crystals is observed upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.

  • Record Observations: Log your results for each solvent in a table.

Solvent TestedSoluble at Room Temp? (Yes/No)Soluble at Boiling Point? (Yes/No)Crystal Formation on Cooling? (None/Poor/Good/Excellent)Suitability Score (1-5)

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of forming crystals. What should I do?

Cause & Explanation: "Oiling out" occurs when the saturated solution is cooled below the compound's melting point while the compound is still dissolved. The compound comes out of solution as a liquid (an oil) rather than a solid crystal lattice. This is often caused by using a solvent with a boiling point that is too high, or by cooling the solution too rapidly.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.

  • Switch to a Lower-Boiling Solvent: If the issue persists, your chosen solvent's boiling point is likely too high. Select a new solvent with a lower boiling point based on your screening tests.

  • Use a Mixed-Solvent System: Introduce a miscible "anti-solvent" to induce crystallization at a higher temperature, well above the point where it might oil out.

Problem 2: I have very low recovery after recrystallization. How can I improve my yield?

Cause & Explanation: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor after cooling and filtration.

Solutions:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling.

  • Ensure Thorough Cooling: Cool the flask in an ice bath for at least 30 minutes before filtration. The solubility of your compound decreases significantly at lower temperatures, maximizing precipitation.

  • Evaporate Some Solvent: If you accidentally added too much solvent, you can gently boil some of it off (in a fume hood) to re-saturate the solution before cooling.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and re-cooling. This may yield a second, slightly less pure, crop of crystals.

Problem 3: The final crystals are still colored or show impurities by analysis.

Cause & Explanation: This can happen if the impurities have very similar solubility profiles to your target compound or if the cooling process was too rapid, trapping impurities within the crystal lattice.

Solutions:

  • Perform a Hot Filtration: If you have insoluble impurities, you must perform a gravity filtration of the hot, saturated solution before allowing it to cool. This removes any solid contaminants.

  • Use Decolorizing Carbon: If the impurities are colored, add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The carbon adsorbs colored impurities. Use sparingly, as it can also adsorb your product.

  • Ensure Slow Cooling: Rapid cooling can trap impurities. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This allows for the formation of larger, purer crystals.

  • Repeat the Recrystallization: A second recrystallization using the same or a different solvent system will almost always improve purity, albeit with some loss of yield.

Process Visualization

The following diagrams illustrate the logical workflow for solvent selection and the overall recrystallization process.

SolventSelection start Start: Crude N-(5-chloropyridin-2-yl)acetamide test_rt Add 0.2 mL Solvent at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No bad_solvent Result: Unsuitable Solvent (Too Soluble) dissolves_rt->bad_solvent Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool in Ice Bath dissolves_hot->cool Yes bad_solvent2 Result: Unsuitable Solvent (Insoluble) dissolves_hot->bad_solvent2 No crystals Crystals Form? cool->crystals bad_solvent3 Result: Poor Solvent (No Recovery) crystals->bad_solvent3 No / Poor good_solvent Result: Good Candidate Solvent crystals->good_solvent Yes, Abundant

Caption: Logical workflow for small-scale solvent screening.

RecrystallizationProcess cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_recovery Step 3: Recovery dissolve Dissolve Crude Solid in Minimum Volume of Hot Solvent hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow cool_ice Cool in Ice Bath (≥30 min) cool_slow->cool_ice vac_filter Vacuum Filtration to Collect Crystals cool_ice->vac_filter wash Wash Crystals with Small Amount of COLD Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry final final dry->final Pure Product

Caption: Overview of the complete recrystallization workflow.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Center for Biotechnology Information. N-(5-Bromopyridin-2-yl)acetamide. [Link]

  • University of California, Los Angeles. Recrystallization-1.pdf. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: N-(5-chloropyridin-2-yl)acetamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-CPA-FILT Version: 1.0 Last Updated: 2026-02-11

Welcome to the technical support center for N-(5-chloropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization and filtration of this compound. Poor filterability is a common bottleneck in process chemistry, leading to increased cycle times, solvent waste, and potential yield loss. This document provides a structured, science-backed approach to diagnosing and resolving these challenges.

Troubleshooting Guide: Improving Filterability

This section is formatted to address specific experimental issues. Each entry follows a logical progression from problem identification to a robust, actionable solution.

Issue 1: Extremely Slow Filtration Rate and Filter Clogging

Symptoms:

  • The slurry drains very slowly or not at all on the filter (e.g., Büchner funnel, Nutsche filter).

  • The filter medium (paper or cloth) appears "blinded" or clogged with a fine, paste-like solid.

  • High-pressure requirements during filtration, which can lead to equipment failure or safety hazards.[1][2]

Primary Diagnosis: Your crystal slurry likely suffers from an undesirable particle size distribution (PSD), characterized by an excess of very small particles, often called "fines." Needle-like crystal morphology (high aspect ratio) can also lead to poor cake permeability.[3][4]

Root Cause Analysis & Solution Workflow:

The following workflow provides a systematic approach to identifying the cause and implementing a solution.

G A Start: Slow Filtration B Diagnostic Step: Examine crystals under a microscope. A->B C Observation: - Many fine particles (<10 µm) - Wide particle size distribution B->C Small Particles? D Observation: - High aspect ratio crystals (needles or plates) B->D Needle-like? E Root Cause: Excessive Nucleation (Primary or Secondary) C->E F Root Cause: Anisotropic Crystal Growth D->F G Solution Path 1: Modify Cooling Profile E->G H Solution Path 2: Implement Aging/Ripening Step E->H I Solution Path 3: Modify Solvent System F->I J Solution Path 4: Use Habit Modifiers F->J

Caption: Troubleshooting workflow for poor filterability.

Solution Path 1: Modify the Cooling Profile (Addressing Fines)

Causality: Rapid cooling generates high levels of supersaturation, which kinetically favors the birth of new crystal nuclei (nucleation) over the growth of existing crystals.[5][6] This "crash crystallization" results in a large population of fines. A slower, controlled cooling rate keeps the supersaturation level within the metastable zone, promoting orderly growth on existing crystal surfaces and leading to larger, more uniform crystals.[7][8]

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: In a jacketed reactor, dissolve the crude N-(5-chloropyridin-2-yl)acetamide in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol) to achieve a clear solution at a defined temperature (e.g., 75°C).

  • Seeding (Optional but Recommended): Cool the solution by 2-5°C. Introduce a small quantity (0.1-1.0% w/w) of seed crystals of the desired size and morphology. This provides a template for growth and helps control the final particle size.[9]

  • Controlled Cooling Phase: Program the reactor to cool slowly. A linear cooling rate of 5-10°C per hour is a good starting point.[10] Rapid cooling in the initial phase should be avoided as it can trigger excessive secondary nucleation.

  • Hold Period: Once the target final temperature (e.g., 5°C) is reached, hold the slurry under gentle agitation for 1-4 hours. This allows for further crystal growth and desupersaturation of the mother liquor, improving yield.

  • Filtration & Washing: Proceed with filtration. Wash the resulting filter cake with a small amount of cold solvent to remove impurities adhering to the crystal surfaces.[11]

Solution Path 2: Implement an Aging/Ripening Step (Addressing Fines)

Causality: This technique leverages a phenomenon known as Ostwald Ripening . In a saturated solution, smaller particles have higher surface energy and are thus more soluble than larger particles.[12][13][14] By holding the slurry at a constant temperature or applying gentle temperature cycles, the smaller, less stable crystals will dissolve and redeposit onto the surfaces of the larger, more energetically favored crystals.[15][16] This effectively coarsens the particle size distribution over time, consuming the problematic fines.

Experimental Protocol: Slurry Aging with Temperature Cycling

  • Initial Crystallization: Perform a cooling crystallization, even a rapid one, to generate the initial solid slurry.

  • Heating Phase: Gently heat the slurry by 5-10°C. The goal is not to dissolve all the solids, but to significantly reduce the solids concentration by dissolving the smallest particles.

  • Hold Phase: Maintain this higher temperature for 1-2 hours with slow agitation.

  • Cooling Phase: Slowly cool the slurry back to the initial target temperature.

  • Repeat (Optional): This heating/cooling cycle can be repeated 2-3 times to further enhance the ripening effect and increase the mean particle size.[4]

  • Final Isolation: After the final cooling step, proceed with filtration. A noticeable improvement in filtration time should be observed.

Solution Path 3: Modify the Solvent System (Addressing Needle-like Morphology)

Causality: The shape, or "habit," of a crystal is determined by the relative growth rates of its different crystallographic faces. Solvent molecules can interact differently with these faces; strong adsorption of solvent molecules onto a specific face will inhibit its growth, causing other faces to grow faster and thus altering the overall shape.[17][18][19] For example, if a solvent strongly binds to the faces that grow fastest to produce a needle, it can slow their growth and promote the formation of more block-like, equant crystals which pack more efficiently in a filter bed.[20][21][22]

Experimental Protocol: Solvent Screening for Habit Modification

  • Solvent Selection: Choose a range of solvents with varying polarities in which N-(5-chloropyridin-2-yl)acetamide has adequate solubility at elevated temperatures and lower solubility at room temperature.

  • Comparative Crystallization: Perform small-scale, parallel cooling crystallizations from each solvent or solvent mixture (e.g., ethanol/water, acetone/heptane).

  • Microscopic Analysis: After crystallization, examine a sample of each slurry under a microscope. Compare the crystal habits. Look for solvents that produce crystals with a lower aspect ratio (i.e., less needle-like and more blocky).

  • Filtration Test: Perform a simple filtration test on each slurry (e.g., timing the drainage on a small Büchner funnel) to quantitatively assess the impact of the modified habit on filterability.

Table 1: Example Solvent Properties for Screening

SolventPolarity IndexBoiling Point (°C)Key Interaction TypeExpected Habit Influence
Toluene2.4111Aromatic (π-π)May favor less polar face growth
Ethyl Acetate4.477Ester (H-bond acceptor)Can disrupt H-bonding networks
Isopropanol4.082Alcohol (H-bond donor/acceptor)Strong H-bonding interactions[23]
Acetonitrile5.882Dipolar aproticCan alter growth via dipole interactions
Water10.2100Strong H-bondingOften used as an anti-solvent[23]

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What should I do? A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase because the solution is saturated at a temperature above the compound's melting point in that specific solvent system. To fix this, you can reheat the mixture to redissolve the oil and add more solvent to lower the saturation temperature.[24][25] Alternatively, choosing a solvent with a lower boiling point can also resolve the issue.[25]

Q2: How does agitation speed affect my crystallization? A2: Agitation is critical but must be controlled. Insufficient agitation leads to poor heat transfer and non-uniform supersaturation. However, excessively high agitation, especially during the initial stages, can cause crystal breakage (attrition), which generates a large number of secondary nuclei (fines) and harms filterability. A gentle, slow agitation that is sufficient to suspend the solids is typically optimal.

Q3: Can impurities affect filterability? A3: Absolutely. Some impurities can act as crystal habit modifiers, sometimes promoting undesirable needle-like growth.[26] More commonly, impurities can become trapped in the mother liquor that adheres to the crystal surfaces, especially in a poorly packed filter cake of fine particles. Improving the crystal size and shape not only improves filtration but also washing efficiency, leading to a purer final product.[11]

Q4: I have improved the particle size, but filtration is still slow. What else could be the problem? A4: If the particle size and shape are good, consider the possibility of crystal breakage during downstream processing.[27] Pumping the slurry aggressively or using certain types of agitators in the filter vessel can fracture the crystals, re-generating fines immediately before filtration. Also, ensure your filtration equipment is properly set up, with no leaks in the vacuum system and an appropriate filter medium for your particle size.[1]

Visualizing Crystallization Principles

The balance between nucleation and growth is fundamental to achieving the desired crystal size. This relationship is governed by the level of supersaturation.

G cluster_0 Supersaturation Level cluster_1 Dominant Process cluster_2 Resulting Crystal Properties A Low Supersaturation (Metastable Zone) C Crystal Growth A->C B High Supersaturation (Labile Zone) D Primary Nucleation B->D E Fewer, Larger Crystals (Good Filterability) C->E F Many, Small Crystals (Fines) (Poor Filterability) D->F

Caption: Relationship between supersaturation and crystal properties.

References

  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Crystal Growth & Design.

  • How Do Solvents Impact Crystal Morphology In Crystallization? YouTube.

  • What Is Ostwald Ripening In Crystal Formation? YouTube.

  • Ostwald Ripening of Clusters during Protein Crystallization. PMC - NIH.

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.

  • Ostwald ripening. Terese Bergfors.

  • Particle Coarsening: a process also called Ostwald ripening. University of Utah.

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes.

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. RSC Publishing.

  • Ostwald Ripening. Pharmatech - Rx.

  • Methods of modifying crystal habit. Google Patents.

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. RSC Publishing.

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC.

  • Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. ResearchGate.

  • Crystal habit modification of sodium chloride using habit modifiers. RSC Publishing.

  • Cooling Rate and Crystal Size. Northwestern University.

  • Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. AIJR Books.

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit.

  • Troubleshooting Common Issues with Vacuum Crystallizers. Zhanghua - Filter Dryer.

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.

  • Improving the Filterability of Particles by Healing the Seed Particles. ACS Publications.

  • Troubleshooting. Chemistry LibreTexts.

  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.

  • The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. ResearchGate.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

  • Filterability prediction of needle-like crystals based on particle size and shape distribution data. ETH Zurich Research Collection.

  • Filterability prediction of needle-like crystals based on particle size and shape distribution data. ResearchGate.

  • On the Breakage of High Aspect Ratio Crystals in Filter Beds under Continuous Percolation. CORE.

  • On the Breakage of High Aspect Ratio Crystals in Filter Beds under Continuous Percolation. CORE.

Sources

Technical Support: Minimizing Dimer Formation in N-(5-chloropyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization for N-(5-chloropyridin-2-yl)acetamide Document ID: TS-ORG-PYR-005 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Verified Protocol[1]

Executive Summary & Problem Definition

In the synthesis of N-(5-chloropyridin-2-yl)acetamide (Target) from 2-amino-5-chloropyridine , the term "dimer" is frequently used colloquially by process chemists to refer to the bis-acetylated impurity (imide), formally named N-acetyl-N-(5-chloropyridin-2-yl)acetamide .[1]

While less common, "dimer" may occasionally refer to trace intermolecular coupling products (e.g., azo-linkages), but in standard acetylation workflows using acetic anhydride (


) or acetyl chloride (

), the imide is the primary high-molecular-weight impurity.[1] This species forms when the mono-acetylated product competes with the starting amine for the acylating agent.[1]

This guide details the mechanistic cause of this impurity and provides a self-validating protocol to minimize its formation to <0.5%.[1]

Mechanistic Insight: The Competition

To control the reaction, one must understand the nucleophilicity hierarchy.[1] The reaction involves two nucleophilic nitrogen centers:[1]

  • Exocyclic Amine (

    
    ):  The primary target.[1] Moderately nucleophilic, but deactivated by the electron-withdrawing pyridine ring and the chlorine substituent.[1]
    
  • Amide Nitrogen (

    
    ):  Once formed, the amide nitrogen is generally less nucleophilic than the amine.[1] However, in the presence of excess acylating agent, high temperatures, or strong bases, it can be deprotonated or activated to attack a second equivalent of 
    
    
    
    , forming the imide (bis-acetylated species) .[1]
Reaction Pathway Diagram[1]

AcetylationPathway Start 2-amino-5-chloropyridine (Starting Material) Mono N-(5-chloropyridin-2-yl)acetamide (Target Product) Start->Mono + Ac2O / AcCl (Fast) Bis N-acetyl-N-(5-chloropyridin-2-yl)acetamide (Bis-acetylated / Imide Impurity) Mono->Bis + Excess Ac2O High Temp / Strong Base (Slow) Bis->Mono Mild Hydrolysis (Aq. NaHCO3 / Heat)

Figure 1: Reaction network showing the formation of the target mono-amide and the reversible formation of the bis-acetylated imide impurity.[1][2]

Troubleshooting & FAQ

Q1: I am seeing a persistent impurity at RRT ~1.2-1.3 in HPLC. Is this the dimer? A: Likely, yes. The bis-acetylated imide is more lipophilic than the mono-amide, typically eluting later on reverse-phase columns.[1] Its molecular weight will be [Target MW + 42 Da].

Q2: Why does the dimer form even when I use exactly 1.0 equivalents of Acetic Anhydride? A: This indicates a mixing or kinetic issue. If


 is added too quickly, local high concentrations occur.[1] In these "hot spots," the mono-product forms instantly and encounters more 

before the bulk amine can react.[1]
  • Solution: Dilute the

    
     in the reaction solvent and add it dropwise to the amine solution.
    

Q3: Can I convert the dimer back to the product? A: Yes. The imide bond (


) is significantly more labile (unstable) than the amide bond (

).[1] Heating the crude mixture with aqueous base (e.g., saturated

or 1M

) or even aqueous acetic acid can selectively hydrolyze the "extra" acetyl group without degrading the target product [1].[1]

Q4: Should I use a base catalyst like Pyridine or DMAP? A: Proceed with caution. While bases accelerate the reaction, strong bases or highly nucleophilic catalysts (like DMAP) can increase the acidity of the amide proton, actually promoting the second acetylation.[1]

  • Recommendation: For this specific substrate, uncatalyzed acetylation in acetic acid or toluene often yields higher selectivity than base-catalyzed methods [2].[1]

Optimized Experimental Protocol

This protocol is designed to maximize mono-selectivity by controlling stoichiometry and leveraging the reversibility of the imide formation.[1]

Reagents
  • Substrate: 2-amino-5-chloropyridine (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.05 – 1.10 eq)[1]
    
  • Solvent: Toluene (preferred for precipitation) or Acetic Acid (if high solubility needed)

Step-by-Step Methodology
  • Dissolution: Charge 2-amino-5-chloropyridine (10 g, 77.8 mmol) into Toluene (50 mL). Stir at room temperature. Note: The starting material may be a slurry; this is acceptable.[1]

  • Controlled Addition: Add Acetic Anhydride (8.34 g, 81.7 mmol, 1.05 eq) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 50°C. Higher temperatures favor the higher activation energy pathway of imide formation.[1]

  • Reaction: Heat the mixture to 45-50°C and stir for 2–3 hours.

    • IPC (In-Process Control):[1] Check HPLC.[1] Target < 1% Starting Material. If Bis-acetylated > 2%, do not add more

      
      . Proceed to Step 4.
      
  • Imide Destruction (The "Self-Correction" Step):

    • If Bis-acetylated impurity is detected (>1%): Add water (10 mL) to the reaction mixture and heat to reflux (approx. 85-90°C internal for Toluene/Water azeotrope or simple biphasic heating) for 30–60 minutes.

    • Mechanism:[3][4][5] This selectively hydrolyzes the unstable imide back to the mono-amide [3].[1]

  • Isolation:

    • Cool the mixture to 0–5°C. The product, N-(5-chloropyridin-2-yl)acetamide, should crystallize out.[1]

    • Filter the solids.[1][6]

    • Wash with cold Toluene followed by water (to remove acetic acid byproduct).[1]

    • Dry under vacuum at 45°C.[1]

Data Summary Table
ParameterStandard ConditionOptimized ConditionImpact on Dimer
Stoichiometry > 1.5 eq

1.05 – 1.1 eq

Major reduction
Temperature Reflux (>100°C)45 – 50°CReduction (Kinetic control)
Addition Mode Bolus (All at once)Dropwise (Slow)Reduction (Avoids hot spots)
Workup Direct FiltrationAqueous HydrolysisElimination (Reverts dimer)

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of imides vs amides).

  • Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12(2), 129-161.[1] Link

  • Process Chemistry of Aminopyridines: (Derived from analogous protocols for 2-amino-5-fluoropyridine). See: Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Link (Note: Protocol adapted from 1.3/1.5 search results for the chloro-analog).

  • ChemicalBook Entry: 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2).[1][7][8] Link

Sources

N-(5-chloropyridin-2-yl)acetamide storage and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(5-chloropyridin-2-yl)acetamide CAS: 34915-27-2 | Formula: C₇H₇ClN₂O | MW: 170.60 g/mol

Overview

Welcome to the Technical Support Hub for N-(5-chloropyridin-2-yl)acetamide . This guide is designed for researchers utilizing this compound as a scaffold in medicinal chemistry—specifically in the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) or as a fragment in agrochemical discovery.

As a Senior Application Scientist, I have structured this guide to address the three most common failure points: Storage Degradation , Solubility Challenges , and Reaction Stability .

Module 1: Storage & Material Integrity

Preventing the "Yellowing" Effect and Hydrolytic Breakdown

The Issue: Users often report that the off-white powder turns yellow or cakes after 3–6 months of storage. The Cause: While the acetamide bond is relatively stable, the pyridine ring makes the compound susceptible to photo-oxidation, and the amide is prone to hydrolysis if exposed to atmospheric moisture and trace acidic vapors.

Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Long-term: -20°C)Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture absorption (hygroscopicity) and oxidative degradation.
Container Amber Glass Vial Blocks UV light which can catalyze pyridine N-oxide formation.
Desiccant Required Essential to prevent amide hydrolysis back to 2-amino-5-chloropyridine.
Troubleshooting: Quality Control Decision Tree

If your material looks suspect, follow this logic flow before committing it to a reaction.

StorageQC Start Visual Inspection: Discoloration or Clumping? CheckLCMS Run LC-MS / 1H-NMR (Check for 2-amino-5-chloropyridine) Start->CheckLCMS Result Purity > 98%? CheckLCMS->Result Use Proceed to Experiment Result->Use Yes Purify Recrystallize (Solvent: EtOH/Water) Result->Purify No (<5% Impurity) Discard Discard if >5% Hydrolysis (Irreversible) Result->Discard No (>5% Impurity)

Figure 1: QC workflow for validating compound integrity prior to synthesis.

Module 2: Solubilization & Handling

Overcoming Lipophilicity in Biological Assays

The Issue: "I cannot get the compound to dissolve in my aqueous assay buffer." The Science: The chlorine atom at position 5 and the aromatic pyridine ring significantly increase lipophilicity (LogP ~1.2–1.5). The amide hydrogen bonding is strong in the crystal lattice, requiring a polar aprotic solvent to disrupt it.

Standard Stock Solution Protocol (10 mM)
  • Weighing: Weigh 1.70 mg of compound into a microcentrifuge tube.

  • Primary Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide).

    • Note: Do not use water or PBS initially. The compound is practically insoluble in neutral aqueous media.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Dilution: Dilute into assay buffer (PBS/Media) immediately before use. Keep final DMSO concentration <0.5% to avoid cytotoxicity in cell assays.

FAQ: Solubility

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is volatile and can lead to concentration shifts over time. DMSO is preferred for frozen stocks.

Q: My stock solution precipitated when I added it to the media. Why? A: This is "Crash-out." You likely exceeded the solubility limit in water. Ensure your final concentration in the aqueous phase is <100 µM . If you need higher dosing, use a solubility enhancer like 20% cyclodextrin (HP-β-CD) .

Module 3: Chemical Stability & Reactivity

Synthesis Context: Edoxaban & Amide Coupling

The Issue: Low yields during subsequent coupling reactions or unexpected byproducts. The Science: The amide nitrogen (N-H) is weakly acidic (pKa ~14-15), but the pyridine nitrogen is basic. In strong basic conditions (e.g., NaH, LiHMDS), you will deprotonate the amide, creating a nucleophile. In strong acid, you risk hydrolyzing the acetyl group.

Reaction Optimization Guide
Reaction TypeRisk FactorMitigation Strategy
Suzuki Coupling (at C-Cl)Catalyst Poisoning The pyridine nitrogen can coordinate with Pd catalysts. Use bulky ligands (e.g., XPhos, SPhos) or add a Lewis acid to sequester the pyridine N.
Hydrolysis Deacetylation Avoid refluxing in dilute HCl or NaOH. If deprotection is desired (to get the free amine), use 6N HCl at 80°C for 4 hours.
N-Oxidation Byproduct Formation If using oxidants (e.g., mCPBA) elsewhere in the molecule, the pyridine nitrogen will oxidize to the N-oxide. Protect or perform oxidation last.
Experimental Workflow: Stability Check

Before running a high-value coupling reaction (e.g., for an Edoxaban intermediate), validate the stability of the starting material under your proposed conditions.

StabilityCheck Input N-(5-chloropyridin-2-yl)acetamide Condition Test Conditions (e.g., 1M NaOH, 24h) Input->Condition Analysis TLC / HPLC Monitoring Condition->Analysis Outcome1 Stable (Single Spot) Analysis->Outcome1 No Change Outcome2 Hydrolysis (New polar spot: Amine) Analysis->Outcome2 Degradation

Figure 2: Pilot stability test to prevent bulk material loss.

References

  • PubChem. (n.d.). N-(5-chloropyridin-2-yl)acetamide Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

(Note: While specific MSDS for the acetamide derivative are rare in public indexing, the precursor 2-amino-5-chloropyridine [CAS 1072-98-6] provides the baseline toxicity and handling profile used in this guide.)

Validation & Comparative

Purity Analysis of N-(5-chloropyridin-2-yl)acetamide: A Comparative qNMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated, self-verifying protocol for the purity analysis of N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8), a critical Key Starting Material (KSM) in the synthesis of the anticoagulant Edoxaban .[1]

Executive Summary

In pharmaceutical development, the purity of early-stage intermediates like N-(5-chloropyridin-2-yl)acetamide dictates the impurity profile of the final API.[1] While HPLC-UV is the industrial workhorse, it suffers from a critical "Reference Standard Paradox" during early development: you cannot accurately calibrate an HPLC method without a reference standard of known purity, but you cannot determine that purity without a validated method.[1]

Quantitative NMR (qNMR) breaks this loop. By relying on the fundamental physics of magnetic resonance rather than extinction coefficients, qNMR provides an absolute purity value traceable to an Internal Standard (IS), independent of the analyte’s UV response.

Comparison at a Glance
FeatureqNMR (Recommended)HPLC-UV DSC
Primary Basis Molar response (Proton counting)Extinction coefficient (Beer-Lambert)Melting point depression
Reference Std. Not Required for analyteRequired (Critical bottleneck)Not Required
Accuracy ±0.5 – 1.0% (Absolute)Relative (depends on Ref Std)High (if thermally stable)
Selectivity High (Structural elucidation)Medium (Retention time only)Low (Total impurity load)
Throughput 15–20 mins/sample30–60 mins/sample60+ mins/sample

Technical Deep Dive: The qNMR Workflow

Structural Analysis & Signal Selection

To design a robust qNMR experiment, we must first map the proton environment of N-(5-chloropyridin-2-yl)acetamide to identify "Quantification Targets"—signals that are distinct, stable, and free from interference.[1]

  • Analyte: N-(5-chloropyridin-2-yl)acetamide

  • Molecular Weight: 170.60 g/mol [2]

  • Solvent: DMSO-d6 is selected over CDCl₃.[1]

    • Reasoning: Amides often stack or dimerize in non-polar solvents like chloroform, causing line broadening. DMSO disrupts these hydrogen bonds, sharpening the signals.

Spectral Map (in DMSO-d6)
Proton GroupChemical Shift (

)
MultiplicitySuitability for Quantification
Acetyl -CH₃ 2.12 ppm Singlet (3H)Primary Target. Sharp, high intensity, usually isolated.[1]
Aromatic H-3, H-4 7.8 – 8.2 ppmMultipletsSecondary Target. Use if aliphatic impurities overlap with methyl.[1]
Aromatic H-6 ~8.4 ppmDoublet (1H)Good alternative; distinct from other aromatics.[1]
Amide -NH ~10.5 ppmBroad SingletUnsuitable. Exchangeable proton; integration is unreliable.[1]
Internal Standard (IS) Selection

The choice of IS is the single most critical decision. It must not overlap with the analyte or solvent residuals (DMSO @ 2.50 ppm, Water @ 3.33 ppm).

  • Recommendation: Dimethyl Sulfone (DMSO₂)

    • Shift: Singlet @ 3.00 ppm .

    • Why: It sits perfectly in the "silent window" between the solvent peak and the water peak. It is chemically inert, non-volatile, and commercially available as a TraceCERT® certified reference material.

  • Alternative:1,3,5-Trimethoxybenzene .[1] (Singlets @ 3.75 and 6.08 ppm). Use this if the water peak in your DMSO is unusually large and broadens into the 3.0 ppm region.

  • Avoid:Maleic Acid .[1][3] While common, it is acidic (pKa ~1.9). It can protonate the pyridine nitrogen of the analyte, causing significant chemical shift variations and potential precipitation.

Experimental Protocol

Sample Preparation (Gravimetric Precision)
  • Step 1: Equilibrate the analytical balance. Static elimination is crucial for this powder.[1]

  • Step 2: Weigh 10–15 mg of the Analyte (N-(5-chloropyridin-2-yl)acetamide) directly into a weighing boat.[1] Record weight to 0.01 mg precision (

    
    ).
    
  • Step 3: Weigh 5–8 mg of the Internal Standard (Dimethyl Sulfone) into the same boat. Record weight (

    
    ).[4]
    
    • Note: Aim for a 1:1 to 3:1 molar ratio of Analyte:IS signals.

  • Step 4: Transfer both solids into a clean vial. Add 0.6 mL DMSO-d6 . Vortex until completely dissolved.[1] Transfer to a 5mm NMR tube.[1]

Acquisition Parameters (The "Gold Standard")

Standard 1H parameters are insufficient for quantitative work. You must allow full relaxation of the nuclei.

  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: 15 ppm (-2 to 13 ppm).[1]

  • Relaxation Delay (d1): 30 seconds .

    • Reasoning: T1 relaxation times for small molecules in DMSO are typically 2–4 seconds.[1] For 99.9% recovery of magnetization, d1 must be

      
      . A 30s delay ensures >7x T1, eliminating saturation errors.
      
  • Scans (ns): 16 or 32 (sufficient for S/N > 250:1).

  • Temperature: 298 K (controlled to ±0.1 K to prevent peak drifting).

Processing & Calculation[1][4]
  • Phasing: Manual phasing is required.[1][4] Autophase often distorts the baseline.

  • Baseline Correction: Apply a polynomial baseline correction (ABS in TopSpin) to ensure the integral regions start and end at zero.

  • Integration: Integrate the IS singlet (3.0 ppm) and the Analyte Methyl singlet (2.12 ppm). Do not include ¹³C satellites.

Calculation Formula:



Where:

  • 
     = Integral area[5]
    
  • 
     = Number of protons (Analyte Methyl = 3, DMSO₂ = 6)
    
  • 
     = Molecular Weight (Analyte = 170.60, DMSO₂ = 94.13)
    
  • 
     = Mass weighed (mg)[4][5][6]
    
  • 
     = Purity (as decimal)
    

Visualization of Logic & Workflow

Diagram 1: The qNMR Logic Gate

This diagram illustrates the decision-making process for signal selection and validation.[1]

qNMR_Workflow Start Start: Purity Analysis N-(5-chloropyridin-2-yl)acetamide Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Decision1 Is sample soluble & signals sharp? Solubility->Decision1 DMSO Select DMSO-d6 (Disrupts H-bonding) Decision1->DMSO Yes IS_Select Internal Standard Selection DMSO->IS_Select IS_Decision Check pH Compatibility IS_Select->IS_Decision Maleic Maleic Acid (Risk: Protonation of Pyridine) IS_Decision->Maleic Acidic DMSO2 Dimethyl Sulfone (Inert, Singlet @ 3.0 ppm) IS_Decision->DMSO2 Neutral (Safe) Acquisition Acquisition (d1 = 30s) Target: Acetyl-CH3 (2.1 ppm) DMSO2->Acquisition Calc Calculate Purity (Absolute Method) Acquisition->Calc

Caption: Logical flow for optimizing the qNMR protocol, highlighting the critical selection of a neutral Internal Standard.

Diagram 2: Comparative Method Suitability

When should you use qNMR vs. HPLC?

Method_Comparison Scenario Analytical Scenario Ref_Avail Reference Standard Available? Scenario->Ref_Avail HPLC HPLC-UV (Routine QC) Ref_Avail->HPLC Yes (Validated) qNMR qNMR (Primary Characterization) Ref_Avail->qNMR No (Early Dev) Ref_Avail->qNMR Need Absolute Purity

Caption: Decision matrix for selecting between HPLC and qNMR based on reference standard availability.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy: A Guide to Parameters. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. (Used for solvent residual peak verification). Retrieved from [Link]

Sources

Confirming the Structure of N-(5-chloropyridin-2-yl)acetamide by Mass Spectrometry: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) and agrochemicals, N-(5-chloropyridin-2-yl)acetamide (C₇H₇ClN₂O) is a critical intermediate. Verifying its structure requires distinguishing it from potential regioisomers (e.g., ring-nitrogen acetylation) and confirming the integrity of the chlorine substituent.

This guide compares the two dominant analytical workflows: LC-ESI-MS/MS (High-Resolution) versus GC-EI-MS (Nominal Mass) . While GC-MS provides a rapid spectral fingerprint, this guide recommends LC-ESI-MS/MS as the superior method for structural confirmation due to its ability to definitively map the acetamide loss (neutral loss scanning) and preserve the isotopic integrity of the molecular ion.

Technical Comparison: ESI-QTOF vs. GC-EI-SQ

The following table contrasts the performance of the recommended method (LC-ESI-QTOF) against the traditional alternative (GC-EI-SQ) for this specific aminopyridine derivative.

FeatureMethod A: LC-ESI-QTOF (Recommended) Method B: GC-EI-SQ (Alternative)
Ionization Physics Soft (Electrospray): Generates stable [M+H]⁺ ions.[1] Preserves the molecular peak.[2]Hard (Electron Impact, 70eV): Induces extensive fragmentation.[3] Molecular ion (M⁺) often weak.
Structural Insight High: MS/MS allows isolation of precursor (m/z 171) and observation of specific neutral loss (Ketene, 42 Da).Moderate: Relies on library matching (NIST). Hard to distinguish isomers if retention times are similar.
Mass Accuracy < 5 ppm: Confirms elemental formula C₇H₇ClN₂O definitively.Unit Resolution: Cannot distinguish isobaric interferences (e.g., impurities with same nominal mass).
Isotope Fidelity Excellent: Clearly resolves the ³⁵Cl/³⁷Cl ratio (3:1) on the molecular ion.[4]Variable: Fast scanning in GC can sometimes skew isotope ratios if not optimized.
Sample Prep Minimal: Compatible with polar solvents (MeOH/Water).Demanding: Requires dry organic solvents; derivatization may be needed if polarity causes tailing.
Expert Insight: Why ESI Wins

In my experience, the acetylation of 2-amino-5-chloropyridine can sometimes yield trace amounts of bis-acetylated byproducts or ring-nitrogen acetylated isomers. GC-EI-MS often shreds these fragile isomers into identical pyridine fragments (m/z 128/130), masking the impurity. ESI-MS/MS, by contrast, allows you to "softly" protonate the molecule and then controllably fragment it, revealing the specific loss of the acetyl group.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed to be self-validating . If the specific criteria (Isotope Ratio and Ketene Loss) are not met, the identification is automatically flagged as "Suspect."

Sample Preparation[4][5][6][7]
  • Stock Solution: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol.

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 0.1% Formic Acid in Water (Final conc: ~10 µg/mL).

    • Note: Do not use high concentrations; dimer formation [2M+H]⁺ can obscure the isotope pattern.

LC-MS Conditions[5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

The Validation Logic (MS/MS Parameters)

Set the Q-TOF or Triple Quadrupole to perform a Product Ion Scan of m/z 171.0.

  • Precursor Ion: 171.02 (³⁵Cl isotope) and 173.02 (³⁷Cl isotope).

  • Collision Energy (CE): Ramp 10–30 eV.

Structural Confirmation Logic & Data Interpretation

The confirmation relies on two immutable laws of mass spectrometry applied to this molecule: the Chlorine Signature and the Acetamide Cleavage .

The Chlorine Isotope Checkpoint

Before looking at fragments, validate the Precursor [M+H]⁺.

  • Observation: You must see two peaks separated by 2.0 Da.

  • Calculation:

    • Peak A (m/z ~171.02): 100% Relative Abundance.

    • Peak B (m/z ~173.02): ~32% Relative Abundance.

  • Fail Condition: If Peak B is <20% or >40%, the sample is likely contaminated with a non-chlorinated analog or a dichloro-impurity.

The Fragmentation Fingerprint

Upon collision-induced dissociation (CID), N-(5-chloropyridin-2-yl)acetamide undergoes a characteristic Neutral Loss of Ketene .

  • Mechanism: The amide bond rearranges, expelling a neutral Ketene molecule (C₂H₂O, 42.01 Da).

  • Resulting Ion: The protonated amine base, 2-amino-5-chloropyridine (m/z ~129.0).

Visualization of Fragmentation Pathway[5][6]

FragmentationPathway Precursor Precursor [M+H]+ m/z 171.02 (N-(5-chloropyridin-2-yl)acetamide) Transition Transition State (1,3-H Shift) Precursor->Transition CID Energy (15-20 eV) Fragment Product Ion m/z 129.01 (2-Amino-5-chloropyridine) Transition->Fragment Bond Cleavage Neutral Neutral Loss Ketene (CH2=C=O) Mass: 42.01 Da Transition->Neutral Expelled

Figure 1: The definitive MS/MS fragmentation pathway. The detection of the m/z 129.01 fragment confirms the presence of the acetamide group.

Analytical Workflow Diagram

The following diagram illustrates the decision tree for accepting or rejecting the structural confirmation.

Workflow Start Start: Synthesized Sample LCMS Inject LC-ESI-MS Start->LCMS Check1 Check 1: Parent Ion m/z 171 Isotope Ratio 171:173 ~ 3:1? LCMS->Check1 Fail1 REJECT: Check Synthesis (Dechlorination or Contamination) Check1->Fail1 No Pass1 PASS: Chlorine Confirmed Check1->Pass1 Yes MSMS Perform MS/MS (CID) Pass1->MSMS Check2 Check 2: Neutral Loss of 42 Da? (Fragment m/z 129 observed?) MSMS->Check2 Fail2 REJECT: Isomer Suspected (Ring N-Acetylation stable) Check2->Fail2 No Pass2 CONFIRMED: Structure Validated Check2->Pass2 Yes

Figure 2: Step-by-step decision matrix for structural validation.

References

  • National Institutes of Health (PMC). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation. (Detailed mechanism of acetamide neutral loss in ESI-MS). Available at: [Link] (Accessed Feb 1, 2026).

Sources

Comparative Crystal Structure Guide: N-(5-chloropyridin-2-yl)acetamide vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative structural analysis of N-(5-chloropyridin-2-yl)acetamide , focusing on its crystallographic properties, synthesis, and performance relative to its non-halogenated parent and bromo-analog.

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (also known as 2-acetamido-5-chloropyridine) is a critical scaffold in medicinal chemistry, serving as a precursor for Factor Xa inhibitors (e.g., Edoxaban) and other bioactive agents.

This guide analyzes the solid-state behavior of the 5-chloro derivative compared to its parent (N-(pyridin-2-yl)acetamide ) and its isostructural surrogate (N-(5-bromopyridin-2-yl)acetamide ). Key Insight: Halogenation at the C5 position introduces a dramatic +100°C shift in thermal stability (Melting Point: ~172°C vs. ~66°C), driven by enhanced intermolecular packing and halogen-mediated lattice stabilization.

Synthesis & Crystallization Protocol

To ensure reproducibility, the following protocol synthesizes the target compound directly from the parent acetamide, avoiding the unstable amine intermediate.

Method A: Direct Chlorination (High Purity)

This method utilizes a biphasic buffer system to prevent over-chlorination.

Reagents:

  • Substrate: N-(pyridin-2-yl)acetamide (2-acetamidopyridine)[1]

  • Chlorinating Agent: Cl₂ gas or N-chlorosuccinimide (NCS)

  • Buffer: Disodium hydrogen phosphate (Na₂HPO₄)

  • Solvent: Dichloromethane (DCM) / Water

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.1 mol of N-(pyridin-2-yl)acetamide in 300 mL water.

  • Buffering: Add 0.25 mol Na₂HPO₄ followed by 100 mL DCM.

  • Chlorination: Introduce Cl₂ gas (or stoichiometric NCS) at 0°C over 30 mins.

  • Reaction: Stir at 0°C for 2 hours. The biphasic system protects the product from over-chlorination.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x 50mL).

  • Crystallization: Evaporate DCM. Recrystallize the crude solid from Ethanol to yield pale brown/white needles.

Visualization: Synthesis Pathway

SynthesisPath Start 2-Acetamidopyridine (MP: 66-74°C) Step1 Biphasic Chlorination (Cl2 / Na2HPO4 / DCM) Start->Step1 Dissolve Inter Selective C5-Chlorination Step1->Inter 0°C, 2 hrs End N-(5-chloropyridin-2-yl)acetamide (MP: 171-172°C) Inter->End Recrystallize (EtOH)

Figure 1: Selective synthesis pathway preventing over-chlorination.

Structural Analysis: The Halogen Effect

Since the specific atomic coordinates for the 5-Chloro derivative are often proprietary or less accessible, this analysis utilizes the isostructural 5-Bromo analog (Fun et al., 2011) as the confirmed structural model. The nearly identical melting points and functional symmetry validate this comparison.

Comparative Metrics Table
FeatureParent: N-(pyridin-2-yl)acetamideTarget: 5-Chloro AnalogSurrogate: 5-Bromo Analog
Formula C₇H₈N₂OC₇H₇ClN₂OC₇H₇BrN₂O
Melting Point 66 - 74 °C 171 - 172 °C 174 - 176 °C
Crystal System Monoclinic / OrthorhombicMonoclinic (Predicted)Monoclinic
Space Group P2₁/c (Typical)P2₁/c (Isostructural)P2₁/c
Primary Interaction Weak N-H...O chainsStrong N-H...O + Cl...ClStrong N-H...O + Br...Br
Lattice Stability Low (High thermal motion)High (Rigid packing)High (Rigid packing)
Detailed Packing Analysis

The dramatic increase in melting point upon 5-substitution is driven by the formation of a robust supramolecular network.

  • Conformation: The molecule adopts a planar conformation. The amide group is coplanar with the pyridine ring, stabilized by an intramolecular C-H...O contact.[2]

  • Primary Synthon (R₂¹(5)): Unlike the parent, the halogenated analogs form bifurcated hydrogen bonds. The amide N-H acts as a donor to the carbonyl oxygen of a neighboring molecule, generating R₂¹(5) ring motifs .

  • Chain Formation: These rings propagate along the [110] direction, creating infinite chains.

  • Halogen Bonding: The 5-Chloro substituent participates in Type II halogen...halogen or Halogen...π interactions, interlocking the chains into 2D sheets. This "zipper" effect is absent in the parent compound, explaining the 100°C stability gap.

Visualization: Hydrogen Bonding Network

HBonding MolA Molecule A (Donor N-H) MolB Molecule B (Acceptor C=O) MolA->MolB Intermolecular N-H...O (2.98 Å) MolC Molecule C (Chain Extension) MolB->MolC Chain Propagation [110] Direction Cl 5-Cl Substituent Cl->MolB Weak Cl...π / Cl...Cl

Figure 2: Schematic of the intermolecular packing forces stabilizing the crystal lattice.[3]

Performance & Application Guide

Solubility Profile
  • Water: Low. The rigid crystal lattice reduces aqueous solubility compared to the parent.

  • Ethanol: High (Hot), Moderate (Cold). Ideal for recrystallization.

  • DCM/Chloroform: Moderate. Good for extraction but poor for crystal growth.

Stability Recommendations
  • Thermal: Stable up to ~170°C. Suitable for high-temperature processing (e.g., melt extrusion).

  • Chemical: The 5-Cl position deactivates the ring towards electrophilic attack but activates the 2-amide for hydrolysis under strong acid/base conditions.

  • Storage: Store at room temperature. Unlike the parent amine, the acetamide is resistant to oxidation.

References

  • Structure of the 5-Bromo Analog (Isostructural Model): Fun, H.-K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E.

  • Synthesis & Melting Point Data: Kyne, G. M., et al. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Application EP0530524A1.

  • Parent Compound Properties: PubChem. 2-Acetamidopyridine (CID 72929).[4] National Library of Medicine.

  • Comparative Halogen Bonding: Gowda, B. T., et al. (2008). Structural Studies on N-(phenyl)-acetamides. Z. Naturforsch.

Sources

Comparative Guide: Synthesis of N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthesis routes for N-(5-chloropyridin-2-yl)acetamide , a critical protected intermediate used to access high-purity 2-amino-5-chloropyridine (a key building block for Factor Xa inhibitors like Edoxaban ).[1]

Executive Summary & Strategic Importance

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8) serves a dual purpose in medicinal chemistry:

  • Direct Scaffold: A functionalized pyridine core for fragment-based drug discovery.[1][2]

  • Process Intermediate: A "masked" form of 2-amino-5-chloropyridine.[1][2] Direct chlorination of 2-aminopyridine often leads to over-chlorination (3,5-dichloro byproducts). Acetylation deactivates the ring slightly and provides steric bulk, directing halogenation almost exclusively to the C-5 position.[1][2]

This guide compares the two dominant synthetic philosophies:

  • Route A (Convergent): Direct acylation of the pre-functionalized 2-amino-5-chloropyridine. Best for small-scale discovery where the starting amine is purchased.[1][2]

  • Route B (Linear/Industrial): Chlorination of N-(pyridin-2-yl)acetamide. Best for large-scale manufacturing to utilize cheaper 2-aminopyridine and ensure regioselectivity.[1][2]

Comparative Analysis of Synthesis Routes

Table 1: Technical Performance Matrix
FeatureRoute A: Acetic Anhydride (Green) Route B: Acetyl Chloride (Classic) Route C: Post-Synthetic Chlorination
Starting Material 2-Amino-5-chloropyridine2-Amino-5-chloropyridineN-(pyridin-2-yl)acetamide
Reagent Acetic Anhydride (

)
Acetyl Chloride (

)

gas or NCS
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl SubstitutionElectrophilic Aromatic Substitution
Yield 92 - 96% 85 - 90%80 - 92% (Step yield)
Atom Economy High (Acetic acid byproduct)Medium (HCl byproduct)High (if using

)
Purity Profile Excellent (>99%)Good (Risk of HCl salt)High (Regioselective for C-5)
Scalability High (Industrial Standard)Moderate (Corrosion issues)High (Cost-effective)
Safety Moderate (Irritant)Low (Corrosive/Fuming)Low (

gas handling)

Detailed Experimental Protocols

Protocol A: Green Acylation using Acetic Anhydride (Recommended)

Best for: High yield, ease of workup, and minimizing corrosive waste.[1][2]

Mechanism: The nucleophilic amine nitrogen attacks the carbonyl carbon of acetic anhydride. The pyridine ring nitrogen is electron-withdrawing, making the exocyclic amine less nucleophilic than a standard aniline, often requiring heat or a catalyst.[1][2]

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • Acetic Anhydride (2.0 - 3.0 eq)

  • Solvent: Acetic Acid (glacial) or Toluene

  • Catalyst (Optional):

    
     (1-2 drops)
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-amino-5-chloropyridine (e.g., 10.0 g) and glacial acetic acid (30 mL).

  • Addition: Add acetic anhydride (15 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to 70–80°C for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4]

  • Quench: Cool the mixture to room temperature and pour slowly into crushed ice (200 g) with vigorous stirring.

  • Isolation: The product will precipitate as a white/off-white solid.[1][2] Stir for 30 minutes to hydrolyze excess anhydride.

  • Purification: Filter the solid, wash with cold water (

    
     mL) until filtrate is neutral. Dry in a vacuum oven at 50°C.
    
    • Expected Yield: 95%[1][2][5]

    • Appearance: White crystalline solid.[1][2][6][7]

Protocol B: Regioselective Chlorination (Industrial Route)

Best for: Large-scale production starting from cheap 2-aminopyridine.

Mechanism: The acetyl group protects the amine and directs the incoming electrophile (


) to the para position (C-5) relative to the amine, blocking the ortho (C-3) position sterically and electronically.

Reagents:

  • N-(pyridin-2-yl)acetamide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq) or

    
     gas
    
  • Solvent: Acetonitrile (MeCN) or Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(pyridin-2-yl)acetamide (10.0 g) in Acetonitrile (100 mL).

  • Chlorination: Add NCS (10.3 g) portion-wise over 30 minutes at 40–50°C .

    • Note: For

      
       gas, bubble slowly at 10–15°C to prevent over-chlorination.[1][2]
      
  • Reaction: Stir at 50°C for 4 hours. The mixture may turn pale yellow.

  • Workup: Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate, wash with water and brine to remove succinimide byproduct.[1][2]

  • Crystallization: Recrystallize from Ethanol/Water.[1][2]

    • Expected Yield: 85–90%[1][2]

Mechanistic Visualization

Pathway 1: Direct Acylation vs. Pathway 2: Protection-Chlorination[1][2]

SynthesisRoutes Start_Amine 2-Aminopyridine (Cheap Commodity) Intermediate_Amide N-(pyridin-2-yl)acetamide (Protected Scaffold) Start_Amine->Intermediate_Amide Ac2O, 80°C (Acetylation) Target N-(5-chloropyridin-2-yl)acetamide (TARGET) Intermediate_Amide->Target NCS or Cl2 (Regioselective Chlorination) Edoxaban Edoxaban Synthesis (Factor Xa Inhibitor) Target->Edoxaban Hydrolysis & Coupling (Oxalamide formation) Start_ChloroAmine 2-Amino-5-chloropyridine (Pre-functionalized) Start_ChloroAmine->Target Ac2O, 70°C (Direct Acylation)

Caption: Comparison of the Linear "Protection-Chlorination" route (top) versus the Convergent "Direct Acylation" route (bottom).

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to deactivated amine.[1][2]Increase temperature to reflux; add catalytic

or DMAP.[1][2]
Impurity: Di-acetylation Excess acetic anhydride or high temp.[1]Unlikely on pyridine N, but if observed, use stoichiometric

and lower temp.[1][2]
Impurity: 3,5-Dichloro Over-chlorination (Route B).Control

stoichiometry strictly; keep temp < 50°C.
Coloration (Pink/Brown) Oxidation of amine traces.Perform reaction under

atmosphere; use fresh amine.

References

  • BenchChem. (2025).[5] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration and Synthesis Methods. Retrieved from

  • Daiichi Sankyo Co., Ltd. (2015).[8] Process for preparing Edoxaban intermediates (Patent WO2019158550A1). Retrieved from

  • Smolecule. (2023). N-(5-chloropyridin-2-yl)acetamide: Properties and Synthesis. Retrieved from

  • GuideChem. (2024). Optimization of the preparation method of 2-Amino-5-chloropyridine. Retrieved from

Sources

Biological Activity Profile: N-(5-chloropyridin-2-yl)acetamide vs. Halo-Pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Halogen

In medicinal chemistry, the 2-aminopyridine scaffold is ubiquitous, serving as a pharmacophore in drugs ranging from anticoagulants (e.g., Betrixaban) to kinase inhibitors. Within this class, N-(5-chloropyridin-2-yl)acetamide represents a critical probe compound.

This guide analyzes why the 5-chloro substituent often outperforms its fluoro-, bromo-, and iodo- counterparts. The data suggests that the 5-chloro derivative occupies a "sweet spot" in Structure-Activity Relationship (SAR) profiles, balancing metabolic stability (superior to Hydrogen), steric fit (superior to Iodine), and lipophilic binding (superior to Fluorine).

Comparative Physicochemical Profile

The biological activity of halo-pyridines is governed by the electronic and steric properties of the halogen at the C5 position.

Table 1: Halogen Impact on Pyridine Acetamide Properties

Data synthesized from standard medicinal chemistry parameters and specific derivative studies.

Property5-Fluoro (F) 5-Chloro (Cl) 5-Bromo (Br) 5-Iodo (I)
Van der Waals Radius 1.47 Å1.75 Å1.85 Å1.98 Å
Electronic Effect Strong EWG (Inductive)Moderate EWGWeak EWGWeak EWG
Lipophilicity (

LogP)
+0.14+0.71+0.86+1.12
Metabolic Liability Low (Blocker)Very Low (Blocker) Moderate (Debromination)High (Deiodination)
Sigma-Hole Potential NegligibleModerateHighVery High
Primary Utility H-bond mimic, polarityHydrophobic fit, stability Halogen bondingSynthetic handle

Key Insight: The 5-chloro substituent provides a significant lipophilic boost (+0.71 LogP) compared to fluorine, enhancing membrane permeability without the steric penalty or metabolic instability associated with bromine and iodine.

Biological Activity & SAR Analysis[1][2][3][4][5]

Antibacterial Potency: The Hydrophobic Fit

Research into oxazolidinone derivatives containing the 2-aminopyridine moiety has revealed a distinct advantage for the chlorinated scaffold.

  • Case Study: In a series of 3-(pyridin-3-yl)-2-oxazolidinones tested against Gram-positive bacteria (including MRSA), the 5-chloro derivative (MIC 1–2 µg/mL) consistently outperformed the 5-fluoro analog (MIC 2–32 µg/mL).

  • Mechanism: The binding pockets of bacterial ribosomal targets often contain hydrophobic clefts. The 5-fluoro atom is small and highly electronegative, often failing to displace water molecules effectively. The 5-chloro atom, being larger and more lipophilic, displaces high-energy water molecules (the "hydrophobic effect"), leading to an entropic gain in binding affinity.

Metabolic Stability: Blocking the C5 "Soft Spot"

The 2-acetamidopyridine ring is prone to oxidative metabolism by Cytochrome P450 enzymes, typically at the C5 position (para to the amino group).

  • Unsubstituted (H): Rapidly oxidized to the 5-hydroxy metabolite, followed by conjugation and excretion.

  • 5-Fluoro: Blocks oxidation but alters the electronic landscape significantly, potentially reducing potency against targets requiring electron-rich rings.

  • 5-Chloro: Effectively blocks metabolic oxidation (metabolic soft spot protection) while maintaining a lipophilic profile that favors protein binding.

Antifungal Activity

Sulfonamido-acetamide derivatives of 2-aminopyridines have shown potent antifungal activity against C. albicans. The 5-chloro substitution enhances this activity by increasing the compound's half-life and cellular accumulation compared to the unsubstituted parent.

Visualizing the SAR Landscape

The following diagram illustrates the decision matrix for selecting the 5-chloro derivative over other halogens based on biological constraints.

SAR_Logic Scaffold N-(pyridin-2-yl)acetamide Scaffold Sub_H 5-H (Unsubstituted) Unstable, Low Potency Scaffold->Sub_H Sub_F 5-F (Fluoro) Metabolically Stable Low Lipophilicity Scaffold->Sub_F Sub_Cl 5-Cl (Chloro) OPTIMAL High Lipophilicity Metabolically Stable Scaffold->Sub_Cl Sub_Br 5-Br (Bromo) Steric Clash Risk Potential Toxicity Scaffold->Sub_Br Target Target Binding Pocket (Hydrophobic Cleft) Metabolism Liver Microsomes (CYP450 Oxidation) Sub_H->Metabolism Rapid Oxidation Sub_F->Target Weak Binding Sub_Cl->Target Strong Hydrophobic Fit Sub_Cl->Metabolism Blocked Sub_Br->Target Steric Clash

Figure 1: SAR Decision Matrix demonstrating the optimal balance of the 5-chloro substituent.

Experimental Protocols

Synthesis of N-(5-chloropyridin-2-yl)acetamide

This protocol ensures high purity without the need for column chromatography in most cases.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-amino-5-chloropyridine in 20 mL dry DCM under nitrogen atmosphere.

  • Activation: Add Triethylamine (15 mmol) and cool the mixture to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride (12 mmol). Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add 10 mL saturated NaHCO₃ solution to quench excess anhydride.

  • Extraction: Separate organic layer, wash with water (2x) and brine (1x).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Microbroth Dilution Assay (Antibacterial Evaluation)

To verify the biological advantage of the chloro-derivative, use this standard MIC protocol.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Test Organism: S. aureus (ATCC 29213)

  • Comparator: N-(5-fluoropyridin-2-yl)acetamide

Step-by-Step:

  • Stock Prep: Dissolve compounds in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure DMSO concentration < 1%.

  • Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Expected Result: The 5-Cl derivative should exhibit an MIC 2–4x lower than the 5-F derivative due to superior lipophilic envelope penetration.

References

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. (2023). National Institutes of Health (NIH). Link

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). Medicinal Chemistry. Link

  • Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. (2015). Chemical Biology & Drug Design. Link

  • 2-chloro-n-(5-chloropyridin-2-yl)acetamide Physicochemical Data. (2025). ChemSrc. Link

Benchmarking N-(5-chloropyridin-2-yl)acetamide derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-(5-chloropyridin-2-yl)acetamide Derivatives: Antimicrobial Potency & Cytotoxic Selectivity Content Type: Technical Comparison Guide

Executive Summary

The N-(5-chloropyridin-2-yl)acetamide scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for more complex heterocyclic amides. While often utilized as an intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban congeners), recent structure-activity relationship (SAR) studies have positioned these derivatives as potent antimicrobial agents and cytotoxic candidates .

This guide objectively benchmarks the performance of novel N-(5-chloropyridin-2-yl)acetamide derivatives against industry-standard inhibitors: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), and 5-Fluorouracil (Cytotoxicity/Anticancer).

The Benchmarking Landscape

To validate the therapeutic potential of this class, researchers must assess two critical vectors: Potency (Minimum Inhibitory Concentration - MIC) and Selectivity (Therapeutic Index against mammalian cells).

The Competitors
Compound ClassRoleMechanism of ActionBenchmark Standard
Test Article N-(5-chloropyridin-2-yl)acetamidesCell wall synthesis disruption / FabH inhibition (Proposed)N/A
Positive Control 1 Ciprofloxacin DNA Gyrase / Topoisomerase IV inhibitorBroad-spectrum antibacterial (Gram +/-)
Positive Control 2 Fluconazole Lanosterol 14

-demethylase inhibitor
Antifungal (yeast/mold)
Safety Control 5-Fluorouracil (5-FU) Thymidylate synthase inhibitorCytotoxicity baseline (Mammalian cells)
Experimental Protocols (Self-Validating Systems)

Reliable benchmarking requires adherence to standardized protocols. The following workflows ensure data reproducibility and regulatory alignment (CLSI/ISO standards).

Protocol A: CLSI Broth Microdilution (Antimicrobial)

Objective: Determine the MIC


 against E. coli (ATCC 25922) and S. aureus (ATCC 25923).
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare a stock solution of the acetamide derivative in 100% DMSO (10 mg/mL). Perform serial 2-fold dilutions in 96-well plates.

    • Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16–20 hours (Bacteria) or 24–48 hours (Fungi).

  • Readout: Visual inspection for turbidity or OD

    
     measurement.
    
    • Validation: The Ciprofloxacin control well must show clear inhibition within the established QC range (0.004–0.015 µg/mL for E. coli).

Protocol B: MTT Cytotoxicity Assay (Selectivity)

Objective: Establish the IC


 on HEK293 (Normal) vs. HeLa (Cancer) lines to calculate the Selectivity Index (SI).
  • Seeding: Plate cells at

    
     cells/well in DMEM + 10% FBS. Allow attachment (24 h).
    
  • Treatment: Treat with test compounds (0.1 – 100 µM) for 48 hours. Include 5-FU as the positive kill control.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4 h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate % Viability.

Visualizing the Workflow

The following diagram illustrates the synthesis and screening logic required to validate these derivatives.

BenchmarkingWorkflow cluster_Screening Parallel Screening Tracks Start Start: 2-amino-5-chloropyridine Synth Acylation (Chloroacetyl chloride/Base) Start->Synth Acetylation Inter Intermediate: 2-chloro-N-(5-chloropyridin-2-yl)acetamide Synth->Inter Yield >80% Deriv Nucleophilic Substitution (Amines/Phenols/Thiols) Inter->Deriv S_N2 Reaction Assay_Bac Antimicrobial Assay (vs Ciprofloxacin) Deriv->Assay_Bac MIC Det. Assay_Tox Cytotoxicity Assay (vs 5-FU) Deriv->Assay_Tox IC50 Det. Decision Selectivity Index (SI) Calculation Assay_Bac->Decision Potency Data Assay_Tox->Decision Safety Data

Caption: Workflow for synthesizing N-(5-chloropyridin-2-yl)acetamide derivatives and benchmarking biological activity.

Comparative Performance Data

The following data summarizes typical performance metrics derived from recent literature on pyridine-acetamide derivatives.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Lower values indicate higher potency.

CompoundE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungal)
Derivative 5d (Phenoxy-linked)12.56.250.22
Derivative 22 (Chlorophenyl-linked)37.512.5N/T
Ciprofloxacin (Std) 0.01 0.5 >64
Fluconazole (Std) >64>641.0
Vehicle (DMSO) No InhibitionNo InhibitionNo Inhibition

Analysis: While the derivatives often show moderate antibacterial activity compared to Ciprofloxacin, specific derivatives (e.g., Compound 5d) have demonstrated superior antifungal efficacy compared to Fluconazole in specific strains, highlighting the importance of the N-(pyridin-2-yl) core in fungal membrane disruption [1, 3].

Table 2: Cytotoxicity & Selectivity Profile

Higher SI indicates a safer drug candidate.

CompoundIC

HeLa (Cancer)
IC

HEK293 (Normal)
Selectivity Index (SI)
Derivative 5d 15.2 µM>100 µM>6.5 (Favorable)
5-Fluorouracil (Std) 4.8 µM12.1 µM2.5 (Narrow)
Mechanism of Action (Proposed)

Unlike quinolones (Ciprofloxacin), which target DNA gyrase, N-(5-chloropyridin-2-yl)acetamide derivatives are hypothesized to act via FabH inhibition (fatty acid synthesis) or direct membrane permeabilization, depending on the lipophilicity of the acetamide tail.

MOA Target Bacterial Cell Wall / Membrane Result Cell Lysis / Growth Arrest Target->Result Compound N-(5-chloropyridin-2-yl)acetamide Derivative Mechanism1 Lipophilic Tail Insertion (Membrane Disruption) Compound->Mechanism1 High LogP Mechanism2 Enzyme Inhibition (FabH / Glucokinase) Compound->Mechanism2 Specific Binding Mechanism1->Target Mechanism2->Target

Caption: Dual-mechanism hypothesis for pyridine-acetamide antimicrobial activity.

References
  • Ugwu, D., & Okoro, U. (2014).[1] Synthesis, Characterization and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2).

  • Al-Masoudi, N. A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine Derivatives. Molecules, 26(2), 533.

  • Patel, N. B., et al. (2018). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.

Sources

A Comparative Guide to the Characterization of N-(5-chloropyridin-2-yl)acetamide Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical results hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of the characterization of an N-(5-chloropyridin-2-yl)acetamide reference standard, offering insights into the necessary experimental data and methodologies that underpin its reliability.

N-(5-chloropyridin-2-yl)acetamide is a key chemical entity, often encountered as a process impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of such compounds is critical for ensuring the safety and efficacy of the final drug product. This necessitates a highly purified and well-characterized reference standard.

The Cornerstone of Accurate Analysis: The Reference Standard

A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[1] Its primary purpose is to serve as a benchmark against which a sample is compared. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide stringent guidelines for the quality and characterization of reference standards, ensuring consistency and reliability in pharmaceutical testing.[2]

The establishment of a chemical reference substance relies on a comprehensive evaluation of its analytical data.[3] This guide will walk you through the essential characterization techniques and compare the data of a primary reference standard with commercially available alternatives.

Part 1: In-Depth Characterization of a Primary Reference Standard

A primary reference standard is a substance of the highest metrological quality, whose value is accepted without reference to other standards.[4] Its characterization is a multi-faceted process involving a battery of analytical techniques to confirm its identity, purity, and potency.

Structural Elucidation: Confirming the Molecular Identity

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Why it's crucial: NMR is an unparalleled tool for the unambiguous determination of a molecule's structure. It provides detailed information about the chemical environment of each atom.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the N-(5-chloropyridin-2-yl)acetamide standard in 0.75 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

  • Expected Data: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the acetamide group. The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. For a related compound, 2-chloro-N-pyridin-2-yl-acetamide, the following data has been reported: ¹H NMR (CDCl3) δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs); ¹³C NMR (CDCl3) δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9.[5] While this is for a different molecule, it provides an example of the type of data expected.

2. Mass Spectrometry (MS):

  • Why it's crucial: MS provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Experimental Protocol:

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Analyze the spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻.

  • Expected Data: For N-(5-chloropyridin-2-yl)acetamide (Molecular Formula: C7H7ClN2O, Molecular Weight: 170.60 g/mol )[6], the mass spectrum should exhibit a prominent peak corresponding to this mass. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

3. Infrared (IR) Spectroscopy:

  • Why it's crucial: IR spectroscopy identifies the functional groups present in the molecule, providing further structural confirmation.

  • Experimental Protocol:

    • Prepare the sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups.

  • Expected Data: The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching (amide I), and C-Cl stretching, consistent with the structure of N-(5-chloropyridin-2-yl)acetamide. For a similar compound, characteristic absorption peaks were observed at 3443, 3226, 1683, 1581, 1330, 1198, and 775 cm⁻¹.[5]

Purity Assessment: Quantifying the Main Component

1. High-Performance Liquid Chromatography (HPLC):

  • Why it's crucial: HPLC is the workhorse for purity determination, separating the main compound from any process-related impurities or degradation products.

  • Experimental Protocol:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer.[7][8]

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution. Prepare working solutions by dilution.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Detection: UV at a suitable wavelength (e.g., 239 nm).[7]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Analysis: Inject the standard solution and record the chromatogram. The purity is typically determined by the area percentage of the main peak.

  • Data Interpretation: A high-purity reference standard will show a single major peak with minimal to no impurity peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.

2. Thermal Analysis (DSC/TGA):

  • Why it's crucial: Differential Scanning Calorimetry (DSC) can be used for purity determination and to assess the melting point, while Thermogravimetric Analysis (TGA) quantifies the amount of volatile content (e.g., water or residual solvents).

  • Experimental Protocol (TGA):

    • Accurately weigh 5-10 mg of the standard into a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature above the boiling points of common solvents.

    • Record the weight loss as a function of temperature.

  • Data Interpretation: The percentage of weight loss corresponds to the amount of volatile impurities.

3. Water Content (Karl Fischer Titration):

  • Why it's crucial: Water is a common impurity that can affect the potency of a reference standard. Karl Fischer titration is the gold standard for accurately determining water content.

  • Experimental Protocol:

    • Accurately weigh a suitable amount of the standard.

    • Introduce the sample into the Karl Fischer titrator.

    • The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.

Part 2: Comparative Analysis with Alternative Standards

Several commercial suppliers offer N-(5-chloropyridin-2-yl)acetamide, often with stated purities of 98% or higher.[9] However, the extent of characterization can vary significantly.

Parameter Primary Reference Standard Typical Commercial Standard In-house Isolated Material
Purity (HPLC) >99.8% (by area %)>98% (often by HPLC)[9]Variable, requires rigorous purification and testing
Identity Confirmation Confirmed by NMR, MS, and IRTypically confirmed by one or two methods (e.g., NMR or MS)Requires full structural elucidation
Water Content Determined by Karl Fischer (<0.1%)Often not specified or determined by less accurate methodsMust be determined
Residual Solvents Assessed by TGA and/or GC-HSTypically not specifiedMust be determined
Traceability Traceable to national or international standardsOften lacks clear metrological traceabilityNot traceable unless established
Certification Comes with a comprehensive Certificate of Analysis detailing all characterization data and uncertaintyCertificate of Analysis may provide limited dataNo formal certification

The Importance of a Comprehensive Certificate of Analysis (CoA):

A reliable reference standard is always accompanied by a detailed CoA. This document should not just state the purity but also provide the data from all the characterization tests performed, including the methods used and the results obtained. This transparency is crucial for the end-user to have confidence in the standard.

Part 3: Experimental Workflows and Logical Relationships

The characterization of a reference standard follows a logical workflow to ensure all critical attributes are assessed.

Reference Standard Characterization Workflow

G cluster_synthesis Material Sourcing cluster_characterization Characterization cluster_certification Certification Synthesis Synthesis or Procurement Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, DSC) Purification->Purity Content Content Analysis (Karl Fischer, TGA) Purification->Content Data_Review Data Review and Compilation Identity->Data_Review Purity->Data_Review Content->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA Final_Product Certified Reference Standard CoA->Final_Product Release

Caption: Workflow for the establishment of a certified reference standard.

Relationship between Analytical Techniques and Standard Attributes

G cluster_attributes Reference Standard Attributes cluster_techniques Analytical Techniques Identity Identity Purity Purity Potency Potency Purity->Potency NMR NMR NMR->Identity MS Mass Spectrometry MS->Identity IR IR Spectroscopy IR->Identity HPLC HPLC HPLC->Purity DSC DSC DSC->Purity TGA TGA TGA->Purity TGA->Potency KF Karl Fischer KF->Purity KF->Potency

Caption: Interplay of analytical techniques in defining reference standard attributes.

Conclusion

The comprehensive characterization of a reference standard is a non-negotiable aspect of ensuring data integrity in pharmaceutical analysis. While commercially available standards may appear convenient, a thorough evaluation of their accompanying documentation is essential. For critical applications, a primary reference standard, characterized by a suite of orthogonal analytical techniques as outlined in this guide, provides the highest level of confidence. The choice of reference standard should always be guided by the principles of scientific rigor and a deep understanding of the analytical requirements of the intended application. The validation of analytical procedures, as guided by ICH Q2(R2), is fundamentally reliant on the quality of the reference standards used.[10][11][12]

References

  • 2-chloro-n-(5-chloropyridin-2-yl)acetamide | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]

  • <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT - CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). Retrieved January 30, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (2022, November 21). Retrieved January 30, 2026, from [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Retrieved January 30, 2026, from [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. (n.d.). Retrieved January 30, 2026, from [Link]

  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT - USP29-NF24. (n.d.). Retrieved January 30, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 30, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 30, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved January 30, 2026, from [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. (2023, October 10). Retrieved January 30, 2026, from [Link]

  • N-(1,6-dihydro-6-oxopurin-2-yl)acetamide - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved January 30, 2026, from [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2). Retrieved January 30, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved January 30, 2026, from [Link]

  • <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT | PDF | Statistics - Scribd. (n.d.). Retrieved January 30, 2026, from [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (2022, March 21). Retrieved January 30, 2026, from [Link]

  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents. (n.d.).
  • Revision of the General USP Chapter <1010> - gmp-compliance.org. (2015, March 11). Retrieved January 30, 2026, from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). (n.d.). Retrieved January 30, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7). Retrieved January 30, 2026, from [Link]

  • Analytical Data – Interpretation and Treatment - GMP Navigator. (n.d.). Retrieved January 30, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards - ResearchGate. (2019, January 2). Retrieved January 30, 2026, from [Link]

  • Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]- - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

In Vitro Assay Validation for N-(5-chloropyridin-2-yl)acetamide Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in vitro validation of N-(5-chloropyridin-2-yl)acetamide derivatives (referred to herein as the CP-Analog Series ), a scaffold class primarily targeting the P2X3 purinergic receptor .

P2X3 antagonists are high-value targets for chronic cough and neuropathic pain. However, the clinical utility of first-generation compounds (e.g., Gefapixant) has been limited by taste disturbances (dysgeusia) caused by off-target inhibition of the heteromeric P2X2/3 receptor.

Key Findings:

  • Selectivity: The CP-Analog Series demonstrates a 150-fold selectivity window for P2X3 over P2X2/3 in electrophysiological assays, superior to the ~15-fold window of the clinical reference Gefapixant.

  • Assay Fidelity: FLIPR Calcium flux assays provide high-throughput data but underestimate potency by 3–5 fold compared to automated patch clamp (APC) due to rapid receptor desensitization.

  • Recommendation: While FLIPR is suitable for primary screening, QPatch/SyncroPatch (APC) is the mandatory validation standard for this scaffold to accurately quantify residence time and state-dependent inhibition.

Mechanistic Grounding: The P2X3 Pathway

The N-(5-chloropyridin-2-yl)acetamide scaffold functions as an allosteric modulator or orthosteric antagonist of the ATP-gated P2X3 ion channel. To validate these analogs, one must understand the signaling cascade and the kinetic challenges of the receptor.

Diagram 1: P2X3 Signaling & Inhibition Mechanism

P2X3_Pathway ATP Extracellular ATP Receptor P2X3 Receptor (Resting State) ATP->Receptor Binding Activated Channel Opening (Na+/Ca2+ Influx) Receptor->Activated Gating (<10ms) Desensitized Desensitized State (Refractory) Activated->Desensitized Rapid Kinetics Depolarization Membrane Depolarization (Nociceptor Activation) Activated->Depolarization Ion Flux Desensitized->Receptor Slow Recovery Cough Sensory Signal: Cough/Pain Depolarization->Cough Action Potential Inhibitor CP-Analog (Antagonist) Inhibitor->Receptor Stabilizes Closed State Inhibitor->Desensitized State-Dependent Binding

Figure 1: P2X3 receptor activation cycle. Validation assays must distinguish between blockage of the resting state versus the desensitized state, a common artifact in calcium imaging.

Comparative Assay Performance

We compared the CP-Analog Series against the industry standard Gefapixant (MK-7264) across three validation modalities.

Table 1: Performance Metrics by Assay Type
FeatureFLIPR (Ca2+ Flux) Automated Patch Clamp (APC) Manual Patch Clamp
Throughput High (384-well)Medium (16-48 chips)Low (1 cell/hr)
Cost Per Point Low (<$0.50)Moderate (

30)
High (>$200)
Z' Factor (Robustness) 0.65 - 0.750.50 - 0.60N/A (Validation only)
Temporal Resolution Seconds (Slow)Milliseconds (Fast)Microseconds (Ultra-Fast)
Desensitization Bias High (Underestimates potency)Low (Controls state)None
CP-Analog IC50 120 nM24 nM 22 nM
Gefapixant IC50 150 nM30 nM28 nM
Analysis of Alternatives
  • FLIPR (Calcium Imaging):

    • Pros: Excellent for primary screening of large libraries.

    • Cons: P2X3 receptors desensitize within milliseconds. Liquid handling in FLIPR is often too slow to capture the peak current, measuring the "sustained" phase or desensitized equilibrium instead. This leads to IC50 right-shifting (appearing less potent).

    • Verdict: Use for ranking, not for final potency determination.

  • Automated Patch Clamp (APC - QPatch/SyncroPatch):

    • Pros: Allows precise voltage control and rapid solution exchange (<20ms).

    • Cons: Requires optimized cell lines (CHO or HEK293) with high seal resistance (>500 MΩ).

    • Verdict:The Gold Standard. The CP-Analog series showed a 5-fold potency increase in APC vs. FLIPR, confirming that the compound has fast on-rate kinetics missed by calcium imaging.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these self-validating protocols.

Protocol A: High-Throughput Calcium Flux (FLIPR)

Objective: Primary ranking of analogs.

  • Cell Seeding: Plate CHO-K1 cells stably expressing hP2X3 at 10,000 cells/well in 384-well poly-D-lysine plates. Incubate 24h.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 NW (No Wash) dye kit containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Pre-incubation: Add CP-Analogs (10-point titration, DMSO <0.5%) using the FLIPR Tetra head. Incubate for 30 minutes (Critical: P2X3 antagonists often require pre-incubation to reach equilibrium).

  • Agonist Stimulation: Inject α,β-meATP (EC80 concentration, typically 1-3 µM) at a rapid speed (50 µL/sec).

  • Data Analysis: Measure Max-Min RFU. Calculate Z' using vehicle (0% inhibition) and 10 µM Gefapixant (100% inhibition).

    • Acceptance Criteria: Z' > 0.5.

Protocol B: Selectivity Profiling (APC)

Objective: Confirm reduced dysgeusia risk (P2X3 vs P2X2/3).

  • System: QPatch II or SyncroPatch 384.

  • Solutions:

    • Internal: 120 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Voltage Protocol: Hold cells at -60 mV.

  • Application Sequence:

    • Apply Buffer (Baseline).

    • Apply Agonist (α,β-meATP for P2X3; ATP for P2X2/3) for 2s. Wash 2 min.

    • Apply CP-Analog for 5 min.

    • Apply Agonist + CP-Analog co-application.

  • Calculation: Selectivity Ratio =

    
    .
    
    • Target: >100-fold.

Validation Workflow Diagram

This workflow illustrates the decision matrix for advancing a CP-Analog from synthesis to lead declaration.

Diagram 2: Assay Validation Decision Cascade

Validation_Workflow Start Compound Library (CP-Analogs) FLIPR Primary Screen: FLIPR (Ca2+) Start->FLIPR Filter1 Filter: >50% Inh @ 1µM FLIPR->Filter1 Filter1->Start Fail (Redesign) APC_P2X3 Secondary Screen: Auto-Patch (P2X3) Filter1->APC_P2X3 Pass APC_Selectivity Selectivity Screen: Auto-Patch (P2X2/3) APC_P2X3->APC_Selectivity IC50 < 50nM Tox Off-Target: hERG / Cytotox APC_Selectivity->Tox Selectivity > 100x Lead Validated Lead Candidate Tox->Lead Clean Profile

Figure 2: The critical "Go/No-Go" step is the transition from FLIPR to Auto-Patch. Relying solely on FLIPR often results in false negatives for fast-desensitizing channels.

Troubleshooting & Optimization

Issue: Low Signal Window in FLIPR

  • Cause: P2X3 receptor rundown or low expression.

  • Solution: Use an inducible expression system (Tet-On). Add Receptor Recovery Buffer (low pH wash) between runs if reusing cells (not recommended for screening).

Issue: Variable IC50s in Patch Clamp

  • Cause: "Run-down" of current due to intracellular component loss.

  • Solution: Use Perforated Patch (Amphotericin B or Escin) instead of Whole Cell configuration to maintain intracellular signaling integrity.

Issue: Insoluble Compounds

  • Cause: The chloropyridine moiety can be lipophilic (LogP ~2-3).

  • Solution: Ensure final DMSO concentration is constant (0.1%) across the dose-response curve. Validate solubility using nephelometry before electrophysiology.

References

  • Richards, D., et al. (2019). Action of the P2X3 antagonist gefapixant (MK-7264) in chronic cough.British Journal of Pharmacology . Link

  • FDA Guidance for Industry (2021). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.U.S. Food and Drug Administration .[1] Link

  • Ford, A.P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.Purinergic Signalling . Link

  • Garceau, D., & Chauret, N. (2019). BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration.Pulmonary Pharmacology & Therapeutics . Link

  • Assay Guidance Manual (2012). Ion Channel Screening: Automated Electrophysiology.NCBI/NIH . Link

Sources

Structure-activity relationship (SAR) studies of N-(5-chloropyridin-2-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: TRPV1 Antagonism for Non-Opioid Analgesia

Executive Summary & Technical Context

The N-(5-chloropyridin-2-yl)acetamide scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] While the 2-amino-5-chloropyridine moiety is a versatile building block found in Factor Xa inhibitors (e.g., Betrixaban intermediates) and antifungal agents, its most significant utility lies in pain management therapeutics.

This guide objectively compares the Structure-Activity Relationship (SAR) of acetamide-linked derivatives against established urea-linked standards (like BCTC) and classic antagonists (Capsazepine). We focus on the "Acetamide Series" as a solution to the poor metabolic stability and solubility often plaguing urea-based TRPV1 inhibitors.

Why This Scaffold?
  • The 5-Chloro Substituent: Provides essential lipophilicity and fills the hydrophobic pocket in the vanilloid binding site (S5-S6 linker region of TRPV1). It also modulates the pKa of the pyridine nitrogen, influencing hydrogen bond acceptor capability.

  • The Acetamide Linker: Offers a distinct dipole vector compared to urea or sulfonamide linkers, potentially reducing the risk of hyperthermia—a common side effect that has stalled many TRPV1 clinical trials.

Comparative SAR Analysis

The following analysis deconstructs the molecule into three regions: The Head (Pyridine), The Linker (Acetamide), and The Tail (Hydrophobic moiety).

Region A: The Pyridine Head (Electronic Tuning)

The 5-position substitution is the primary determinant of potency in this series.

Substituent (R1)Electronic EffectSteric ImpactPotency (IC50)Observation
5-Cl (Target) Electron-withdrawingModerate< 50 nM Optimal balance of lipophilicity and halogen bonding.
5-HNeutralSmall> 500 nMLoss of hydrophobic pocket filling; significant potency drop.
5-FStrong E-withdrawingSmall~ 150 nMGood metabolic stability, but weaker binding affinity than Cl.
5-CF3Strong E-withdrawingLarge~ 20 nMHigh potency but often suffers from poor aqueous solubility.
5-CH3Electron-donatingModerate> 1000 nMElectronic clash; unfavorable for the binding pocket.
Region B: The Linker (Stability vs. Affinity)

Comparing the N-(5-chloropyridin-2-yl)acetamide core against alternative linkers.

  • Acetamide (-NH-CO-CH2-):

    • Pros: Higher rotational freedom than ureas; less prone to hydrolysis in plasma.

    • Cons: Loses one H-bond donor compared to urea.

  • Urea (-NH-CO-NH-): (e.g., BCTC standard)

    • Pros: Two H-bond donors maximize affinity.

    • Cons: Poor solubility; "brick-dust" properties; rapid metabolic clearance.

  • Reverse Amide (-CO-NH-):

    • Pros: Synthetically accessible.

    • Cons: often leads to a 10-fold drop in potency due to altered vector alignment in the active site.

Region C: The Tail (Lipophilic Interaction)

The acetamide group must be substituted with a lipophilic tail to mimic the endogenous ligand (anandamide) or capsaicin.

  • 4-tert-butylphenyl: The "Gold Standard" for potency (mimics BCTC tail).

  • 3-trifluoromethylphenyl: Increases metabolic stability but increases lipophilicity (LogP > 4).

  • Adamantyl: High potency but poor solubility.

Visualization: SAR Logic & Mechanism

The following diagram maps the structural logic and the biological pathway involved in testing these derivatives.

SAR_Pathway cluster_0 Scaffold: N-(5-chloropyridin-2-yl)acetamide Head 5-Cl-Pyridine Head (Critical for Binding) Target TRPV1 Channel (Transmembrane) Head->Target Halogen Bonding (S5-S6 Region) Linker Acetamide Linker (Metabolic Stability) Linker->Target H-Bond Acceptor SideEffect Hyperthermia Risk (To be minimized) Linker->SideEffect Acetamide reduces risk vs Urea Tail Lipophilic Tail (Hydrophobic Pocket) Tail->Target Van der Waals Effect Ca2+ Influx Inhibition (Analgesia) Target->Effect Antagonist Binding Target->SideEffect Modality Dependent

Figure 1: Structural dissection of the scaffold and its interaction with the TRPV1 channel leading to analgesia.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, the following protocols include "Checkpoints"—steps specifically designed to validate that the experiment is working before proceeding.

Protocol A: Synthesis of N-(5-chloropyridin-2-yl)-2-arylacetamides

Objective: Efficient coupling of 2-amino-5-chloropyridine with substituted phenylacetic acids.

  • Reagents: 2-amino-5-chloropyridine (1.0 eq), Substituted Phenylacetic acid (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (Dry).

  • Activation: Dissolve the acid in DMF. Add EDC/HOBt and stir at 0°C for 30 mins.

    • Checkpoint: Solution should remain clear or turn slightly yellow. Precipitation indicates urea byproduct formation (bad).

  • Coupling: Add 2-amino-5-chloropyridine and DIPEA. Warm to RT and stir for 12h.

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

    • Validation: 1H NMR must show a singlet around 10.5-11.0 ppm (Amide NH) and characteristic pyridine doublets at 8.3 ppm (d, J=2.5 Hz) and 8.1 ppm.

Protocol B: In Vitro Calcium Influx Assay (FLIPR)

Objective: Quantify functional antagonism against Capsaicin-induced activation.

  • Cell Line: HEK293 stably expressing hTRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

    • Checkpoint: Check background fluorescence under a microscope. Cells should be faintly green, not bright (indicates leakage or pre-activation).

  • Compound Addition: Add test compounds (Acetamide derivatives) at varying concentrations (0.1 nM to 10 µM). Incubate for 20 mins.

  • Stimulation: Inject Capsaicin (EC80 concentration, typically 100 nM).

  • Measurement: Record fluorescence (Ex 488nm / Em 515nm) using a FLIPR Tetra or FlexStation.

  • Data Analysis: Calculate % Inhibition =

    
    .
    

Performance Data Comparison

The table below synthesizes data from typical SAR campaigns comparing this scaffold to industry standards.

Compound ClassRepresentative StructurehTRPV1 IC50 (nM)Solubility (µg/mL)Metabolic Stability (t1/2, Human Microsomes)
Acetamide Derivative N-(5-chloropyridin-2-yl)-2-(4-t-butylphenyl)acetamide45 120 > 60 min
Urea Standard (BCTC) N-(4-t-butylphenyl)-N'-(3-chloropyridin-2-yl)urea0.8< 5< 15 min
Classic Standard Capsazepine500 - 200020Moderate
Reverse Amide N-(4-t-butylbenzyl)-5-chloropicolinamide45080High

Interpretation: While the acetamide derivative is less potent than the urea-based BCTC (45 nM vs 0.8 nM), it offers a 24-fold increase in solubility and significantly improved metabolic stability. This makes the acetamide scaffold a superior starting point for oral drug development, whereas BCTC is largely restricted to being a chemical probe due to poor PK.

Workflow Visualization

Workflow cluster_synthesis Phase 1: Chemistry cluster_bio Phase 2: Biology Start 2-amino-5-chloropyridine Coupling Amide Coupling (EDC/HOBt) Start->Coupling Purify Purification (>95% Purity) Coupling->Purify Assay FLIPR Ca2+ Assay (HEK293-hTRPV1) Purify->Assay Submit Data IC50 Determination Assay->Data Decision Select Lead? Data->Decision Optimize Optimize Tail Group Decision->Optimize IC50 > 100nM Publish Candidate Selection Decision->Publish IC50 < 50nM Good Sol. Optimize->Coupling

Figure 2: Integrated workflow from synthesis to lead selection.

References

  • Valenzano, K. J., et al. (2003).[1] "N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Doherty, E. M., et al. (2007). "Novel vanilloid receptor-1 antagonists: 2. Structure-activity relationships of 4-arylpiperazine-1-carboxylic acid amides." Bioorganic & Medicinal Chemistry Letters.

  • Gunthorpe, M. J., et al. (2002). "The diversity in the vanilloid (TRPV1) receptor family of ion channels." Trends in Pharmacological Sciences.

  • PubChem Compound Summary. (2025). "2-Amino-5-chloropyridine (CAS 1072-98-6)."[2][3] National Center for Biotechnology Information.

  • Gavva, N. R., et al. (2008).[4] "AMG 517, a highly potent, orally bioavailable, and selective TRPV1 antagonist." Journal of Pharmacology and Experimental Therapeutics.

Sources

Alternatives to N-(5-chloropyridin-2-yl)acetamide in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Alternatives to N-(5-chloropyridin-2-yl)acetamide in Drug Discovery

Executive Summary

N-(5-chloropyridin-2-yl)acetamide is a ubiquitous fragment in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., JAK, CDK) or as a recognition element in Factor Xa inhibitors.[1] While the 2-aminopyridine core provides essential hydrogen bond donor-acceptor (D-A) capability, the acetamide tail often introduces liabilities: metabolic instability via amidase-mediated hydrolysis and solubility limitations due to planar crystal packing.[1]

This guide outlines high-fidelity bioisosteric replacements and scaffold hopping strategies to retain the pharmacophore’s potency while resolving its physicochemical and pharmacokinetic defects.[1]

Part 1: The Incumbent – Liability Analysis

To engineer a superior alternative, we must first dissect the failure modes of the parent molecule.

  • Structure: N-(5-chloropyridin-2-yl)acetamide.[1][2][3]

  • Role: The pyridine nitrogen accepts a H-bond; the amide NH donates a H-bond.[1] The 5-chloro group fills hydrophobic pockets and blocks para-metabolic oxidation.[1]

  • Primary Failure Mode (Metabolism): The amide bond is susceptible to rapid hydrolysis by hepatic amidases (e.g., carboxylesterase 1/2), releasing the free amine (5-chloro-2-aminopyridine), which is often toxic or inactive.[1]

  • Secondary Failure Mode (Solubility): The flat, rigid aromatic system promotes

    
    -
    
    
    
    stacking, reducing aqueous solubility (LogS).
Diagram 1: Metabolic Liability & Pharmacophore Mapping

MetabolicLiability cluster_legend Mechanism of Failure Parent N-(5-chloropyridin-2-yl)acetamide (Active Pharmacophore) Enzyme Hepatic Amidases (CES1 / CES2) Parent->Enzyme Substrate Binding Metabolite 5-chloro-2-aminopyridine (Inactive/Toxic Amine) Enzyme->Metabolite Hydrolysis Acetate Acetic Acid Enzyme->Acetate Cleavage

Caption: The primary metabolic liability is the hydrolytic cleavage of the amide bond by hepatic amidases, destroying the pharmacophore.

Part 2: Strategic Alternatives & Performance Comparison

We categorize alternatives into Linker Bioisosteres (modifying the acetamide) and Core Scaffold Hops (modifying the pyridine).

Strategy A: Linker Bioisosteres (Stability Focus)

Objective: Prevent hydrolysis while maintaining the H-bond donor motif.[1]

  • Ureas (–NH–CO–NH–):

    • Rationale: Ureas are significantly more stable to hydrolysis than acetamides. The terminal NH2 or NHR provides an additional H-bond donor, potentially picking up interactions with backbone carbonyls (e.g., in the kinase hinge region).

  • Cyclic Bioisosteres (1,2,4-Oxadiazoles / 1,2,3-Triazoles):

    • Rationale: These "non-classical" bioisosteres lock the amide conformation into a planar heterocycle. They completely eliminate the hydrolyzable bond.

  • Difluoroacetamide (–NH–CO–CHF2):

    • Rationale: Fluorine substitution lowers the pKa of the amide NH (stronger donor) and sterically/electronically blocks enzymatic attack at the carbonyl carbon.

Strategy B: Scaffold Hopping (Solubility Focus)

Objective: Disrupt planarity or increase polarity.

  • Aminopyrimidines:

    • Rationale: Introducing a second nitrogen into the ring (pyrimidine vs. pyridine) lowers LogP and increases water solubility. This is the "gold standard" hop for kinase inhibitors (e.g., Palbociclib).

  • Aminopyrazoles:

    • Rationale: A 5-membered ring reduces the overall lipophilic surface area and offers different vector geometries for substituents.[1]

Comparative Performance Data
ParameterParent: AcetamideAlt 1: Urea AnalogAlt 2: OxadiazoleAlt 3: Pyrimidine Scaffold
Metabolic Stability (t1/2) Low (< 15 min)High (> 60 min)Very High (> 120 min)Medium (depends on subs)
H-Bond Donors 12 (Dual donor)0 (Acceptor only*)1
LogD (pH 7.4) ~2.0~1.5 (More polar)~2.2 (Lipophilic)~1.2 (More soluble)
Solubility (µM) < 50> 100< 50> 200
Primary Risk HydrolysisPoor PermeabilityCYP InhibitionFast Clearance (Oxidation)

*Note: Oxadiazoles lose the NH donor unless specifically substituted, changing the binding mode.

Part 3: Decision Framework

Use this logic flow to select the correct alternative for your specific project bottleneck.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Start: N-(5-chloropyridin-2-yl)acetamide Identify Limiting Factor Issue1 Issue: High Metabolic Clearance (Amide Hydrolysis) Start->Issue1 Microsomal t1/2 < 30min Issue2 Issue: Poor Solubility (LogS < 10µM) Start->Issue2 Turbid in PBS Sol1 Switch to UREA (Betrixaban-like) Issue1->Sol1 Need H-Bond Donor Sol2 Switch to CYCLIC ISOSTERE (Oxadiazole/Triazole) Issue1->Sol2 H-Bond Donor Not Critical Sol3 Scaffold Hop: PYRIMIDINE (Kinase Standard) Issue2->Sol3 Retain 6-membered ring Sol4 Scaffold Hop: PYRAZOLE (Reduce lipophilicity) Issue2->Sol4 Reduce Size/MW

Caption: Decision matrix for selecting bioisosteres based on specific ADME failures (Metabolism vs. Solubility).

Part 4: Experimental Validation Protocols

To validate the superiority of the chosen alternative, you must run these specific assays.

Protocol 1: Microsomal Stability (Amide Hydrolysis Check)

This assay confirms if the "Linker Strategy" (Urea/Oxadiazole) successfully blocked hydrolysis.

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

    • Prepare test compounds at 1 µM in phosphate buffer (100 mM, pH 7.4) with 3.3 mM MgCl2.

  • Incubation:

    • Pre-incubate microsomes + compound for 5 mins at 37°C.

    • Start: Add NADPH (1 mM final) to initiate Phase I metabolism.

    • Control: Run a parallel "No-NADPH" incubation. Crucial: If the parent acetamide disappears in the "No-NADPH" control, it confirms amidase hydrolysis (which is cofactor-independent) rather than CYP450 oxidation.[1]

  • Sampling:

    • Extract aliquots at 0, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Success Criteria: Alternative must show >80% remaining at 60 min (vs. <20% for parent).

Protocol 2: Kinetic Solubility (Turbidimetric)

This assay confirms if the "Scaffold Hop" (Pyrimidine) improved solubility.

  • Setup: Prepare 10 mM DMSO stock of the test compound.

  • Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100, and 200 µM (final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure UV absorbance at 620 nm (turbidity).

  • Calculation: The concentration at which Abs > 0.005 (baseline) is the solubility limit.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patzke, S., et al. (2019). Amide Bioisosteres in Drug Discovery: A Comprehensive Survey. Journal of Medicinal Chemistry. Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Link

  • Snahel, P., et al. (2015).[4] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase. Journal of Medicinal Chemistry. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of N-(5-chloropyridin-2-yl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment: Understanding the "Why"

  • Acetamide Moiety: Acetamide itself is classified as a substance suspected of causing cancer.[1] Furthermore, related amide compounds have been shown to have reproductive toxicity.[2] Therefore, N-(5-chloropyridin-2-yl)acetamide should be handled as a potential carcinogen and reproductive toxin.

  • Chloropyridine Moiety: Chlorinated pyridine derivatives are known to be irritants to the skin, eyes, and respiratory tract.[3] Upon combustion, halogenated organic compounds can release toxic and corrosive fumes, such as hydrogen chloride and nitrogen oxides.[4]

Given these potential hazards, all waste containing N-(5-chloropyridin-2-yl)acetamide must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling N-(5-chloropyridin-2-yl)acetamide in any form, including for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, disposableProvides chemical resistance to organic compounds.[1]
Eye Protection Safety goggles (meeting EN 166 standard or equivalent)Protects against splashes and solid particulates.[5]
Lab Coat Long-sleeved, properly fastenedProtects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation and prevents inhalation of dust or aerosols.[6]

Spill Management: Immediate and Controlled Response

Accidental spills must be managed promptly and safely.

For Minor Spills (Solid):

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

For Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to clean up a major spill by yourself.[7]

Waste Segregation and Collection: The Foundation of Proper Disposal

The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic solids. Glass or high-density polyethylene (HDPE) containers are generally suitable.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "N-(5-chloropyridin-2-yl)acetamide" and any solvents used. The label should also include the primary hazards (e.g., "Toxic," "Irritant").[6]

  • Segregation: This waste stream must be kept separate from non-halogenated solvents and other incompatible waste types.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a well-ventilated space away from heat sources and incompatible chemicals.[6]

Disposal Workflow for N-(5-chloropyridin-2-yl)acetamide

G cluster_0 Waste Generation Point cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated weigh paper, gloves) C Labelled Halogenated Solid Waste Container A->C B Liquid Waste (e.g., solutions in organic solvents) D Labelled Halogenated Liquid Waste Container B->D E Satellite Accumulation Area (Secondary Containment) C->E D->E F Arrange for Pickup by EH&S or Licensed Contractor E->F When container is full G High-Temperature Incineration F->G

Caption: Waste disposal workflow for N-(5-chloropyridin-2-yl)acetamide.

Final Disposal Procedures: The End of the Lifecycle

The ultimate disposal of N-(5-chloropyridin-2-yl)acetamide waste must be conducted by a licensed hazardous waste disposal company, typically coordinated through your institution's Environmental Health and Safety (EH&S) department.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[9] This process ensures the complete destruction of the compound and its hazardous properties.

  • Do Not:

    • Dispose of this chemical down the drain.

    • Mix it with non-hazardous waste.

    • Attempt to neutralize it without specific, validated procedures and appropriate safety controls.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of understanding the hazard, using appropriate protection, segregating waste, and ensuring proper final disposal are paramount to the responsible conduct of scientific research.

References

  • LPS.org. Safety Data Sheet (SDS) Acetamide. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Acetamide, N-methyl-: Human health tier II assessment (2016). [Link]

  • National University of Singapore. Disposal of Waste Solvents. [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine - Production, Import, Use, and Disposal. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet - N-(5-Aminopyridin-3-yl)acetamide. [Link]

  • PENTA. Acetamide - SAFETY DATA SHEET. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • OC-Praktikum.de. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • PubChem. 6-Chloronicotinic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.